molecular formula C39H70N7O18P3S B15622100 10-Hydroxyoctadecanoyl-CoA

10-Hydroxyoctadecanoyl-CoA

货号: B15622100
分子量: 1050.0 g/mol
InChI 键: WEIQTIQQPFUNTB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

10-Hydroxyoctadecanoyl-CoA is a useful research compound. Its molecular formula is C39H70N7O18P3S and its molecular weight is 1050.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C39H70N7O18P3S

分子量

1050.0 g/mol

IUPAC 名称

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 10-hydroxyoctadecanethioate

InChI

InChI=1S/C39H70N7O18P3S/c1-4-5-6-7-10-13-16-27(47)17-14-11-8-9-12-15-18-30(49)68-22-21-41-29(48)19-20-42-37(52)34(51)39(2,3)24-61-67(58,59)64-66(56,57)60-23-28-33(63-65(53,54)55)32(50)38(62-28)46-26-45-31-35(40)43-25-44-36(31)46/h25-28,32-34,38,47,50-51H,4-24H2,1-3H3,(H,41,48)(H,42,52)(H,56,57)(H,58,59)(H2,40,43,44)(H2,53,54,55)

InChI 键

WEIQTIQQPFUNTB-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

The Biosynthesis of 10-Hydroxyoctadecanoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathways leading to 10-hydroxyoctadecanoyl-CoA, a hydroxylated fatty acyl-CoA with emerging significance in various biological processes. This document details the enzymatic reactions, key enzymes, regulatory mechanisms, and experimental protocols relevant to the study of this molecule.

Introduction

This compound is the activated form of 10-hydroxyoctadecanoic acid (10-HSA), a C18 saturated fatty acid bearing a hydroxyl group at the tenth carbon. The presence of this hydroxyl group imparts unique chemical properties that influence its metabolic fate and biological activity. While not as extensively studied as other fatty acids, 10-HSA and its CoA ester are gaining interest due to their connections to microbial metabolism, lipid signaling, and potential as a precursor for industrial applications. This guide delineates the two primary enzymatic routes for the synthesis of 10-HSA and its subsequent activation to this compound.

Biosynthetic Pathways of 10-Hydroxyoctadecanoic Acid (10-HSA)

The formation of 10-HSA is primarily achieved through two distinct enzymatic pathways: the hydration of oleic acid by oleate (B1233923) hydratases and the hydroxylation of stearic acid by cytochrome P450 monooxygenases.

Oleate Hydratase Pathway

A major route for 10-HSA production, particularly in microorganisms, is the direct hydration of the double bond in oleic acid (cis-Δ9-octadecenoic acid). This reaction is catalyzed by a class of enzymes known as oleate hydratases (OhyA).[1][2]

Reaction: Oleic Acid + H₂O ⇌ (R)-10-Hydroxyoctadecanoic Acid

Key Enzyme: Oleate Hydratase (EC 4.2.1.53)

  • Cofactor: Flavin Adenine Dinucleotide (FAD) is required for activity, although it does not undergo a net redox change during the reaction.[1] The reduced form, FADH₂, appears to be the active state in vivo.[1]

  • Stereospecificity: The reaction is highly stereospecific, producing the (R)-10-hydroxy enantiomer.[3]

  • Cellular Localization: In bacteria, oleate hydratase is typically a cytosolic enzyme.[2]

The oleate hydratase pathway is of significant interest for biotechnological applications due to its high specificity and efficiency in converting oleic acid, a readily available plant oil component, into 10-HSA.

Cytochrome P450-mediated Hydroxylation Pathway

In this pathway, saturated fatty acids, such as octadecanoic acid (stearic acid), can be hydroxylated by cytochrome P450 (CYP) monooxygenases. While many CYPs are known to hydroxylate fatty acids at the ω or ω-1 positions, in-chain hydroxylation can also occur.[4][5]

Reaction: Octadecanoic Acid + NADPH + H⁺ + O₂ → 10-Hydroxyoctadecanoic Acid + NADP⁺ + H₂O

Key Enzymes: Cytochrome P450 Monooxygenases (specifically from the CYP4 family)[6]

  • Cofactors: This reaction requires NADPH and molecular oxygen.[6]

  • Mechanism: The catalytic cycle involves the activation of molecular oxygen by the heme iron of the CYP enzyme, leading to the formation of a highly reactive ferryl-oxo intermediate that abstracts a hydrogen atom from the fatty acid chain, followed by hydroxyl rebound.

  • Regulation: The expression of CYP4 family enzymes is often regulated by nuclear receptors such as the peroxisome proliferator-activated receptor alpha (PPARα) and sterol regulatory element-binding protein-1c (SREBP-1c).[5][7]

Activation of 10-HSA to this compound

Once synthesized, 10-HSA can be activated to its metabolically active CoA thioester form by the action of acyl-CoA synthetases.

Reaction: 10-Hydroxyoctadecanoic Acid + ATP + CoASH → this compound + AMP + PPi

Key Enzymes: Long-chain Acyl-CoA Synthetases (ACSLs)

  • Substrate Specificity: ACSL enzymes exhibit broad substrate specificity and are known to activate a variety of long-chain fatty acids, including those with hydroxyl modifications.[8] The specific isoform(s) responsible for activating 10-HSA in different tissues and organisms are still under investigation.

Data Presentation

Kinetic Parameters of Oleate Hydratases
Enzyme SourceSubstrateApparent K_m (mM)Apparent V_max (μmol/min/mg)Reference(s)
Stenotrophomonas maltophilia OhyA1Oleic Acid0.13 ± 0.021.8 ± 0.1[9]
Stenotrophomonas maltophilia OhyA2Oleic Acid0.09 ± 0.014.5 ± 0.2[9]
Stenotrophomonas maltophilia OhyA2Linoleic Acid0.11 ± 0.013.9 ± 0.1[9]
Elizabethkingia meningosepticaOleic Acid0.3 ± 0.260.39 ± 0.07[2]
Lysinibacillus fusiformisOleic Acid0.54850 (min⁻¹)[10]

Note: The kinetic parameters for oleate hydratases are often reported as "apparent" values due to the low solubility of the fatty acid substrates in aqueous solutions, which can be highly dependent on assay conditions.[1]

Experimental Protocols

Heterologous Expression and Purification of Oleate Hydratase

This protocol is adapted from methods described for the expression and purification of recombinant oleate hydratases from various bacterial sources.[2][11]

  • Gene Cloning: The gene encoding the oleate hydratase of interest is PCR amplified and cloned into a suitable expression vector (e.g., pET vector with an N-terminal His-tag).

  • Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of auto-induction medium (e.g., ZYM-5052) or LB medium for IPTG induction. Cultures are grown at a reduced temperature (e.g., 20°C) overnight to enhance soluble protein expression.

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM potassium phosphate, pH 7.5, 300 mM NaCl, 10 mM imidazole), and lysed by sonication on ice.

  • Purification: The cell lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed with buffers containing increasing concentrations of imidazole (B134444). The purified protein is eluted with a high concentration of imidazole (e.g., 250-300 mM).

  • Dialysis: The purified protein is dialyzed against a suitable storage buffer (e.g., 50 mM potassium phosphate, pH 6.6) to remove imidazole and stored at -80°C.

Oleate Hydratase Activity Assay using GC-MS

This protocol allows for the quantification of 10-HSA produced from oleic acid.[1][12]

  • Reaction Setup: The reaction mixture contains a suitable buffer (e.g., 50 mM potassium phosphate, pH 6.6), the purified oleate hydratase, and the substrate, oleic acid (e.g., 3 g/L), often with a co-solvent like ethanol (B145695) or glycerol (B35011) to improve solubility.

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 28°C) with shaking for a defined period (e.g., 24 hours).

  • Reaction Termination and Extraction: The reaction is stopped by acidification (e.g., with HCl to pH 3). The fatty acids are then extracted with an organic solvent (e.g., ethyl acetate).

  • Derivatization: The extracted fatty acids are dried and then derivatized to increase their volatility for GC analysis. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The separation is typically performed on a capillary column suitable for fatty acid methyl ester analysis. The amounts of oleic acid and 10-HSA are quantified by comparing their peak areas to those of standards.

Long-Chain Acyl-CoA Synthetase Activity Assay

This radiometric assay is a common method for measuring the activity of ACSL enzymes.[13][14]

  • Reaction Mixture: The assay mixture contains a buffer (e.g., 100 mM Tris-HCl, pH 7.4), ATP, Coenzyme A, MgCl₂, DTT, and a radiolabeled fatty acid substrate (e.g., [¹⁴C]10-hydroxyoctadecanoic acid) complexed with fatty acid-free BSA.

  • Enzyme Addition: The reaction is initiated by adding the enzyme source (e.g., purified ACSL, cell lysate, or microsomal fraction).

  • Incubation: The reaction is incubated at 37°C for a specific time.

  • Reaction Termination and Partitioning: The reaction is stopped by the addition of a solution that allows for the differential partitioning of the unreacted fatty acid and the acyl-CoA product (e.g., Dole's reagent). The unreacted fatty acid is extracted into an organic phase (e.g., heptane).

  • Quantification: An aliquot of the aqueous phase containing the radiolabeled acyl-CoA is subjected to liquid scintillation counting to determine the amount of product formed.

Mandatory Visualizations

This compound Biosynthesis Pathways cluster_0 Oleate Hydratase Pathway cluster_1 Cytochrome P450 Pathway cluster_2 Activation to Acyl-CoA Oleic Acid Oleic Acid 10-Hydroxyoctadecanoic Acid 10-Hydroxyoctadecanoic Acid Oleic Acid->10-Hydroxyoctadecanoic Acid Oleate Hydratase (OhyA) + H₂O 10-HSA_final 10-Hydroxyoctadecanoic Acid Oleate Hydratase Oleate Hydratase H2O H2O Octadecanoic Acid Octadecanoic Acid 10-HSA_P450 10-Hydroxyoctadecanoic Acid Octadecanoic Acid->10-HSA_P450 CYP450 + NADPH + O₂ CYP450 CYP450 NADPH_O2 NADPH + O₂ This compound This compound 10-HSA_final->this compound ACSL + ATP + CoASH ACSL ACSL ATP_CoA ATP + CoASH

Caption: Overview of the two major pathways for the biosynthesis of this compound.

Oleate_Hydratase_Workflow Gene Cloning Gene Cloning Protein Expression Protein Expression Gene Cloning->Protein Expression Cell Lysis Cell Lysis Protein Expression->Cell Lysis Purification Purification Cell Lysis->Purification Activity Assay Activity Assay Purification->Activity Assay GC-MS Analysis GC-MS Analysis Activity Assay->GC-MS Analysis

Caption: Experimental workflow for oleate hydratase expression, purification, and activity measurement.

Regulatory_Signaling Fatty Acids Fatty Acids PPARa PPARa Fatty Acids->PPARa Cellular Stress Cellular Stress SrrAB SrrAB Cellular Stress->SrrAB CYP4_Gene CYP4 Gene PPARa->CYP4_Gene SREBP-1c SREBP-1c SREBP-1c->CYP4_Gene ohyA_Gene ohyA Gene SrrAB->ohyA_Gene CYP4_Enzyme CYP4 Enzyme CYP4_Gene->CYP4_Enzyme OhyA_Enzyme OhyA Enzyme ohyA_Gene->OhyA_Enzyme

Caption: Simplified signaling pathways regulating the expression of key enzymes.

Conclusion

The biosynthesis of this compound is a multi-step process that begins with the formation of 10-hydroxyoctadecanoic acid from either oleic acid or octadecanoic acid, followed by its activation to the corresponding CoA ester. The oleate hydratase pathway offers a direct and highly specific route for 10-HSA production and is a key area of research for biocatalysis. The cytochrome P450-mediated pathway represents an alternative, endogenously relevant route in some organisms. Understanding the enzymology, regulation, and experimental methodologies associated with these pathways is crucial for researchers in lipid metabolism, microbiology, and drug development. This guide provides a foundational resource to facilitate further investigation into the biological roles and potential applications of this unique hydroxylated fatty acyl-CoA.

References

The Role of 10-Hydroxyoctadecanoyl-CoA in Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Hydroxyoctadecanoyl-CoA is the activated form of 10-hydroxyoctadecanoic acid (10-HSA), a hydroxylated fatty acid with emerging significance in various biological contexts. While research has predominantly focused on the free fatty acid form, understanding the metabolism and function of its coenzyme A (CoA) thioester is crucial for elucidating its complete role in cellular physiology and pathology. This technical guide provides a comprehensive overview of the synthesis, metabolic fate, and potential signaling roles of this compound. It includes detailed experimental protocols and quantitative data to facilitate further research in this area.

Introduction

Hydroxy fatty acids (HFAs) are a class of lipids characterized by the presence of one or more hydroxyl groups along their acyl chain. They are involved in a variety of cellular processes and have been implicated in inflammation, signaling, and as precursors for the synthesis of complex lipids. 10-hydroxyoctadecanoic acid (10-HSA) is a specific HFA that has been identified as a product of microbial metabolism of oleic acid in the gut.[1] Like other fatty acids, 10-HSA must be activated to its CoA thioester, this compound, to participate in most metabolic pathways.[2][3] This activation is a critical step that primes the molecule for catabolism, elongation, or incorporation into more complex lipid species.

Biosynthesis of this compound

The formation of this compound is a two-step process that begins with the hydroxylation of oleic acid to form 10-HSA, followed by the activation of 10-HSA to its CoA derivative.

Formation of 10-Hydroxyoctadecanoic Acid (10-HSA)

The primary route for 10-HSA synthesis is the hydration of oleic acid, catalyzed by oleate (B1233923) hydratases. These enzymes are predominantly found in microorganisms.[4][5]

  • Enzymatic Reaction: Oleate hydratases (EC 4.2.1.53) catalyze the addition of a water molecule across the double bond of oleic acid to produce 10-HSA.[6] This reaction is stereospecific, often yielding the (R)-enantiomer.[6]

  • Microbial Sources: Various bacterial species, including those from the genera Lactobacillus, Stenotrophomonas, and Pseudomonas, are known to produce 10-HSA from oleic acid.[5][6][7]

Activation to this compound

Once formed, 10-HSA is activated to this compound by acyl-CoA synthetases (ACS) in an ATP-dependent reaction. This is a common mechanism for the activation of all fatty acids.[8]

  • Enzymatic Reaction:

    • 10-HSA + ATP + CoA-SH → this compound + AMP + PPi

  • Enzyme Family: Long-chain acyl-CoA synthetases (ACSLs) are responsible for activating fatty acids with chain lengths of 12 to 20 carbons. It is highly probable that one or more members of the ACSL family are responsible for the activation of 10-HSA.

Below is a diagram illustrating the biosynthesis of this compound.

Oleic Acid Oleic Acid 10-Hydroxyoctadecanoic Acid (10-HSA) 10-Hydroxyoctadecanoic Acid (10-HSA) Oleic Acid->10-Hydroxyoctadecanoic Acid (10-HSA) Oleate Hydratase This compound This compound 10-Hydroxyoctadecanoic Acid (10-HSA)->this compound Acyl-CoA Synthetase Oleate Hydratase Oleate Hydratase Acyl-CoA Synthetase Acyl-CoA Synthetase AMP + PPi AMP + PPi Acyl-CoA Synthetase->AMP + PPi H2O H2O H2O->Oleate Hydratase ATP + CoA-SH ATP + CoA-SH ATP + CoA-SH->Acyl-CoA Synthetase

Caption: Biosynthesis of this compound.

Role in Fatty Acid Metabolism

As a fatty acyl-CoA, this compound is poised to enter several metabolic pathways. Its fate is likely determined by the cellular energy status and the specific needs of the cell.

Beta-Oxidation

Beta-oxidation is the primary catabolic pathway for fatty acids, leading to the production of acetyl-CoA, NADH, and FADH2. The presence of a hydroxyl group on the tenth carbon of this compound suggests a modified entry into the beta-oxidation spiral. The initial steps would likely involve oxidation of the hydroxyl group to a ketone, followed by the standard enzymatic machinery of beta-oxidation.

Fatty Acid Elongation

This compound could serve as a substrate for fatty acid elongase systems, which are responsible for extending the carbon chain of fatty acids. This would result in the formation of very-long-chain hydroxy fatty acids.[9]

Incorporation into Complex Lipids

The activated form, this compound, can be utilized by various acyltransferases for the synthesis of complex lipids. This could include its incorporation into phospholipids, triglycerides, and cholesterol esters, potentially altering the properties of cellular membranes and lipid droplets.

A proposed metabolic pathway for this compound is depicted below.

This compound This compound Beta-Oxidation Beta-Oxidation This compound->Beta-Oxidation Fatty Acid Elongation Fatty Acid Elongation This compound->Fatty Acid Elongation Complex Lipid Synthesis Complex Lipid Synthesis This compound->Complex Lipid Synthesis Acetyl-CoA + NADH + FADH2 Acetyl-CoA + NADH + FADH2 Beta-Oxidation->Acetyl-CoA + NADH + FADH2 Very-Long-Chain Hydroxy Fatty Acyl-CoAs Very-Long-Chain Hydroxy Fatty Acyl-CoAs Fatty Acid Elongation->Very-Long-Chain Hydroxy Fatty Acyl-CoAs Phospholipids, Triglycerides, etc. Phospholipids, Triglycerides, etc. Complex Lipid Synthesis->Phospholipids, Triglycerides, etc.

Caption: Proposed metabolic fate of this compound.

Quantitative Data

Direct quantitative data for this compound is limited in the literature. The following table summarizes relevant data for the precursor, 10-HSA, and the enzymes involved in its formation. This information can serve as a basis for designing experiments to study this compound.

ParameterValueOrganism/EnzymeReference
10-HSA Production
Yield from Oleic Acid94%Lysinibacillus fusiformis[5]
Product Concentration49 g/LStenotrophomonas maltophilia[5]
Oleate Hydratase Properties
Optimal Temperature40 °CStenotrophomonas maltophilia[5]
Optimal pH7.5Stenotrophomonas maltophilia[5]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of fatty acyl-CoAs is through the use of N-hydroxysuccinimide (NHS) esters of the corresponding fatty acid.[10]

Protocol:

  • Preparation of 10-HSA-NHS ester:

    • Dissolve 10-HSA in a suitable organic solvent (e.g., dichloromethane).

    • Add N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide.

    • Stir the reaction at room temperature for several hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Purify the 10-HSA-NHS ester by column chromatography.

  • Synthesis of this compound:

    • Dissolve the purified 10-HSA-NHS ester in a mixture of tetrahydrofuran (B95107) and water.

    • Add a solution of Coenzyme A lithium salt.

    • Stir the reaction at room temperature.

    • Purify the this compound by high-performance liquid chromatography (HPLC).

The workflow for the synthesis is shown below.

10-HSA 10-HSA 10-HSA-NHS_Ester 10-HSA-NHS Ester 10-HSA->10-HSA-NHS_Ester Esterification This compound This compound 10-HSA-NHS_Ester->this compound Thioesterification DCC_NHS DCC, NHS DCC_NHS->10-HSA-NHS_Ester CoA-SH Coenzyme A CoA-SH->this compound

Caption: Workflow for the synthesis of this compound.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoAs.

Protocol:

  • Sample Preparation:

    • Extract lipids from cells or tissues using a suitable solvent system (e.g., Folch method).

    • Perform solid-phase extraction (SPE) to enrich for acyl-CoAs.

  • LC-MS/MS Analysis:

    • Separate the acyl-CoAs by reverse-phase HPLC.

    • Detect and quantify the target molecule by tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

    • Use a stable isotope-labeled internal standard for accurate quantification.

Potential Signaling Roles

While direct evidence is lacking, it is plausible that this compound or its downstream metabolites could function as signaling molecules. Fatty acyl-CoAs and their derivatives are known to regulate the activity of various proteins, including nuclear receptors and enzymes involved in metabolic pathways. For example, some fatty acids and their CoA esters can act as ligands for peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism.

Further research is needed to explore the potential signaling roles of this compound.

Conclusion

This compound is a key intermediate in the metabolism of 10-HSA. Understanding its synthesis, metabolic fate, and potential signaling functions is essential for a complete picture of the biological roles of this hydroxylated fatty acid. The information and protocols provided in this guide are intended to serve as a resource for researchers in the field and to stimulate further investigation into the intriguing biology of this compound.

References

The Biological Function of 10-Hydroxyoctadecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Hydroxyoctadecanoyl-CoA is a long-chain acyl-CoA thioester whose precise biological functions are still under active investigation. Emerging evidence suggests its involvement as an intermediate in the metabolism of hydroxylated fatty acids, particularly within the framework of fatty acid β-oxidation. This technical guide provides a comprehensive overview of the current understanding of this compound, including its biosynthesis, potential metabolic roles, and the analytical methodologies employed for its study. The document is intended to serve as a foundational resource for researchers and professionals in the fields of biochemistry, metabolic diseases, and drug development, aiming to stimulate further exploration into the significance of this molecule in cellular physiology and pathology.

Introduction

Coenzyme A (CoA) and its thioester derivatives, collectively known as acyl-CoAs, are central players in a vast array of metabolic and signaling pathways.[1] They are indispensable for the synthesis and oxidation of fatty acids, the Krebs cycle, and the biosynthesis of essential molecules like cholesterol and acetylcholine.[2][3] While the roles of many short- and long-chain acyl-CoAs, such as acetyl-CoA and palmitoyl-CoA, are well-established, the functions of modified acyl-CoAs, including hydroxylated forms, are less understood. This compound, the CoA ester of 10-hydroxyoctadecanoic acid (10-HSA), falls into this category of enigmatic metabolic intermediates. This guide synthesizes the available scientific literature to provide a detailed account of its biochemistry and potential biological significance.

Biosynthesis and Metabolic Fate

The direct enzymatic synthesis of this compound from 10-hydroxyoctadecanoic acid in mammalian cells has not been extensively characterized. However, the activation of free fatty acids to their corresponding CoA esters is a ubiquitous process catalyzed by acyl-CoA synthetases.[4] It is therefore highly probable that 10-hydroxyoctadecanoic acid is activated by a similar mechanism.

A potential pathway for the formation of the precursor, 10-hydroxyoctadecanoic acid, has been described in the bacterium Pseudomonas sp. NRRL B-3266. A soluble enzyme from this organism catalyzes the interconversion of oleic acid (a cis-Δ9-octadecenoic acid), trans-Δ10-octadecenoic acid, and 10-D-hydroxyoctadecanoic acid.[5][6] This suggests a plausible route for the production of the fatty acid precursor to this compound from common dietary unsaturated fatty acids.

Once formed, (S)-Hydroxyoctadecanoyl-CoA is implicated as an intermediate in the mitochondrial β-oxidation of long-chain saturated fatty acids.[7] This suggests that this compound likely undergoes further metabolism through the β-oxidation spiral, yielding acetyl-CoA and a chain-shortened hydroxyacyl-CoA.

Proposed Biosynthetic and Degradation Pathway

The following diagram illustrates a hypothesized pathway for the formation and subsequent degradation of this compound, based on analogous metabolic routes for other fatty acids.

Metabolic_Pathway_of_10_Hydroxyoctadecanoyl_CoA Oleic Acid Oleic Acid 10-Hydroxyoctadecanoic Acid 10-Hydroxyoctadecanoic Acid Oleic Acid->10-Hydroxyoctadecanoic Acid Hydratase (e.g., in Pseudomonas sp.) This compound This compound 10-Hydroxyoctadecanoic Acid->this compound Acyl-CoA Synthetase β-Oxidation Intermediates β-Oxidation Intermediates This compound->β-Oxidation Intermediates β-Oxidation Enzymes Acetyl-CoA Acetyl-CoA β-Oxidation Intermediates->Acetyl-CoA

Caption: Proposed metabolic pathway of this compound.

Potential Biological Functions

Given its likely role as a metabolic intermediate, the primary function of this compound is probably linked to the catabolism of hydroxylated fatty acids. The acetyl-CoA produced from its degradation can enter the citric acid cycle for energy production or be utilized in various biosynthetic pathways.

Further research is required to determine if this compound possesses any signaling roles, similar to other acyl-CoAs that can allosterically regulate enzymes or act as precursors for signaling lipids.

Quantitative Data

ParameterTypical RangeOrganism/Cell TypeReference
Total Long-Chain Acyl-CoA Concentration15 - 80 pmol/106 cellsMammalian cells[8]
Mitochondrial Acyl-CoA ConcentrationVaries significantly with metabolic stateRat liver[9]

Experimental Protocols

The study of this compound necessitates specialized analytical techniques due to its low abundance and chemical properties. Below are detailed methodologies for key experimental approaches that can be adapted for the analysis of this molecule.

Extraction of Acyl-CoAs from Biological Samples

This protocol is a general method for the extraction of long-chain acyl-CoAs and can be optimized for specific tissues or cell types.

Materials:

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA)

  • Ice-cold 2 M potassium bicarbonate (KHCO₃)

  • Internal standard (e.g., C17:0-CoA)

  • Homogenizer

  • Centrifuge

Procedure:

  • Harvest cells or tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Homogenize the frozen sample in 1 mL of ice-cold 10% TCA containing a known amount of internal standard.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Neutralize the extract by adding 2 M KHCO₃ dropwise until the pH is between 6.0 and 7.0.

  • Centrifuge at 12,000 x g for 5 minutes at 4°C to pellet the potassium perchlorate (B79767) precipitate.

  • The resulting supernatant contains the acyl-CoA fraction and is ready for analysis by LC-MS/MS.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and specific method for the quantification of individual acyl-CoA species.[10]

Instrumentation:

  • High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC)

  • Reversed-phase C18 column

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive ESI

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor and Product Ions: These need to be determined empirically for this compound. The precursor ion will be [M+H]⁺. Product ions will result from fragmentation of the CoA moiety and the acyl chain.

Workflow Diagram:

LC_MS_Workflow Sample_Extract Acyl-CoA Extract HPLC HPLC Separation (C18 Column) Sample_Extract->HPLC ESI Electrospray Ionization HPLC->ESI MS1 Quadrupole 1 (Precursor Ion Selection) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 Quadrupole 3 (Product Ion Selection) CID->MS2 Detector Detector MS2->Detector Data_Analysis Data Analysis (Quantification) Detector->Data_Analysis

Caption: Workflow for the quantification of acyl-CoAs by LC-MS/MS.

Conclusion and Future Directions

The biological role of this compound is an emerging area of metabolic research. While current evidence points towards its involvement as an intermediate in the β-oxidation of hydroxylated fatty acids, many aspects of its function remain to be elucidated. Future research should focus on:

  • The definitive identification and characterization of the enzymes responsible for the synthesis and degradation of this compound in mammalian systems.

  • The determination of its subcellular localization and concentration under various physiological and pathological conditions.

  • The investigation of its potential signaling roles and its impact on cellular processes beyond fatty acid metabolism.

  • Elucidation of its relevance in human diseases, particularly those involving metabolic dysregulation.

A deeper understanding of this compound and other modified acyl-CoAs will undoubtedly provide valuable insights into the complexity of cellular metabolism and may reveal novel targets for therapeutic intervention in a range of diseases.

References

The Potential Role of 10-Hydroxyoctadecanoyl-CoA in Plant Lipid Signaling: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The direct role of 10-Hydroxyoctadecanoyl-CoA as a signaling molecule in plants is a nascent area of research. This document synthesizes current knowledge on related lipid signaling pathways to propose a hypothetical framework for its function and to provide technical guidance for its investigation.

Introduction

Lipid signaling is a critical component of the complex regulatory networks that govern plant growth, development, and responses to environmental stresses. C18 fatty acids, including oleic, linoleic, and linolenic acids, are well-established precursors to a diverse array of signaling molecules, most notably the jasmonates.[1][2][3][4][5] Hydroxylated fatty acids (HFAs) are another class of lipid mediators that are increasingly recognized for their roles in plant defense and development. While molecules such as ricinoleic acid (12-hydroxyoctadec-9-enoic acid) have been studied, the existence and function of other positional isomers, like 10-hydroxyoctadecanoic acid and its activated form, this compound, remain largely unexplored in the context of plant signaling.

This technical guide provides a comprehensive overview of the current understanding of HFA biosynthesis and signaling in plants, and posits a hypothetical role for this compound. It details potential biosynthetic pathways, proposes signaling cascades, and provides experimental protocols for the identification and characterization of this and other novel hydroxyacyl-CoAs.

Biosynthesis of Hydroxy Fatty Acids in Plants

The biosynthesis of HFAs in plants is primarily catalyzed by cytochrome P450-dependent fatty acid hydroxylases.[6] These enzymes facilitate both terminal (ω-hydroxylation) and in-chain hydroxylation of fatty acids.[6][7][8][9] For example, CYP703A2 in Arabidopsis thaliana is known to hydroxylate lauric acid (a C12 fatty acid) at in-chain positions, while CYP704B1 is responsible for the ω-hydroxylation of C14-C18 fatty acids.[7] Although a specific 10-hydroxylase for octadecanoic acid has not yet been characterized in plants, the enzymatic machinery for such a modification is present.

In contrast, the formation of 10-hydroxystearic acid from oleic acid is well-documented in various bacteria through the action of oleate (B1233923) hydratases.[10][11][12] It has been suggested that the presence of 10-hydroxystearic acid in some biological samples may be of microbial origin.[13] However, its reported presence in plant-derived products like cutin and waxes of coniferous trees suggests a potential for endogenous plant biosynthesis.[12]

Hypothetical Biosynthesis of this compound

A putative biosynthetic pathway for this compound in plants could originate from oleoyl-CoA or stearoyl-CoA, common intermediates in plant lipid metabolism. This would likely involve a yet-unidentified fatty acid hydroxylase with specificity for the C-10 position of the C18 acyl chain.

Hypothetical Biosynthesis of this compound Oleoyl-CoA Oleoyl-CoA Putative Fatty Acid\n10-Hydroxylase (P450) Putative Fatty Acid 10-Hydroxylase (P450) Oleoyl-CoA->Putative Fatty Acid\n10-Hydroxylase (P450) Hydration/Hydroxylation Stearoyl-CoA Stearoyl-CoA Stearoyl-CoA->Putative Fatty Acid\n10-Hydroxylase (P450) Hydroxylation This compound This compound Putative Fatty Acid\n10-Hydroxylase (P450)->this compound

A potential enzymatic route to this compound in plants.

Potential Signaling Role of this compound

Drawing parallels from established lipid signaling pathways, this compound could function as a signaling molecule in plant stress responses. C18 unsaturated fatty acids and their derivatives are known to be integral to plant defense against pathogens and herbivores.[1][2][3][4][5] The introduction of a hydroxyl group can significantly alter the biological activity of a fatty acid, potentially enabling it to interact with specific receptors or downstream signaling components.

Hypothetical Signaling Pathway

A hypothetical signaling cascade initiated by this compound could involve its perception by a receptor, leading to a phosphorylation cascade and ultimately, the activation of transcription factors that regulate stress-responsive gene expression. This is conceptually similar to the jasmonate signaling pathway.

Hypothetical Signaling Pathway of this compound cluster_0 Cellular Response Stress_Signal Biotic/Abiotic Stress FA_Hydroxylase Fatty Acid 10-Hydroxylase Activation Stress_Signal->FA_Hydroxylase HFA_CoA This compound (Signaling Molecule) FA_Hydroxylase->HFA_CoA Receptor Putative Receptor HFA_CoA->Receptor Signal_Transduction Signal Transduction Cascade (e.g., Kinase Cascade) Receptor->Signal_Transduction Transcription_Factors Activation of Transcription Factors Signal_Transduction->Transcription_Factors Gene_Expression Stress-Responsive Gene Expression Transcription_Factors->Gene_Expression Physiological_Response Physiological Response (e.g., Defense, Growth Regulation) Gene_Expression->Physiological_Response Experimental Workflow for HFA-CoA Identification Start Start Plant_Material Plant Tissue (e.g., stressed vs. control) Start->Plant_Material Extraction Acyl-CoA Extraction (with internal standards) Plant_Material->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification LC_MS LC-MS/MS Analysis (Untargeted/Targeted) Purification->LC_MS Data_Analysis Data Analysis and Feature Identification LC_MS->Data_Analysis Standard_Validation Validation with Synthesized Standard Data_Analysis->Standard_Validation Quantification Quantification in Different Tissues/Conditions Standard_Validation->Quantification Functional_Assays Functional Assays (e.g., gene expression, physiological response) Quantification->Functional_Assays End End Functional_Assays->End

References

The Discovery, Isolation, and Characterization of 10-Hydroxyoctadecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Hydroxyoctadecanoyl-CoA is a long-chain fatty acyl-coenzyme A thioester. While its direct discovery and isolation have not been the subject of a singular seminal publication, its existence and importance are inferred from the well-documented enzymatic production of its precursor, 10-hydroxyoctadecanoic acid (10-HSA), and the central role of coenzyme A in fatty acid metabolism. This technical guide provides a comprehensive overview of the synthesis, isolation, and characterization of this compound, drawing upon established methodologies for similar lipid molecules. Detailed experimental protocols, quantitative data summaries, and pathway diagrams are presented to facilitate further research and application in drug development and metabolic studies.

Introduction

The study of lipid metabolism has revealed a vast and complex network of fatty acids and their derivatives that play critical roles in cellular signaling, energy storage, and membrane structure. Among these, hydroxy fatty acids and their coenzyme A esters are of growing interest due to their potential involvement in various physiological and pathological processes. This compound, the activated form of 10-hydroxyoctadecanoic acid, is positioned at a key metabolic crossroads, though its specific biological functions are still under investigation.

The discovery of the enzymatic hydration of oleic acid to 10-hydroxyoctadecanoic acid by enzymes from Pseudomonas sp. laid the groundwork for investigating the downstream metabolic fate of this hydroxylated fatty acid.[1] Activation to its coenzyme A thioester is a prerequisite for its entry into most metabolic pathways, including beta-oxidation and lipid synthesis. This guide details the methodologies for the preparation and study of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through both enzymatic and chemical approaches.

Enzymatic Synthesis

The enzymatic synthesis of this compound involves a two-step process: the formation of 10-hydroxyoctadecanoic acid from oleic acid, followed by its activation to the CoA thioester.

Step 1: Hydration of Oleic Acid

  • Enzyme: Oleate hydratase

  • Substrate: Oleic acid

  • Product: 10-hydroxyoctadecanoic acid

Step 2: Acyl-CoA Synthesis

  • Enzyme: Long-chain acyl-CoA synthetase (ACSL)

  • Substrates: 10-hydroxyoctadecanoic acid, Coenzyme A, ATP

  • Product: this compound

While the specificity of ACSL isoforms for 10-hydroxyoctadecanoic acid has not been extensively studied, it is plausible that one or more ACSL isoforms can catalyze this reaction, given their broad substrate specificity for other long-chain fatty acids.[1]

enzymatic_synthesis oleic_acid Oleic Acid hsa 10-Hydroxyoctadecanoic Acid oleic_acid->hsa Oleate Hydratase ho_coa This compound hsa->ho_coa Long-chain Acyl-CoA Synthetase (ACSL) coa Coenzyme A coa->ho_coa Long-chain Acyl-CoA Synthetase (ACSL) atp ATP atp->ho_coa Long-chain Acyl-CoA Synthetase (ACSL) amp_ppi AMP + PPi ho_coa->amp_ppi chemical_synthesis hsa 10-Hydroxyoctadecanoic Acid nhs_ester 10-Hydroxyoctadecanoyl-NHS ester hsa->nhs_ester DCC/NHS ho_coa This compound nhs_ester->ho_coa + CoASH coa_sh Coenzyme A (CoASH) nhs N-Hydroxysuccinimide ho_coa->nhs isolation_workflow start Biological Sample or Reaction Mixture homogenization Homogenization in Extraction Buffer start->homogenization spe Solid-Phase Extraction (C18 Cartridge) homogenization->spe elution Elution of Acyl-CoAs spe->elution hplc RP-HPLC Purification elution->hplc detection UV Detection (260 nm) hplc->detection fraction Fraction Collection detection->fraction analysis Purity Analysis (MS, NMR) fraction->analysis metabolic_pathway ho_coa This compound beta_ox Beta-Oxidation Pathway ho_coa->beta_ox other_lipids Incorporation into Complex Lipids ho_coa->other_lipids signaling Cellular Signaling ho_coa->signaling acetyl_coa Acetyl-CoA beta_ox->acetyl_coa

References

Enzymatic Synthesis of 10-Hydroxyoctadecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the bienzymatic cascade for the synthesis of 10-Hydroxyoctadecanoyl-CoA. The process involves two principal stages: the hydration of oleic acid to produce (R)-10-hydroxystearic acid (10-HSA), and the subsequent activation of 10-HSA to its coenzyme A (CoA) thioester. This document details the enzymes involved, provides comprehensive experimental protocols, and presents quantitative data to guide researchers in replicating and optimizing this synthesis.

Introduction

This compound is a critical activated intermediate for various biochemical studies and is a precursor for the synthesis of specialty chemicals and pharmaceutical compounds. Its enzymatic synthesis offers a highly specific and environmentally benign alternative to traditional chemical methods. The pathway leverages two distinct enzymatic activities: an oleate (B1233923) hydratase to introduce a hydroxyl group stereospecifically onto the fatty acid chain, followed by an acyl-CoA synthetase to activate the resulting hydroxy fatty acid.

Overall Synthesis Pathway

The conversion of oleic acid to this compound is a two-step enzymatic process.

Enzymatic_Synthesis_Pathway cluster_0 Step 1: Hydration cluster_1 Step 2: CoA Thioesterification Oleic_Acid Oleic Acid (cis-Δ9-octadecenoic acid) HSA (R)-10-Hydroxystearic Acid (10-HSA) Oleic_Acid->HSA + H₂O H2O H₂O H2O->HSA HSA_CoA This compound HSA->HSA_CoA + CoA-SH + ATP HSA->HSA_CoA ACSL Long-Chain Acyl-CoA Synthetase (ACSL) (EC 6.2.1.3) Oleate_Hydratase Oleate Hydratase (EC 4.2.1.53) Oleate_Hydratase->HSA CoA_SH Coenzyme A (CoA-SH) CoA_SH->HSA_CoA ATP ATP ATP->HSA_CoA AMP_PPi AMP + PPi HSA_CoA->AMP_PPi releases ACSL->HSA_CoA

Figure 1: Overall two-step enzymatic pathway for the synthesis of this compound.

Step 1: Synthesis of (R)-10-Hydroxystearic Acid (10-HSA)

The initial step involves the stereospecific hydration of the double bond in oleic acid, catalyzed by the enzyme oleate hydratase (EC 4.2.1.53). This reaction adds a water molecule across the C9-C10 double bond to form (R)-10-hydroxystearic acid.[1][2] Many oleate hydratases are FAD-containing enzymes.[3]

Enzyme Selection

Several microbial oleate hydratases have been characterized. A particularly effective enzyme is the recombinant oleate hydratase from Lactobacillus rhamnosus ATCC 53103, which demonstrates high stereoselectivity, yielding enantiopure (R)-10-HSA (ee > 96%).[4] Another well-characterized enzyme is from Elizabethkingia meningoseptica.[5][6] For preparative-scale synthesis, using a whole-cell biocatalyst expressing the recombinant enzyme is often most effective.[4]

Experimental Protocol: Whole-Cell Biotransformation

This protocol is adapted from the procedure for recombinant E. coli expressing the oleate hydratase from L. rhamnosus.[4]

1. Catalyst Preparation:

  • Express the oleate hydratase gene in E. coli BL21(DE3) using a suitable expression vector (e.g., pETite C-His).

  • Grow the recombinant E. coli cells in auto-induction medium (e.g., ZYM-5052) supplemented with the appropriate antibiotic at 20°C for 24 hours.

  • Harvest cells by centrifugation (e.g., 8,000 rpm, 15 min, 4°C) and retain the wet cell paste for use as the whole-cell catalyst.

2. Hydration Reaction:

  • In a reaction vessel, prepare a substrate mixture containing oleic acid (up to 50 g/L), glycerol (B35011) (10% v/v), and ethanol (B145695) (2% v/v) in 50 mM potassium phosphate (B84403) buffer.

  • Adjust the pH of the mixture to the optimal 6.6.

  • Add the prepared E. coli whole-cell catalyst to the reaction mixture.

  • Incubate the reaction at 28°C with agitation.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) after extraction and derivatization of samples.[4][6]

3. Product Recovery:

  • Upon reaction completion, the product, (R)-10-HSA, often precipitates from the aqueous medium.

  • Recover the precipitated 10-HSA by simple filtration or centrifugation.

  • Wash the product with water and dry to obtain the purified 10-HSA.

Quantitative Data

The performance of oleate hydratases varies by source. The table below summarizes key quantitative parameters for selected enzymes.

ParameterL. rhamnosus (Whole Cell)[4]E. meningoseptica (Purified)[5][6]
Optimal pH 6.6~6.0
Optimal Temperature 28°C22-30°C
Substrate Oleic AcidOleic Acid
Product (R)-10-HSA (ee > 96%)(R)-10-HSA (ee ≥ 98%)
Max Substrate Conc. 50 g/LNot specified
Apparent Vmax Not specified0.34 - 1.0 µmol/min/mg
Apparent Km Not specified0.11 - 0.30 mM
Yield >90% (isolated)Not specified
Table 1: Quantitative data for oleate hydratase-catalyzed synthesis of 10-HSA.

Step 2: Synthesis of this compound

The second step is the "activation" of the carboxylic acid group of 10-HSA by forming a high-energy thioester bond with coenzyme A. This reaction is catalyzed by a Long-Chain Acyl-CoA Synthetase (ACSL, EC 6.2.1.3), which utilizes ATP and Mg²⁺ as co-substrates.[7] While specific kinetic data for the activation of 10-HSA by a particular ACSL is not widely published, the enzymatic synthesis of other hydroxyacyl-CoAs has been successfully demonstrated, indicating the viability of this approach.[8]

Enzyme Selection

There are multiple isoforms of human ACSL enzymes (e.g., ACSL1, 3, 4, 5, 6), each with varying substrate preferences for fatty acid chain length and saturation.[1][7] For an 18-carbon substrate like 10-HSA, a long-chain specific synthetase such as ACSL5 or ACSL6 would be a suitable candidate.[1][7] These enzymes can be recombinantly expressed in E. coli or insect cells and purified.[1]

Experimental Workflow and Protocol

The following is a generalized protocol for the enzymatic synthesis and purification of acyl-CoAs, which can be adapted for this compound.[9][10]

Acyl_CoA_Workflow start Start reaction Assemble Reaction Mixture (Buffer, 10-HSA, ATP, MgCl₂, CoA, ACSL) start->reaction incubation Incubate at 37°C reaction->incubation stop_reaction Stop Reaction (e.g., acid quench) incubation->stop_reaction purification Purify Product (e.g., HPLC, SPE) stop_reaction->purification analysis Analyze Product (LC-MS, UV-Vis) purification->analysis end End analysis->end

Figure 2: General experimental workflow for the synthesis of this compound.

1. Reaction Mixture Preparation:

  • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5).

  • To the buffer, add the components in the order and concentrations specified in Table 2. It is crucial to add the enzyme last to initiate the reaction.

2. Incubation and Monitoring:

  • Incubate the reaction mixture at 37°C for 2-4 hours.

  • The formation of the acyl-CoA thioester can be monitored by an increase in absorbance at 260 nm (due to the adenine (B156593) moiety of CoA) using HPLC.[11]

3. Reaction Termination and Purification:

  • Terminate the reaction by adding an acid (e.g., perchloric acid or formic acid) to precipitate the protein.[9][12]

  • Centrifuge to remove the precipitated enzyme.

  • The supernatant containing the this compound can be purified using solid-phase extraction (SPE) or reverse-phase high-performance liquid chromatography (HPLC).[9][13]

4. Analysis and Quantification:

  • The concentration of the purified product can be determined spectrophotometrically using the extinction coefficient of the adenine group in CoA (ε₂₆₀ = 16.4 mM⁻¹ cm⁻¹).[11]

  • Confirm the identity and purity of the final product using liquid chromatography-mass spectrometry (LC-MS).[14]

Quantitative Data and Reagent Concentrations

The following table provides typical reagent concentrations for an enzymatic CoA ligation reaction.

ComponentRecommended ConcentrationPurpose
10-HSA 1 mMSubstrate
Coenzyme A (CoA-SH) 1.5 mMAcyl group acceptor
ATP 5 - 6.25 mMEnergy source for adenylation
MgCl₂ 5 mMCofactor for ATP
ACSL Enzyme 0.2 - 1 µMCatalyst
Tris-HCl Buffer (pH 7.5) 100 mMMaintain optimal pH
Pyrophosphatase (optional) 0.05 U/mLDrives reaction by hydrolyzing PPi
Table 2: Recommended reagent concentrations for the synthesis of this compound. (Adapted from similar enzymatic CoA ligations[10])

Conclusion

The bienzymatic synthesis of this compound is a robust and highly specific method that proceeds under mild, aqueous conditions. By selecting an appropriate stereoselective oleate hydratase, (R)-10-HSA can be produced in high yield. Subsequent activation with a long-chain acyl-CoA synthetase provides the target activated thioester. The protocols and quantitative data presented in this guide offer a solid foundation for researchers to produce this compound for applications in metabolic engineering, drug discovery, and biochemical research.

References

The Enzymatic Conversion of Oleic Acid to 10-Hydroxyoctadecanoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the biochemical conversion of oleic acid to 10-hydroxyoctadecanoyl-CoA. This pathway, initiated by the microbial enzyme oleate (B1233923) hydratase, leads to the formation of 10-hydroxyoctadecanoic acid (10-HSA), a molecule with emerging significance in microbial-host interactions and potential industrial applications. Subsequent activation to its coenzyme A (CoA) ester, this compound, primes it for further metabolic processing, primarily through peroxisomal β-oxidation. This document details the enzymatic steps, presents key quantitative data, outlines experimental protocols for analysis and enzyme characterization, and provides visual representations of the core pathways and workflows.

Introduction

The transformation of dietary fatty acids by the gut microbiota is a critical area of research, revealing novel bioactive lipids that influence host physiology. One such transformation is the conversion of the ubiquitous monounsaturated fatty acid, oleic acid, into 10-hydroxyoctadecanoic acid (10-HSA). This biotransformation is catalyzed by a class of microbial enzymes known as oleate hydratases (EC 4.2.1.53). 10-HSA has been identified as a metabolite in various biological systems and is recognized for its role in modulating host immune responses and as a potential biomarker for certain metabolic conditions.[1]

For 10-HSA to be integrated into cellular lipid metabolism, it must first be activated to its corresponding acyl-CoA thioester, this compound. This activation is presumed to be carried out by long-chain acyl-CoA synthetases (LACS). The resulting this compound can then enter catabolic pathways, with peroxisomal β-oxidation being a primary route for its degradation. Understanding the enzymes and pathways involved in the formation and metabolism of this compound is crucial for elucidating its biological functions and harnessing its potential in biotechnology and drug development.

The Biochemical Pathway: From Oleic Acid to Peroxisomal β-Oxidation

The conversion of oleic acid to its hydroxylated and activated form involves a two-step enzymatic process, followed by its catabolism.

Step 1: Hydration of Oleic Acid to 10-Hydroxyoctadecanoic Acid (10-HSA)

The initial and rate-limiting step is the hydration of the cis-Δ9 double bond of oleic acid to produce (R)-10-hydroxystearic acid.[2][3] This reaction is catalyzed by oleate hydratase (OhyA), an enzyme predominantly found in bacteria.[3] The reaction requires a flavin adenine (B156593) dinucleotide (FAD) cofactor, which is thought to be crucial for the structural integrity of the active site rather than participating in a redox reaction.[2] In some cases, the reduced form of FAD (FADH2) has been shown to significantly enhance enzyme activity.[4]

Step 2: Activation of 10-HSA to this compound

For 10-HSA to be metabolized, it must be activated by the attachment of coenzyme A. This thioesterification is catalyzed by long-chain acyl-CoA synthetases (LACS; EC 6.2.1.3). While direct evidence for a specific LACS that preferentially activates 10-HSA is still emerging, the "Bubblegum" family of acyl-CoA synthetases (ACSBG) are known to activate a broad range of long-chain and very-long-chain fatty acids and are strong candidates for this role.[1][5]

Step 3: Peroxisomal β-Oxidation of this compound

Due to its chain length, the degradation of this compound is expected to occur primarily in the peroxisome. The fatty acyl-CoA is transported into the peroxisome, a process that may involve ABCD transporters.[6][7] Inside the peroxisome, it undergoes a cycle of β-oxidation, which involves a series of enzymatic reactions that shorten the fatty acid chain by two carbons in each cycle, producing acetyl-CoA. The key enzymes in the peroxisomal β-oxidation of straight-chain acyl-CoAs are acyl-CoA oxidase, a multifunctional protein with both 2-enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities, and a peroxisomal thiolase.[8]

cluster_cytosol Cytosol cluster_peroxisome Peroxisome Oleic Acid Oleic Acid 10-HSA 10-Hydroxyoctadecanoic Acid (10-HSA) Oleic Acid->10-HSA Hydration 10-HSA-CoA This compound 10-HSA->10-HSA-CoA Activation ABCD ABCD Transporter 10-HSA-CoA->ABCD OhyA Oleate Hydratase (OhyA) EC 4.2.1.53 OhyA->10-HSA LACS Long-Chain Acyl-CoA Synthetase (LACS) EC 6.2.1.3 LACS->10-HSA-CoA AMP_PPi AMP + PPi LACS->AMP_PPi H2O H2O H2O->OhyA CoA_ATP CoA + ATP CoA_ATP->LACS 10-HSA-CoA_perox This compound BetaOxidation β-Oxidation Cycle 10-HSA-CoA_perox->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA ABCD->10-HSA-CoA_perox Transport

Figure 1: Overview of the conversion of oleic acid to this compound and its entry into peroxisomal β-oxidation.

Quantitative Data

The efficiency of the initial hydration step varies depending on the microbial source of the oleate hydratase. The following table summarizes key kinetic parameters for oleate hydratases from several bacterial species.

Enzyme SourceSubstrateKm (mM)Vmax (U/mg) or Specific Activitykcat (min-1)Reference
Elizabethkingia meningosepticaOleic Acid0.3 ± 0.260.39 ± 0.07 U/mg-[9]
Staphylococcus aureusOleic Acid0.0059 ± 0.0006--[10]
Lysinibacillus fusiformisOleic Acid0.54-850-
Lactobacillus rhamnosusOleic Acid-High activity with FADH2-[4]

Note: 1 U (Unit) is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under specified conditions. Kinetic parameters can be influenced by assay conditions such as pH, temperature, and the presence of cofactors.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the conversion of oleic acid to 10-HSA and the characterization of oleate hydratase.

Recombinant Oleate Hydratase Expression and Purification

This protocol describes the expression of a His-tagged oleate hydratase in Escherichia coli and its subsequent purification.

Start Start Transformation Transform E. coli with OhyA expression plasmid Start->Transformation Culture Inoculate LB medium and grow cells to OD600 0.6 Transformation->Culture Induction Induce protein expression with IPTG (e.g., 0.5 mM) Culture->Induction Incubation Incubate for 4h at 37°C Induction->Incubation Harvest Harvest cells by centrifugation Incubation->Harvest Lysis Resuspend cells and lyse (e.g., sonication) Harvest->Lysis Clarification Clarify lysate by centrifugation Lysis->Clarification Binding Apply supernatant to Ni-NTA affinity column Clarification->Binding Wash Wash column to remove non-specific proteins Binding->Wash Elution Elute His-tagged OhyA with imidazole (B134444) Wash->Elution Dialysis Dialyze purified enzyme against storage buffer Elution->Dialysis Analysis Analyze purity by SDS-PAGE and determine concentration Dialysis->Analysis End End Analysis->End

Figure 2: Workflow for the expression and purification of recombinant oleate hydratase.

Protocol:

  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding the oleate hydratase gene with a polyhistidine tag (His-tag).

  • Cell Culture: Inoculate a starter culture of the transformed E. coli in Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight. Use this to inoculate a larger volume of LB medium and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[5]

  • Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. Continue to incubate the culture for an additional 4 hours at 37°C.[5]

  • Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole) and lyse the cells by sonication on ice.

  • Purification:

    • Clarify the lysate by centrifugation to remove cell debris.

    • Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

    • Wash the column with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM) to remove non-specifically bound proteins.

    • Elute the His-tagged oleate hydratase with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).

  • Buffer Exchange: Dialyze the purified enzyme against a storage buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.6) to remove imidazole and prepare for storage at -80°C.[11]

  • Analysis: Assess the purity of the enzyme by SDS-PAGE and determine the protein concentration using a standard method like the Bradford assay.[5]

Oleate Hydratase Activity Assay (Coupled Spectrophotometric Method)

This assay measures the activity of oleate hydratase by coupling the formation of 10-HSA to its oxidation by a secondary alcohol dehydrogenase, which results in the production of NADH that can be monitored spectrophotometrically at 344 nm.

Protocol:

  • Reaction Mixture: In a microplate well or a cuvette, prepare a reaction mixture containing:

    • 50 mM MES buffer, pH 6.5

    • 10 mM oleic acid (emulsified)

    • 10 mM NAD+

    • 0.01 g/L secondary alcohol dehydrogenase (secADH)

    • 1% (v/v) 1,5-pentanediol (B104693) (as a co-solvent)

    • Purified oleate hydratase (e.g., 1 g/L)

  • Initiation and Measurement: Initiate the reaction by adding the oleate hydratase. Immediately begin monitoring the increase in absorbance at 344 nm at a constant temperature (e.g., 30°C) using a spectrophotometer.

  • Calculation: Calculate the initial reaction rate from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (6220 M-1cm-1).

Quantification of 10-HSA by Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the sensitive and specific quantification of 10-HSA in a sample.

Protocol:

  • Lipid Extraction: Extract the total lipids from the sample (e.g., reaction mixture, cell culture) using a suitable solvent system like ethyl acetate.[1]

  • Hydrolysis (Optional): If 10-HSA is expected to be in esterified forms, perform an alkaline hydrolysis (e.g., with 10 M NaOH) to release the free fatty acid.[1]

  • Derivatization:

    • Methylate the fatty acids to form fatty acid methyl esters (FAMEs) using a reagent like sodium methoxide (B1231860) in methanol (B129727).[12]

    • Convert the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether by reacting the FAMEs with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in pyridine.[12]

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).[1]

    • Use a temperature program to separate the FAMEs. For example, an initial temperature of 80°C held for 5 minutes, then ramped to 200°C at 3.8°C/min, and finally to 290°C at 15°C/min.[1]

    • Perform mass spectrometry in selected ion monitoring (SIM) mode, monitoring for characteristic ions of the TMS-derivatized 10-HSA methyl ester.

  • Quantification: Quantify the amount of 10-HSA by comparing its peak area to that of a stable isotope-labeled internal standard.

Analysis of 10-HSA by High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the analysis of 10-HSA, particularly when coupled with a detector like an evaporative light scattering detector (ELSD) or a mass spectrometer.

Protocol:

  • Sample Preparation: Extract the lipids from the sample as described for GC-MS. For underivatized analysis, the extracted lipids can be dissolved in a suitable solvent for injection. For improved chromatography, derivatization to form esters may be performed.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column is commonly used.[13]

    • Mobile Phase: A gradient elution with methanol and an aqueous solution (e.g., 1% acetic acid) is often employed.[13]

    • Flow Rate: A typical flow rate is around 1.0-1.2 mL/min.[13]

    • Detection:

      • ELSD: The eluent is nebulized, the solvent evaporated, and the remaining non-volatile solute particles are detected by light scattering.[13]

      • LC-MS: The eluent is introduced into a mass spectrometer for sensitive and specific detection.[14]

  • Quantification: Quantify 10-HSA by comparing its peak area to a standard curve generated from known concentrations of a 10-HSA standard.

Signaling Pathways and Cellular Context

The production of 10-HSA by gut microbiota and its subsequent metabolism can have significant effects on the host. 10-HSA and other hydroxy fatty acids have been shown to act as signaling molecules, for instance, by activating peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism and inflammation.

cluster_extracellular Extracellular / Gut Lumen cluster_cell Host Cell (e.g., Enterocyte) Oleic_Acid Dietary Oleic Acid Microbiota Gut Microbiota (with Oleate Hydratase) Oleic_Acid->Microbiota 10_HSA 10-HSA Microbiota->10_HSA 10_HSA_in 10-HSA 10_HSA->10_HSA_in Absorption Activation Activation to This compound 10_HSA_in->Activation Signaling PPAR Activation 10_HSA_in->Signaling Metabolism Peroxisomal β-Oxidation Activation->Metabolism Gene_Expression Modulation of Gene Expression (Lipid Metabolism, Inflammation) Signaling->Gene_Expression

Figure 3: Logical relationship of 10-HSA production by gut microbiota and its effects within a host cell.

Conclusion

The conversion of oleic acid to this compound represents a fascinating intersection of microbial and host metabolism. The initial hydration by microbial oleate hydratases generates a bioactive lipid, 10-HSA, which upon activation to its CoA ester, is poised to enter cellular metabolic pathways. This technical guide has provided an in-depth look at this process, from the fundamental biochemistry to the practical experimental protocols required for its study. Further research into the specific long-chain acyl-CoA synthetases involved in 10-HSA activation and the downstream metabolic and signaling consequences will undoubtedly provide deeper insights into the role of this pathway in health and disease, and may open up new avenues for therapeutic intervention and biotechnological innovation.

References

10-Hydroxyoctadecanoyl-CoA: A Technical Guide to its Natural Occurrence and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Hydroxyoctadecanoyl-CoA is the activated thioester of 10-hydroxyoctadecanoic acid (10-HSA), a hydroxylated fatty acid of microbial origin. While the natural occurrence and biological activities of 10-HSA are increasingly documented, direct evidence for the endogenous presence and specific roles of its CoA derivative remains limited. This technical guide synthesizes the current understanding of this compound, focusing on its inferred biosynthesis, potential metabolic fate, and the analytical methodologies required for its study. This document provides a foundational resource for researchers investigating the metabolism and potential signaling functions of hydroxylated fatty acyl-CoAs.

Natural Occurrence and Biosynthesis

The natural occurrence of this compound is intrinsically linked to the microbial production of its precursor, 10-hydroxyoctadecanoic acid (10-HSA).

Microbial Origin of 10-Hydroxyoctadecanoic Acid

10-HSA is primarily a bacterial metabolite generated from the hydration of oleic acid, a common unsaturated fatty acid found in various fats and oils. This biotransformation is catalyzed by oleate (B1233923) hydratase enzymes. Microorganisms known to produce 10-HSA include species such as Lactobacillus plantarum, Stenotrophomonas nitritireducens, and Staphylococcus aureus. It is also found in the rumen of cattle as a product of the gut microbiota's action on dietary unsaturated fats.

Biosynthesis of this compound

The formation of this compound from 10-HSA is a crucial activation step that primes the molecule for participation in cellular metabolism. This reaction is catalyzed by acyl-CoA synthetases (ACS) in an ATP-dependent manner.

The general reaction is as follows:

10-hydroxyoctadecanoic acid + ATP + CoASH → this compound + AMP + PPi

While the specific ACS isozyme(s) with a high affinity for 10-HSA have not been definitively identified, long-chain acyl-CoA synthetases are known to have broad substrate specificity and are capable of activating a variety of fatty acids.

Biosynthesis of this compound cluster_enzymes Oleic_Acid Oleic Acid HSA 10-Hydroxyoctadecanoic Acid (10-HSA) Oleic_Acid->HSA + H₂O HSA_CoA This compound HSA->HSA_CoA + ATP + CoASH - AMP - PPi Oleate_Hydratase Oleate Hydratase (Microbial) ACSL Acyl-CoA Synthetase (ACS)

Figure 1: Inferred biosynthetic pathway of this compound.

Potential Physiological Roles and Metabolism

Direct studies on the physiological roles of this compound are currently lacking. However, based on the established principles of fatty acid metabolism, its primary role is likely as a metabolic intermediate.

Beta-Oxidation

As an acyl-CoA, this compound is a probable substrate for the mitochondrial beta-oxidation pathway. The presence of a hydroxyl group at the C10 position would necessitate the involvement of specialized enzymes to handle this modification during the oxidative process. The exact enzymatic steps and intermediates in the beta-oxidation of this specific hydroxy acyl-CoA have not been elucidated.

Incorporation into Complex Lipids

Activated fatty acids can be incorporated into various complex lipids, such as phospholipids, triglycerides, and cholesterol esters. It is plausible that this compound could be utilized by acyltransferases for the synthesis of novel hydroxylated complex lipids. The functional significance of such lipids is an area for future investigation.

Signaling

Some fatty acyl-CoAs and their derivatives act as signaling molecules, regulating the activity of enzymes and transcription factors. While there is no direct evidence for a signaling role of this compound, its precursor, 10-HSA, has been shown to have anti-inflammatory properties. It is possible that the CoA-activated form could also participate in cellular signaling pathways.

Quantitative Data

To date, there is a notable absence of published quantitative data on the endogenous concentrations of this compound in any biological system. Research has primarily focused on the quantification of its precursor, 10-hydroxyoctadecanoic acid. The table below summarizes the current state of knowledge.

AnalyteBiological MatrixOrganism/SystemConcentration RangeMethod of DetectionReference
This compound Not ReportedNot ReportedData Not Available --
10-Hydroxyoctadecanoic AcidRumen FluidCattleVariable, dependent on dietGC-MS[1]
10-Hydroxyoctadecanoic AcidBacterial CultureS. nitritireducensNot specifiedLC-MS[2]

Experimental Protocols

The analysis of this compound requires specialized analytical techniques due to its low abundance and amphipathic nature. The following protocols are based on established methods for the analysis of long-chain acyl-CoAs.

Extraction of Long-Chain Acyl-CoAs from Tissues or Cells

This protocol is adapted from methods developed for the analysis of various acyl-CoAs.

Materials:

  • Frozen tissue or cell pellet

  • 10% (w/v) Trichloroacetic acid (TCA), ice-cold

  • Internal standard (e.g., C17:0-CoA)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Methanol (B129727)

  • Acetonitrile (B52724)

  • Formic acid

Procedure:

  • Homogenize the frozen tissue or cell pellet in ice-cold 10% TCA.

  • Spike the homogenate with a known amount of internal standard.

  • Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet proteins.

  • Condition the SPE cartridge with methanol followed by water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with water to remove salts and other polar impurities.

  • Elute the acyl-CoAs with an appropriate solvent, such as acetonitrile or methanol, which may be acidified with formic acid.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column suitable for acyl-CoA analysis.

  • Mobile Phase A: Water with an additive such as ammonium (B1175870) acetate (B1210297) or formic acid.

  • Mobile Phase B: Acetonitrile or methanol with a similar additive.

  • Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the acyl-CoAs based on their hydrophobicity.

Mass Spectrometry Parameters:

  • Ionization Mode: Positive ion electrospray ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: The [M+H]⁺ ion of this compound.

  • Product Ion: A characteristic fragment ion, often corresponding to the pantetheine (B1680023) portion of the molecule.

Experimental Workflow for this compound Analysis Sample Biological Sample (Tissue or Cells) Homogenization Homogenization in 10% TCA + Internal Standard Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation SPE Solid Phase Extraction (SPE) Centrifugation->SPE Supernatant Elution Elution and Evaporation SPE->Elution Reconstitution Reconstitution Elution->Reconstitution LC_MS LC-MS/MS Analysis (MRM) Reconstitution->LC_MS Quantification Quantification LC_MS->Quantification

Figure 2: General experimental workflow for the analysis of this compound.

Conclusion and Future Directions

This compound represents an understudied metabolite with the potential to be a key intermediate in the metabolism of microbially-derived hydroxylated fatty acids. While its existence can be inferred from the presence of its precursor, 10-HSA, in various biological systems, direct evidence for its natural occurrence and physiological roles is lacking. Future research should focus on the development of targeted analytical methods to detect and quantify this compound in relevant biological matrices. Elucidating the enzymes that synthesize and metabolize this molecule, as well as its potential interactions with cellular signaling pathways, will be crucial in understanding its biological significance. This technical guide provides a framework for initiating such investigations, offering insights into its likely biosynthesis and the experimental approaches required for its study.

References

An In-depth Technical Guide to 10-Hydroxyoctadecanoyl-CoA: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Hydroxyoctadecanoyl-CoA is a long-chain acyl-coenzyme A (CoA) thioester, an activated form of 10-hydroxyoctadecanoic acid. While specific research on this particular isomer is limited, its structural features suggest a role in lipid metabolism and cellular signaling, analogous to other hydroxylated fatty acyl-CoAs. This guide provides a comprehensive overview of the structure and chemical properties of this compound, drawing on data from its constituent fatty acid and related long-chain acyl-CoA molecules. It further details its probable metabolic pathways, potential signaling roles, and outlines key experimental protocols for its study.

Chemical Structure and Properties

The structure of this compound consists of a C18 saturated fatty acid, 10-hydroxyoctadecanoic acid (also known as 10-hydroxystearic acid), linked to coenzyme A via a thioester bond. The hydroxyl group is located at the 10th carbon of the acyl chain.

Table 1: Chemical Identifiers and Properties of this compound and its Precursor.

PropertyThis compound (Predicted/Inferred)10-Hydroxyoctadecanoic Acid
IUPAC Name S-[2-({3-[({(2R)-4---INVALID-LINK--phosphoryl}oxy)-2-hydroxy-3,3-dimethylbutanoyl]amino}propyl)amino]-2-oxoethyl) 10-hydroxyoctadecanethioate10-hydroxyoctadecanoic acid
Molecular Formula C39H70N7O18P3SC18H36O3[1]
Molecular Weight ~1050 g/mol 300.48 g/mol [1]
CAS Number Not available638-26-6[1]
Melting Point Not availableNot available
Boiling Point Not availableNot available
Solubility Likely soluble in organic solvents and aqueous solutions with detergentsSoluble in organic solvents
pKa Thioester pKa is generally lower than carboxylic acidsCarboxylic acid pKa ~4.8

Note: Properties for this compound are largely inferred from the general properties of long-chain acyl-CoAs and the structure of its components, as specific experimental data is unavailable.

Biosynthesis and Metabolism

This compound is metabolically derived from 10-hydroxyoctadecanoic acid. The primary route of synthesis for its precursor is the hydration of oleic acid, a reaction catalyzed by oleate (B1233923) hydratase enzymes found in various microorganisms.

Synthesis of this compound

The formation of this compound from its corresponding fatty acid is an ATP-dependent process catalyzed by a long-chain acyl-CoA synthetase (ACSL). This activation step is crucial for its participation in various metabolic pathways.

Synthesis 10-Hydroxyoctadecanoic Acid 10-Hydroxyoctadecanoic Acid ACSL ACSL 10-Hydroxyoctadecanoic Acid->ACSL ATP ATP ATP->ACSL CoA-SH CoA-SH CoA-SH->ACSL This compound This compound ACSL->this compound AMP + PPi AMP + PPi ACSL->AMP + PPi

Caption: Enzymatic activation of 10-hydroxyoctadecanoic acid.

Metabolic Fate

Once formed, this compound can enter several metabolic pathways common to long-chain fatty acyl-CoAs. The presence of the hydroxyl group may influence its substrate specificity for various enzymes and its ultimate metabolic fate. Potential pathways include:

  • Beta-oxidation: The acyl chain can be shortened through the beta-oxidation pathway in mitochondria and peroxisomes to generate acetyl-CoA for energy production. The hydroxyl group may require specific enzymatic modification before or during this process.

  • Incorporation into Complex Lipids: It may be incorporated into complex lipids such as phospholipids, triglycerides, and cholesterol esters, thereby influencing membrane structure and function.

  • Further Modification: The hydroxyl group could be a site for further enzymatic modifications, such as oxidation to a keto group or conjugation to other molecules.

Metabolism This compound This compound Beta-oxidation Beta-oxidation This compound->Beta-oxidation Complex_Lipids Incorporation into Complex Lipids This compound->Complex_Lipids Further_Modification Further Modification This compound->Further_Modification Acetyl-CoA Acetyl-CoA Beta-oxidation->Acetyl-CoA Phospholipids Phospholipids Complex_Lipids->Phospholipids Triglycerides Triglycerides Complex_Lipids->Triglycerides Modified_Products Modified Products Further_Modification->Modified_Products

Caption: Potential metabolic pathways of this compound.

Potential Signaling Roles

While direct signaling roles for this compound have not been established, other hydroxy fatty acids and their CoA esters are known to act as signaling molecules. For instance, certain hydroxy fatty acids can activate G-protein coupled receptors (GPCRs) and peroxisome proliferator-activated receptors (PPARs), influencing inflammatory responses and metabolic regulation. It is plausible that this compound or its derivatives could modulate similar signaling pathways.

Experimental Protocols

The study of this compound requires specialized techniques for its extraction, purification, and analysis due to its amphipathic nature and potential instability.

Extraction and Purification of Long-Chain Acyl-CoAs

A common workflow for the extraction and purification of long-chain acyl-CoAs from biological samples is outlined below. This protocol can be adapted for the specific analysis of this compound.

ExtractionWorkflow start Biological Sample homogenization Homogenization in Acidic Buffer start->homogenization extraction Organic Solvent Extraction (e.g., Acetonitrile (B52724)/Isopropanol) homogenization->extraction spe Solid-Phase Extraction (SPE) (Anion Exchange or Reversed-Phase) extraction->spe elution Elution spe->elution analysis LC-MS/MS Analysis elution->analysis

Caption: General workflow for acyl-CoA extraction and analysis.

Detailed Steps:

  • Sample Homogenization: Tissues or cells are homogenized in a cold, acidic buffer to quench enzymatic activity.

  • Solvent Extraction: An organic solvent mixture, typically containing acetonitrile and isopropanol, is used to extract the acyl-CoAs.

  • Solid-Phase Extraction (SPE): The extract is passed through an SPE cartridge (either anion exchange or reversed-phase) to separate acyl-CoAs from other cellular components.

  • Elution: The bound acyl-CoAs are eluted from the SPE cartridge using an appropriate solvent.

  • Analysis: The purified acyl-CoA fraction is then analyzed, most commonly by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 2: Key Considerations for Experimental Protocols.

StepKey Considerations
Extraction Use of internal standards for quantification. Perform extractions at low temperatures to minimize degradation.
Purification Choice of SPE sorbent depends on the specific properties of the acyl-CoA of interest.
LC-MS/MS Optimization of chromatographic separation for isomers. Use of appropriate mass transitions for sensitive and specific detection.
Analysis by Mass Spectrometry

LC-MS/MS is the method of choice for the sensitive and specific quantification of acyl-CoAs. In a typical experiment, the precursor ion corresponding to the [M+H]+ or [M-H]- of this compound would be selected in the first quadrupole, fragmented in the collision cell, and specific product ions would be monitored in the third quadrupole.

Conclusion

This compound is an intriguing, yet understudied, metabolite. Based on the chemistry of its precursor and the general behavior of long-chain acyl-CoAs, it is likely to be an active participant in cellular lipid metabolism. Its hydroxyl group presents a point of structural diversity that could lead to unique biological functions, potentially in cellular signaling. Further research, particularly utilizing advanced mass spectrometry techniques, is necessary to fully elucidate its specific roles in health and disease. This guide provides a foundational framework to stimulate and support such future investigations.

References

The Enigmatic Role of 10-Hydroxyoctadecanoyl-CoA in Microbial Fatty Acid Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolism of hydroxylated fatty acids is a critical facet of microbial lipid utilization, with implications in host-pathogen interactions, industrial biocatalysis, and the production of valuable oleochemicals. Central to this is the degradation of 10-hydroxyoctadecanoic acid (10-HSA), a product of oleic acid hydration by various bacteria. This technical guide delves into the core of 10-HSA metabolism, focusing on the pivotal role of its activated form, 10-hydroxyoctadecanoyl-CoA. We will explore the proposed metabolic pathway, the enzymes involved, and present detailed experimental protocols and quantitative data to facilitate further research in this area. While the complete enzymatic cascade is yet to be fully elucidated in a single organism, this guide synthesizes the current understanding and provides a framework for future investigation.

Introduction

Microorganisms have evolved sophisticated pathways to utilize a wide array of fatty acids as carbon and energy sources. The canonical pathway for fatty acid degradation is the β-oxidation cycle, which systematically shortens the acyl chain by two-carbon units. However, the presence of functional groups, such as a hydroxyl group in the middle of the fatty acid chain, presents a challenge to the standard β-oxidation machinery. 10-hydroxyoctadecanoic acid (10-HSA) is a prominent example of such a modified fatty acid, produced by a variety of bacteria including species of Pseudomonas, Micrococcus, and Flavobacterium through the action of oleate (B1233923) hydratases.[1][2] This guide focuses on the downstream metabolic fate of 10-HSA, specifically its entry into and processing via the fatty acid oxidation pathway, a process initiated by its conversion to this compound.

Proposed Metabolic Pathway for 10-Hydroxyoctadecanoic Acid Degradation

Current research, primarily from studies on Micrococcus luteus and Pseudomonas sp., suggests a multi-step pathway for the degradation of 10-HSA.[1][3] This pathway circumvents the issue of the mid-chain hydroxyl group by first oxidizing it to a keto group, which is then amenable to the β-oxidation process.

The proposed signaling pathway is as follows:

G cluster_activation Activation cluster_oxidation Oxidation cluster_beta_oxidation β-Oxidation 10-HSA 10-Hydroxyoctadecanoic Acid 10-HSA_CoA This compound 10-HSA->10-HSA_CoA Acyl-CoA Synthetase (FadD) ATP, CoA 10-Keto_CoA 10-Ketooctadecanoyl-CoA 10-HSA_CoA->10-Keto_CoA Hydroxyoctadecanoate Dehydrogenase NAD+ -> NADH Beta_Oxidation β-Oxidation (3 Cycles) 10-Keto_CoA->Beta_Oxidation 4-Keto-Lauric_Acid 4-Ketolauric Acid Beta_Oxidation->4-Keto-Lauric_Acid G Gene_Cloning Clone Gene into Expression Vector Transformation Transform E. coli Gene_Cloning->Transformation Culture_Growth Grow Culture and Induce Expression Transformation->Culture_Growth Cell_Harvest Harvest Cells Culture_Growth->Cell_Harvest Lysis Cell Lysis Cell_Harvest->Lysis Purification Affinity Chromatography Lysis->Purification Analysis SDS-PAGE and Activity Assay Purification->Analysis G Fatty_Acid 10-HSA or 10-Ketostearic Acid NHS_Ester NHS Ester of Fatty Acid Fatty_Acid->NHS_Ester DCC, NHS Acyl_CoA This compound or 10-Ketooctadecanoyl-CoA NHS_Ester->Acyl_CoA Coenzyme A

References

10-Hydroxyoctadecanoyl-CoA and its relation to hydroxystearic acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 10-Hydroxyoctadecanoyl-CoA and its Relation to Hydroxystearic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound and its direct precursor, 10-hydroxystearic acid (10-HSA). It details the biosynthesis of 10-HSA, primarily through microbial enzymatic pathways, its subsequent activation to the metabolically active this compound, and its physiological roles and signaling pathways. This document consolidates key quantitative data, outlines detailed experimental protocols for analysis, and uses visualizations to clarify complex biological processes, serving as a critical resource for professionals in lipid research and drug development.

Introduction to 10-Hydroxystearic Acid (10-HSA)

10-Hydroxystearic acid, also known as 10-hydroxyoctadecanoic acid, is a saturated hydroxy fatty acid (HFA) with an 18-carbon chain and a hydroxyl group at the tenth carbon position. This structure introduces a chiral center, allowing for (R)- and (S)- enantiomers, with the (R)-configuration being of significant interest in biochemical studies. As a gut microbial metabolite derived from dietary fatty acids like oleic and linoleic acid, 10-HSA is implicated in host-microbe interactions, immune response modulation, and cellular signaling. Its conversion to this compound is a critical activation step that primes it for participation in various metabolic pathways.

Table 1: Chemical and Physical Properties of 10-Hydroxystearic Acid
PropertyValueSource
CAS Number 638-26-6
Molecular Formula C₁₈H₃₆O₃
Molecular Weight 300.5 g/mol
IUPAC Name 10-hydroxyoctadecanoic acid
Synonyms 10-Hydroxystearic Acid, 10-HSA
Melting Point 81 °C
Classification Long-chain hydroxy fatty acid

Biosynthesis and Activation

Microbial Biosynthesis of 10-Hydroxystearic Acid

The primary route for 10-HSA synthesis is the microbial hydration of unsaturated fatty acids, particularly oleic acid. This biotransformation is catalyzed by a class of FAD-containing enzymes known as oleate (B1233923) hydratases (EC 4.2.1.53), which are found exclusively in microorganisms. These enzymes execute a regio- and stereospecific addition of a water molecule across the C9-C10 double bond of oleic acid to produce (R)-10-hydroxystearic acid.

Several bacterial species are known to perform this conversion, including Lactobacillus plantarum, Staphylococcus aureus, and Stenotrophomonas nitritireducens. This process is of significant industrial interest as a sustainable method for producing valuable hydroxy fatty acids from renewable plant oils.

G cluster_bio Biosynthesis of 10-HSA oleic Oleic Acid (C18:1) enzyme Oleate Hydratase (EC 4.2.1.53) + H₂O oleic->enzyme hsa 10-Hydroxystearic Acid (10-HSA) enzyme->hsa

Caption: Microbial conversion of oleic acid to 10-hydroxystearic acid.

Activation to this compound

For 10-HSA to become metabolically active within host cells, it must first be converted to its coenzyme A (CoA) thioester, this compound. This activation is a two-step, ATP-dependent process catalyzed by long-chain acyl-CoA synthetases (ACSL). These enzymes are crucial for "trapping" fatty acids within the cell and directing them toward specific metabolic fates, such as β-oxidation or lipid synthesis. The general mechanism involves the formation of an acyl-adenylate intermediate, followed by the transfer of the acyl group to coenzyme A.

G cluster_act Fatty Acid Activation hsa 10-HSA enzyme Acyl-CoA Synthetase (ACSL) hsa->enzyme atp ATP atp->enzyme coash Coenzyme A (CoASH) coash->enzyme hsa_coa This compound enzyme->hsa_coa amp AMP + PPi enzyme->amp

Caption: Activation of 10-HSA to its metabolically active CoA ester.

Metabolism and Physiological Signaling

Once activated, this compound can enter several metabolic and signaling pathways.

Metabolic Fate

In host cells, 10-HSA is known to be metabolized via peroxisomal β-oxidation. The initial step involves the oxidation of the hydroxyl group at the C-10 position to form 10-ketostearic acid. This ketone then enters the β-oxidation spiral, where the fatty acid chain is sequentially shortened by two-carbon units with each cycle.

Cellular Signaling

10-HSA acts as a signaling molecule by interacting with specific cellular receptors. Its known interactions include:

  • Peroxisome Proliferator-Activated Receptor Alpha (PPARα): As a ligand for PPARα, 10-HSA can modulate the expression of genes involved in lipid metabolism and inflammation, thereby influencing the host's immune response.

  • G Protein-Coupled Receptors (GPRs): Long-chain fatty acids are known to activate G protein-coupled receptors, and 10-HSA is suggested to interact with receptors such as GPR40, participating in various cellular signaling cascades.

G cluster_pathway 10-HSA Signaling Pathways cluster_mem Cell Membrane cluster_cyto Cytoplasm / Nucleus HSA 10-Hydroxystearic Acid (Extracellular) GPR40 GPR40 HSA->GPR40 Binds PPARa PPARα HSA->PPARa Enters Cell & Binds/Activates Downstream Downstream Signaling Cascade GPR40->Downstream Activates RXR RXR PPARa->RXR Heterodimerizes PPRE PPRE (Target Genes) RXR->PPRE Binds DNA PPRE->PPRE Modulates Gene Expression (Lipid Metabolism, etc.)

Caption: Known signaling interactions of 10-hydroxystearic acid.

Quantitative Data

The enzymatic production and detection of 10-HSA have been quantified under various conditions.

Table 2: Enzymatic Production of 10-HSA
Enzyme/OrganismSubstrateOptimal pHOptimal Temp.Yield/ActivityReference
Recombinant Oleate Hydratase (L. garvieae)Oleic Acid (30 g/L)7.530 °C105.49 U/mL enzyme solution
S. nitritireducens (whole cells)Oleic Acid7.535 °CMaximal conversion
N. cholesterolicum NRRL 5767Oleic Acid6.540 °CGood yield
Pseudomonas sp.Oleic Acid7.0N/AN/A
Table 3: 10-HSA Concentrations in Biological Samples
Sample MatrixConcentration / LevelAnalytical MethodReference
Milk Fat (Ewes/Goats)Up to 0.8% of total oxygenated FAsGC-MS

The Stereochemistry of 10-Hydroxyoctadecanoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

10-Hydroxyoctadecanoyl-CoA is a critical intermediate in the metabolism of dietary unsaturated fatty acids by the gut microbiota. Its stereochemistry, particularly at the C10 position, is pivotal in determining its biological activity and metabolic fate. This technical guide provides a comprehensive overview of the stereochemical aspects of this compound, from its enzymatic synthesis to its potential roles in cellular signaling. This document details the stereospecificity of the enzymes involved in its formation, methods for its analysis, and discusses its metabolic pathways. Quantitative data are presented in structured tables, and key experimental protocols are outlined to facilitate further research in this area.

Introduction

The hydroxylation of fatty acids is a key metabolic transformation that introduces chemical functionality, altering their physical properties and biological activities. 10-Hydroxyoctadecanoic acid (10-HSA), the precursor to this compound, is a prominent metabolite produced by the microbial hydration of oleic acid. The spatial arrangement of the hydroxyl group at the C10 position dictates the molecule's interaction with enzymes and receptors, thereby influencing its physiological effects. This guide delves into the stereochemical intricacies of this compound, providing a foundational understanding for its study and potential therapeutic applications.

Enzymatic Synthesis and Stereochemistry of 10-Hydroxyoctadecanoic Acid

The stereochemistry of this compound is initially determined by the enzymatic hydration of oleic acid to 10-hydroxyoctadecanoic acid (10-HSA). This reaction is catalyzed by a class of enzymes known as oleate (B1233923) hydratases (E.C. 4.2.1.53), which exhibit remarkable regio- and stereospecificity.

Oleate Hydratases: Key Enzymes in (R)-10-HSA Production

Oleate hydratases, found in various microorganisms, catalyze the addition of a water molecule across the cis-Δ9 double bond of oleic acid. This enzymatic reaction exclusively produces the (R)-enantiomer of 10-hydroxystearic acid. The stereospecificity of this hydration is a critical determinant of the biological activity of the resulting molecule.

Enzymatic_Synthesis oleic_acid Oleic Acid (cis-Δ9-octadecenoic acid) r_10_hsa (R)-10-Hydroxyoctadecanoic Acid ((R)-10-HSA) oleic_acid->r_10_hsa + H₂O (Stereospecific Hydration) oleate_hydratase Oleate Hydratase (EC 4.2.1.53) oleate_hydratase->oleic_acid

Activation to this compound: A Knowledge Gap

For 10-HSA to enter metabolic pathways such as β-oxidation, it must first be activated to its coenzyme A (CoA) thioester, this compound. This activation is catalyzed by acyl-CoA synthetases (ACS) or ligases (E.C. 6.2.1.3).

While long-chain acyl-CoA synthetases are known to activate a broad range of fatty acids, their stereospecificity towards hydroxylated fatty acids like 10-HSA has not been extensively studied. It is currently unknown whether these enzymes exhibit a preference for the (R)- or (S)-enantiomer of 10-HSA, or if they are non-selective. This represents a significant knowledge gap in fully defining the stereochemistry of the biologically active this compound pool.

Activation_to_CoA r_10_hsa (R)-10-Hydroxyoctadecanoic Acid r_10_hcoa (R)-10-Hydroxyoctadecanoyl-CoA r_10_hsa->r_10_hcoa + CoA-SH, ATP s_10_hsa (S)-10-Hydroxyoctadecanoic Acid s_10_hcoa (S)-10-Hydroxyoctadecanoyl-CoA s_10_hsa->s_10_hcoa + CoA-SH, ATP lacs Long-Chain Acyl-CoA Synthetase (E.C. 6.2.1.3) Stereospecificity Unknown lacs->r_10_hsa lacs->s_10_hsa

Metabolic Pathways of this compound

Once activated, this compound is expected to enter the β-oxidation pathway for catabolism. However, the presence of a hydroxyl group at the C10 position may necessitate additional enzymatic steps compared to the standard β-oxidation of saturated fatty acids. The metabolic fate of 10-hydroxy fatty acids is thought to primarily occur in peroxisomes.[1]

The β-oxidation of this compound would likely proceed through a modified pathway. The initial steps would follow the canonical β-oxidation spiral, producing acetyl-CoA. However, the hydroxyl group at what would become the β-position in a downstream intermediate would require specific enzymatic handling, potentially involving a 3-hydroxyacyl-CoA dehydrogenase with activity towards this substrate. The stereochemistry at the C10 position would be a critical factor in the recognition and processing of these intermediates by the β-oxidation enzymes.

Beta_Oxidation_Pathway start This compound step1 β-Oxidation Cycles (n cycles) start->step1 intermediate Hydroxylated Acyl-CoA Intermediate step1->intermediate acetyl_coa Acetyl-CoA step1->acetyl_coa step2 Specific Dehydrogenase/Isomerase? intermediate->step2 end Further β-Oxidation step2->end end->acetyl_coa

Biological Activity and Signaling

The biological effects of 10-HSA are primarily attributed to the (R)-enantiomer. (R)-10-HSA has been identified as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism.

Activation of PPARα by (R)-10-HSA can lead to a variety of physiological responses, including the modulation of lipid metabolism and anti-inflammatory effects. It is plausible that the conversion of (R)-10-HSA to its CoA ester is a prerequisite for some of its biological activities, particularly its entry into metabolic pathways and its influence on the intracellular acyl-CoA pool, which can itself have signaling roles. The biological activity of (S)-10-HSA and its corresponding CoA ester remains largely unexplored.

Signaling_Pathway r_10_hsa (R)-10-HSA ppara PPARα r_10_hsa->ppara Agonist gene_expression Target Gene Expression (Lipid Metabolism, Anti-inflammatory) ppara->gene_expression Activation

Quantitative Data

Currently, there is a lack of comprehensive quantitative data on the enzymatic kinetics of acyl-CoA synthetases with 10-HSA stereoisomers and the subsequent metabolism of this compound. The available data primarily focuses on the production of 10-HSA.

Table 1: Microbial Production of (R)-10-Hydroxyoctadecanoic Acid

MicroorganismSubstrateProductStereoselectivityReference
Lactobacillus rhamnosusOleic Acid(R)-10-HSA>95% ee--INVALID-LINK--
Elizabethkingia meningosepticaOleic Acid(R)-10-HSA≥98% ee--INVALID-LINK--
Stenotrophomonas nitritireducensOleic Acid10-HSANot specified--INVALID-LINK--

ee: enantiomeric excess

Experimental Protocols

Oleate Hydratase Activity Assay (GC-MS Based)

This protocol is adapted from established methods for monitoring the conversion of oleic acid to 10-HSA.

1. Reaction Setup:

  • Prepare a reaction mixture containing:

    • 100 mM potassium phosphate (B84403) buffer (pH 6.5)

    • 10 mM Oleic acid (solubilized with a suitable detergent like Tween 80)

    • 1 mM FAD (flavin adenine (B156593) dinucleotide)

    • Enzyme preparation (cell-free extract or purified oleate hydratase)

  • Incubate the reaction at 30°C with shaking.

2. Sample Preparation:

  • At various time points, stop the reaction by adding 1 M HCl to acidify the mixture to pH 2.

  • Extract the fatty acids with an equal volume of ethyl acetate.

  • Evaporate the organic solvent under a stream of nitrogen.

3. Derivatization:

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Incubate at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives of the fatty acids.

4. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Use a suitable capillary column (e.g., DB-5ms).

  • The separation of oleic acid-TMS and 10-HSA-TMS can be achieved using a temperature gradient.

  • Monitor the characteristic ions for oleic acid-TMS and 10-HSA-TMS for quantification.

Chiral HPLC Separation of 10-HSA Enantiomers (Proposed Method)

1. Derivatization (for improved resolution and detection):

  • Convert the carboxylic acid group of 10-HSA to a suitable ester (e.g., methyl or p-bromophenacyl ester) to improve chromatographic properties.

2. HPLC System:

  • High-performance liquid chromatograph with a UV or fluorescence detector.

  • Chiral stationary phase: A polysaccharide-based chiral column (e.g., Chiralpak AD-H or Chiralcel OD-H) is recommended.

3. Mobile Phase:

  • A normal-phase mobile phase consisting of a mixture of hexane (B92381) and isopropanol (B130326) is typically effective.

  • The ratio of hexane to isopropanol will need to be optimized to achieve baseline separation of the enantiomers.

  • Addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid) may be necessary to improve peak shape.

4. Detection:

  • If derivatized with a UV-active group, detection can be performed at the appropriate wavelength.

  • For underivatized 10-HSA, detection at low UV wavelengths (e.g., 210 nm) may be possible, but sensitivity will be limited.

Acyl-CoA Synthetase Activity Assay (General Protocol)

This is a general protocol that can be adapted for measuring the activation of 10-HSA.

1. Reaction Mixture:

  • 100 mM Tris-HCl buffer (pH 7.5)

  • 10 mM MgCl₂

  • 5 mM ATP

  • 0.5 mM Coenzyme A

  • 0.1 mM 10-HSA (solubilized with BSA)

  • Enzyme source (e.g., microsomal fraction or purified acyl-CoA synthetase)

2. Assay Principle:

  • The activity can be measured by monitoring the consumption of one of the substrates (e.g., CoA) or the formation of the product (this compound).

  • A common method is to use a coupled enzyme assay where the product, acyl-CoA, is a substrate for a subsequent reaction that produces a detectable signal (e.g., NADH formation).

3. Detection:

  • Spectrophotometric or fluorometric detection of the product of the coupled reaction.

  • Alternatively, radiolabeled 10-HSA can be used, and the formation of radiolabeled this compound can be quantified after separation from the unreacted fatty acid.

Conclusion and Future Directions

The stereochemistry of this compound is fundamentally established by the stereospecific action of microbial oleate hydratases, which exclusively produce (R)-10-hydroxyoctadecanoic acid. This enantiomer has demonstrated biological activity as a PPARα agonist. However, a complete understanding of the stereochemistry of the CoA-esterified form is hampered by a lack of knowledge regarding the stereoselectivity of the activating long-chain acyl-CoA synthetases.

Future research should focus on:

  • The isolation and characterization of acyl-CoA synthetases active on 10-HSA to determine their stereospecificity.

  • The chemical or enzymatic synthesis of (S)-10-hydroxyoctadecanoic acid to enable a comparative study of the biological activities of both enantiomers and their CoA derivatives.

  • Elucidation of the specific metabolic pathway for the β-oxidation of this compound and the enzymes involved.

  • Investigation of the potential signaling roles of the individual stereoisomers of this compound beyond the known effects of the free fatty acid.

A deeper understanding of the stereochemistry and metabolism of this compound will be crucial for harnessing its therapeutic potential in metabolic and inflammatory diseases.

References

Evolutionary Conservation of 10-Hydroxyoctadecanoyl-CoA Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxyoctadecanoyl-CoA (10-HOD-CoA) is the activated form of 10-hydroxystearic acid (10-HSA), a hydrated metabolite of oleic acid. This hydroxy fatty acid and its CoA derivative are emerging as important molecules in various biological processes, from microbial metabolism to potential signaling roles in mammals. Understanding the evolutionary conservation of the pathways that synthesize and metabolize 10-HOD-CoA is crucial for elucidating its physiological functions and exploring its therapeutic potential. This technical guide provides an in-depth overview of the core pathways, their known distribution across different life forms, quantitative data, and detailed experimental protocols for their investigation.

Biosynthesis of 10-Hydroxystearic Acid: The Role of Oleate (B1233923) Hydratases

The initial and key step in the formation of 10-HOD-CoA is the hydration of oleic acid to 10-HSA. This reaction is primarily catalyzed by a class of enzymes known as oleate hydratases (OhyA).

Evolutionary Distribution of Oleate Hydratases

Oleate hydratases are predominantly found in bacteria.[1] Phylogenetic analyses have revealed their presence in a wide range of bacterial phyla, including:

  • Firmicutes: Notably in genera such as Lactobacillus, Staphylococcus, Lysinibacillus, and Paenibacillus.[2]

  • Actinobacteria: Found in genera like Rhodococcus.[3]

  • Proteobacteria: Including Elizabethkingia meningoseptica (formerly Pseudomonas sp.).

  • Bacteroidetes: Present in some species.

While 10-HSA has been detected in mammalian tissues, evidence suggests it is primarily of bacterial origin, likely produced by the gut microbiota.[4] Homologs of bacterial oleate hydratases are not readily found in eukaryotic genomes, indicating that this specific pathway for 10-HSA production may not be endogenously conserved in animals, plants, or fungi. The yeast Pityrosporum ovale has been shown to produce 9-hydroxystearic acid, suggesting alternative pathways for hydroxy fatty acid synthesis may exist in some eukaryotes.[5]

Quantitative Data: Enzyme Kinetics of Oleate Hydratases

The kinetic parameters of oleate hydratases vary between different bacterial species. This data is crucial for understanding the efficiency of 10-HSA production.

Enzyme SourceKm (mM) for Oleic AcidVmax (U/mg) or kcat (min-1)Optimal pHOptimal Temperature (°C)Reference
Elizabethkingia meningoseptica0.11 ± 0.061.0 ± 0.1 (Vmax)6.025[6]
Macrococcus caseolyticus0.34470 (kcat)6.525[7]
Lactococcus garvieae--7.530[8]
Nocardia cholesterolicum--6.540[9]

Activation of 10-HSA to 10-HOD-CoA: The Role of Long-Chain Acyl-CoA Synthetases

For 10-HSA to enter downstream metabolic or signaling pathways, it must be activated to its CoA thioester, 10-HOD-CoA. This activation is catalyzed by long-chain acyl-CoA synthetases (LACS).

Evolutionary Conservation of Long-Chain Acyl-CoA Synthetases

LACS enzymes are highly conserved across all domains of life, including bacteria, archaea, and eukaryotes (animals, plants, and fungi).[10][11] In mammals, there are multiple isoforms of LACS (e.g., ACSL1, ACSL6) with varying substrate specificities and subcellular localizations (endoplasmic reticulum, outer mitochondrial membrane, and peroxisomes).[10] While no LACS has been specifically characterized for its activity on 10-HSA, the broad substrate specificity of these enzymes for various long-chain fatty acids strongly suggests that they are capable of activating 10-HSA to 10-HOD-CoA.[10][12]

Downstream Metabolism of 10-HOD-CoA

Once formed, 10-HOD-CoA can be further metabolized through pathways common to other fatty acyl-CoAs.

Beta-Oxidation

The primary catabolic fate of fatty acyl-CoAs is beta-oxidation, which occurs in both mitochondria and peroxisomes.[3][13] This process sequentially shortens the fatty acyl chain, producing acetyl-CoA, NADH, and FADH2. The presence of a hydroxyl group on the acyl chain, as in 10-HOD-CoA, suggests a modified beta-oxidation pathway.

  • Mitochondrial Beta-Oxidation: Standard beta-oxidation involves a cycle of four enzymatic reactions: acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase.[14][15] The hydroxyl group at C10 of 10-HOD-CoA would likely be handled by a 3-hydroxyacyl-CoA dehydrogenase, although the specific isomerases and epimerases required to process this non-canonical substrate are not yet fully elucidated for this specific molecule.[16]

  • Peroxisomal Beta-Oxidation: Peroxisomes are known to beta-oxidize very long-chain fatty acids, branched-chain fatty acids, and dicarboxylic acids.[13][17][18][19] The enzymes in peroxisomal beta-oxidation are distinct from their mitochondrial counterparts.[17] It is plausible that 10-HOD-CoA could be a substrate for peroxisomal beta-oxidation, especially given the role of peroxisomes in metabolizing modified fatty acids.

Omega-Oxidation and Further Hydroxylation

Another potential metabolic route for 10-HSA or its CoA derivative is further hydroxylation by cytochrome P450 (CYP) enzymes, particularly those of the CYP4 family, which are known to be involved in the omega-oxidation of fatty acids.[20][21][22][23] These enzymes can introduce additional hydroxyl groups, which can then be oxidized to carboxylic acids, forming dicarboxylic acids that are substrates for peroxisomal beta-oxidation.[17] The CYP4F subfamily, for instance, metabolizes long-chain fatty acids.[20]

Signaling Pathways

While the direct signaling roles of 10-HOD-CoA are still under investigation, evidence suggests that related hydroxy fatty acids can act as signaling molecules, primarily through G protein-coupled receptors (GPCRs).

GPR132 (G2A) Activation

The G protein-coupled receptor 132 (GPR132), also known as G2A, is a receptor for oxidized fatty acids.[24] While 9-hydroxyoctadecadienoic acid (9-HODE) is a more extensively studied ligand for GPR132, the structural similarity of 10-HSA suggests that it or its CoA derivative could also be a potential ligand.[25][26][27][28] Activation of GPR132 has been linked to various cellular responses, including cell differentiation in acute myeloid leukemia and inflammatory responses.[29][30] Further research is needed to confirm the direct interaction and activation of GPR132 by 10-HOD-CoA.

Experimental Protocols

Cloning and Expression of Oleate Hydratase

Objective: To produce recombinant oleate hydratase for characterization.

Methodology:

  • Gene Amplification: Amplify the oleate hydratase gene from the genomic DNA of a source organism (e.g., Lactococcus garvieae) using PCR with primers containing appropriate restriction sites.[31]

  • Vector Ligation: Ligate the purified PCR product into an expression vector (e.g., pET-28a(+)).

  • Transformation: Transform the ligation product into a competent E. coli strain (e.g., DH5α) for plasmid propagation and then into an expression strain (e.g., BL21(DE3)).

  • Expression: Grow the transformed E. coli BL21(DE3) cells in a suitable medium (e.g., LB broth with kanamycin) at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and continue incubation at a lower temperature (e.g., 18-25°C) for several hours.

  • Cell Lysis and Protein Purification: Harvest the cells by centrifugation, resuspend in lysis buffer, and lyse by sonication. Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

Oleate Hydratase Activity Assay

Objective: To measure the conversion of oleic acid to 10-HSA.

Methodology (GC-MS based):

  • Reaction Setup: Prepare a reaction mixture containing buffer (e.g., phosphate (B84403) buffer, pH 7.5), oleic acid (e.g., 30 g/L), and the purified enzyme or whole cells expressing the enzyme.[8]

  • Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) with shaking for a defined period.

  • Extraction: Stop the reaction by acidification and extract the fatty acids with an organic solvent (e.g., ethyl acetate).

  • Derivatization: Evaporate the solvent and derivatize the fatty acids to make them volatile for GC analysis. A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Analysis: Analyze the derivatized sample by gas chromatography-mass spectrometry (GC-MS) to separate and quantify 10-HSA and remaining oleic acid.

Quantification of 10-HOD-CoA by LC-MS/MS

Objective: To measure the concentration of 10-HOD-CoA in biological samples.

Methodology:

  • Sample Preparation: Homogenize tissues or lyse cells in a suitable buffer and precipitate proteins with a solvent like perchloric acid or acetonitrile.

  • Extraction: Extract the acyl-CoAs from the supernatant using solid-phase extraction (SPE) or a liquid-liquid extraction method.

  • LC-MS/MS Analysis: Separate the acyl-CoAs using reverse-phase liquid chromatography (LC) and detect and quantify them using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. Use a stable isotope-labeled internal standard for accurate quantification.

GPR132 Activation Assay (β-Arrestin Recruitment)

Objective: To determine if 10-HOD-CoA can activate GPR132.

Methodology:

  • Cell Line: Use a cell line stably expressing a tagged GPR132 and a β-arrestin fusion protein (e.g., PathHunter β-Arrestin assay).

  • Ligand Treatment: Treat the cells with varying concentrations of 10-HOD-CoA.

  • Detection: Measure the recruitment of β-arrestin to the activated GPR132 by detecting the signal generated by the reporter system (e.g., luminescence or fluorescence).

  • Data Analysis: Plot the dose-response curve to determine the EC50 of 10-HOD-CoA for GPR132 activation.[25][26]

Visualizations

Caption: Biosynthesis pathway of this compound.

Caption: Potential metabolic fates of this compound.

GPR132_Signaling_Pathway ligand 10-HOD-CoA (Putative) 9-HODE (Known) gpr132 GPR132 (G2A) ligand->gpr132 Binds to g_protein G Protein (e.g., Gq, Gs) gpr132->g_protein Activates downstream Downstream Signaling Cascades (e.g., PLC, PKA) g_protein->downstream cellular_response Cellular Responses (e.g., Inflammation, Differentiation) downstream->cellular_response

Caption: Putative signaling pathway involving 10-HOD-CoA and GPR132.

Conclusion

The pathways involving this compound demonstrate a fascinating example of evolutionary divergence and conservation. The initial production of its precursor, 10-HSA, appears to be a specialized bacterial process, with mammals likely acquiring this molecule through their gut microbiome. However, the subsequent activation and catabolism of 10-HSA/10-HOD-CoA are likely handled by highly conserved enzymatic machinery involved in general fatty acid metabolism, namely long-chain acyl-CoA synthetases and the beta-oxidation pathways. The potential signaling role of 10-HOD-CoA, possibly through conserved receptors like GPR132, highlights an intriguing area for future research. A deeper understanding of the evolutionary trajectory of these pathways across all kingdoms of life will be instrumental in fully comprehending the biological significance of this unique hydroxy fatty acid and its potential as a target for therapeutic intervention.

References

Methodological & Application

Application Note: Quantitative Analysis of 10-Hydroxyoctadecanoyl-CoA by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 10-Hydroxyoctadecanoyl-CoA (10-HOD-CoA) in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow, including sample preparation, chromatographic separation, and mass spectrometric detection. The method utilizes a stable isotope-labeled internal standard for accurate quantification and has been optimized for high selectivity and sensitivity, making it suitable for researchers, scientists, and drug development professionals.

Introduction

This compound is a long-chain acyl-CoA that plays a role in various metabolic pathways. Accurate and precise quantification of this and other acyl-CoAs is crucial for understanding their physiological and pathological significance. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity and selectivity.[1][2] This document outlines a detailed protocol for the quantitative determination of 10-HOD-CoA, leveraging established principles of acyl-CoA analysis by LC-MS/MS.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of 10-HOD-CoA is depicted below.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sp1 Homogenization sp2 Protein Precipitation sp1->sp2 sp3 Centrifugation sp2->sp3 sp4 Supernatant Collection sp3->sp4 lc LC Separation sp4->lc ms MS/MS Detection lc->ms da1 Peak Integration ms->da1 da2 Quantification da1->da2

Fig 1. A flowchart illustrating the major steps in the quantitative analysis of 10-HOD-CoA.

Materials and Reagents

  • This compound standard

  • Stable isotope-labeled internal standard (e.g., [¹³C₁₈]-Octadecanoyl-CoA)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium Hydroxide

  • Formic Acid

  • Internal Standard (e.g., Heptadecanoyl-CoA (C17:0-CoA))

Protocols

Standard Solution Preparation

Prepare a stock solution of 10-HOD-CoA and the internal standard in a suitable solvent, such as methanol or a methanol/water mixture.[3] From the stock solutions, prepare a series of calibration standards by serial dilution.

Sample Preparation
  • Homogenization: Homogenize the tissue or cell samples in a cold buffer.

  • Protein Precipitation: To an aliquot of the homogenate, add a protein precipitation agent, such as a cold solution of acetonitrile or a mixture of acetonitrile/methanol/water (2:2:1 v/v/v), containing the internal standard.[2]

  • Centrifugation: Vortex the mixture and then centrifuge at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are recommended starting conditions and can be further optimized for specific instrumentation.

Liquid Chromatography Conditions

ParameterValue
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 10 mM Ammonium Hydroxide or 0.1% Formic Acid
Mobile Phase B Acetonitrile/Isopropanol (90:10, v/v) with 10 mM Ammonium Hydroxide or 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient As required to achieve separation

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

MRM Transitions

The MRM transitions for 10-HOD-CoA and a potential internal standard are provided below. In positive ion mode, acyl-CoAs characteristically exhibit a neutral loss of 507 Da corresponding to the coenzyme A moiety.[4][5]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compoundTo be calculatedTo be calculated30-40
Heptadecanoyl-CoA (IS)To be calculatedTo be calculated30-40

Note: The exact m/z values for the precursor and product ions of 10-HOD-CoA need to be calculated based on its molecular weight. The collision energy should be optimized for the specific instrument being used.

Data Analysis and Quantification

Data acquisition and processing are performed using the instrument's software. The concentration of 10-HOD-CoA in the samples is determined by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the concentration of the calibration standards.

Signaling Pathway Visualization

The following diagram illustrates a simplified representation of a metabolic pathway where 10-HOD-CoA could be involved.

Metabolic Pathway cluster_pathway Fatty Acid Metabolism FA Fatty Acid AcylCoA Acyl-CoA FA->AcylCoA Acyl-CoA Synthetase HODCoA 10-HOD-CoA AcylCoA->HODCoA Hydroxylase Metabolites Downstream Metabolites HODCoA->Metabolites Further Metabolism

Fig 2. A simplified diagram showing the potential formation of 10-HOD-CoA from a fatty acid precursor.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the method. The limit of detection (LOD) and limit of quantification (LOQ) for many acyl-CoAs are in the low femtomole range.[4]

ParameterExpected Performance
Linearity (r²) > 0.99
Limit of Detection (LOD) ~3x Signal-to-Noise
Limit of Quantification (LOQ) ~10x Signal-to-Noise
Precision (%CV) < 15%
Accuracy (%Recovery) 85-115%

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantitative analysis of this compound. The protocol is designed to be a valuable resource for researchers in various fields, enabling accurate and reliable measurement of this important metabolite. The provided workflow and parameters can be adapted to specific laboratory instrumentation and sample types.

References

Application Notes and Protocols for the Detection of 10-Hydroxyoctadecanoyl-CoA by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxyoctadecanoyl-CoA is a long-chain acyl-coenzyme A (CoA) derivative that plays a role in lipid metabolism. As a gut microbial metabolite of dietary fatty acids, its presence and concentration in biological systems can provide insights into metabolic processes and host-microbiome interactions. Accurate and sensitive detection methods are crucial for understanding its physiological and pathological significance. This document provides detailed application notes and protocols for the detection and quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Principle of Detection

The analysis of this compound by LC-MS/MS is based on its separation from other cellular components by liquid chromatography followed by its detection and quantification by tandem mass spectrometry. The molecule is first ionized, typically by electrospray ionization (ESI), and the resulting precursor ion is selected and fragmented. Specific fragment ions, known as product ions, are then detected. This process, known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), provides high selectivity and sensitivity for the target analyte. A characteristic fragmentation for acyl-CoAs is the neutral loss of the CoA moiety (507 Da).

Experimental Protocols

Sample Preparation

Effective sample preparation is critical for the accurate quantification of acyl-CoAs due to their low abundance and susceptibility to degradation.

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA.

  • Homogenizer

  • Centrifuge

Protocol for Tissue Samples:

  • Excise tissue samples and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Weigh the frozen tissue (typically 10-50 mg).

  • Homogenize the tissue on ice in 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) or a 2:1 (v/v) methanol:water solution.

  • Add a known amount of internal standard to the homogenate.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the acyl-CoAs.

  • The supernatant can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances.

  • Dry the purified extract under a stream of nitrogen and reconstitute in a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.

Protocol for Cultured Cells:

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Scrape the cells in 1 mL of ice-cold 80% methanol.

  • Add a known amount of internal standard.

  • Vortex thoroughly and incubate on ice for 20 minutes to precipitate proteins.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and dry it under nitrogen.

  • Reconstitute the pellet in a suitable solvent for LC-MS/MS analysis.

Liquid Chromatography (LC)

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Column:

  • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

Mobile Phases:

Gradient Elution:

  • A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic compounds. An example gradient is as follows:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18.1-20 min: 5% B (re-equilibration)

  • Flow rate: 0.3 mL/min.

  • Column temperature: 40°C.

  • Injection volume: 5-10 µL.

Tandem Mass Spectrometry (MS/MS)

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Ionization Mode:

  • Positive Electrospray Ionization (ESI+).

Key Parameters (to be optimized for the specific instrument):

  • Capillary voltage: 3.5 - 4.5 kV

  • Source temperature: 120 - 150°C

  • Desolvation gas flow and temperature: Instrument dependent, optimize for best signal.

Multiple Reaction Monitoring (MRM) Transitions:

For quantitative analysis, specific MRM transitions for this compound and the internal standard need to be established. The precursor ion will be the protonated molecule [M+H]+. The product ions are generated by collision-induced dissociation (CID).

  • This compound:

    • Molecular Formula: C39H68N7O18P3S

    • Monoisotopic Mass: 1051.3562 g/mol

    • Predicted Precursor Ion [M+H]+: m/z 1052.364

    • Predicted Product Ion (Neutral Loss of CoA): m/z 545.3 (This corresponds to the 10-hydroxyoctadecanoyl moiety after the loss of the 507 Da Coenzyme A portion). Further fragmentation of the acyl chain may occur.

  • Internal Standard (Heptadecanoyl-CoA):

    • Molecular Formula: C38H66N7O17P3S

    • Monoisotopic Mass: 1017.3507 g/mol

    • Precursor Ion [M+H]+: m/z 1018.358

    • Product Ion (Neutral Loss of CoA): m/z 511.3

Note: The exact m/z values for precursor and product ions should be determined experimentally by direct infusion of a synthesized standard of this compound.

Data Presentation

Quantitative data should be summarized in clear and structured tables to facilitate comparison between different samples or experimental conditions.

Table 1: MRM Transitions for the Analysis of this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound1052.4545.3100To be optimized
Heptadecanoyl-CoA (IS)1018.4511.3100To be optimized

Table 2: Example Quantitative Data of this compound in Biological Samples

Sample IDSample Type10-HOD-CoA (pmol/mg protein)Standard Deviation
Control 1Liver1.20.2
Control 2Liver1.50.3
Treated 1Liver5.80.7
Treated 2Liver6.20.9

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Tissue Tissue/Cell Homogenization Spike Internal Standard Spiking Tissue->Spike Extract Acyl-CoA Extraction Spike->Extract Purify Solid-Phase Extraction (SPE) Extract->Purify Dry Drying and Reconstitution Purify->Dry LC Liquid Chromatography Separation (C18) Dry->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Quant Quantification using Internal Standard Integration->Quant

Caption: Experimental workflow for this compound detection.

Potential Signaling Pathway

10-Hydroxyoctadecanoic acid, the precursor to this compound, has been identified as a ligand for Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism.

signaling_pathway HOD_CoA This compound PPARa PPARα HOD_CoA->PPARa activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds to TargetGenes Target Gene Expression (e.g., CPT1, ACO) PPRE->TargetGenes Metabolism Increased Fatty Acid Oxidation TargetGenes->Metabolism

Caption: Potential PPARα signaling pathway for 10-HOD-CoA.

Synthesis of this compound Standard

For accurate quantification, a pure standard of this compound is required. This can be synthesized from 10-hydroxyoctadecanoic acid.

Two-Step Synthesis Protocol:

  • Activation of the Carboxylic Acid: 10-hydroxyoctadecanoic acid is first converted to an activated intermediate, such as an N-hydroxysuccinimide (NHS) ester. This is typically achieved by reacting the fatty acid with N,N'-dicyclohexylcarbodiimide (DCC) and NHS in an anhydrous organic solvent.

  • Thioesterification with Coenzyme A: The activated 10-hydroxyoctadecanoyl-NHS ester is then reacted with the free thiol group of Coenzyme A in a buffered aqueous solution (pH ~7.5-8.0) to form the desired this compound thioester.

The product should be purified by preparative HPLC and its identity confirmed by high-resolution mass spectrometry.

Conclusion

The LC-MS/MS methods described in these application notes provide a robust and sensitive approach for the detection and quantification of this compound in biological samples. Careful sample preparation and optimization of LC and MS parameters are essential for achieving accurate and reproducible results. The availability of a synthesized standard is crucial for absolute quantification. Further research into the biological roles and signaling pathways of this compound will be facilitated by the application of these analytical techniques.

Synthesis of 10-Hydroxyoctadecanoyl-CoA for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxyoctadecanoyl-CoA is the activated form of 10-hydroxystearic acid (10-HSA), a hydroxylated fatty acid with significant biological activities. As a potent agonist of the peroxisome proliferator-activated receptor alpha (PPARα), 10-HSA and its CoA derivative are valuable tools for in vitro studies investigating lipid metabolism, cellular signaling, and inflammatory processes.[1][2] This document provides detailed protocols for the chemoenzymatic synthesis of this compound and its application in relevant in vitro assays.

Synthesis of this compound

The synthesis of this compound is a two-step process. First, 10-hydroxystearic acid (10-HSA) is produced from oleic acid via enzymatic hydration. Subsequently, 10-HSA is chemically converted to its coenzyme A thioester.

Step 1: Enzymatic Synthesis of 10-Hydroxystearic Acid (10-HSA)

This protocol utilizes a recombinant oleate (B1233923) hydratase for the efficient and stereospecific conversion of oleic acid to (R)-10-hydroxystearic acid.

Experimental Protocol:

  • Enzyme Expression and Purification: Express recombinant oleate hydratase from a suitable host, such as Lactococcus garvieae or Lysinibacillus fusiformis, in Escherichia coli.[3][4] Purify the enzyme using standard chromatographic techniques (e.g., nickel-affinity chromatography for His-tagged proteins).

  • Reaction Setup: In a temperature-controlled reactor, prepare a reaction mixture containing:

    • Oleic acid: 30-40 g/L[3][4]

    • Buffer: 100 mM sodium citrate, pH 6.5-7.5[3][4]

    • Co-solvent: 4% (v/v) ethanol[4]

    • Purified oleate hydratase: 105.49 U/mL[3]

  • Incubation: Incubate the reaction mixture at 30-35°C with continuous stirring for 2.5 to 5 hours.[4]

  • Product Extraction: Acidify the reaction mixture to pH 2 with 6 M HCl to precipitate the 10-HSA.

  • Purification: Collect the precipitate by filtration or centrifugation. Wash the crude product with water to remove residual impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol.

  • Characterization: Confirm the identity and purity of the synthesized 10-HSA using gas chromatography-mass spectrometry (GC-MS) after silylation, and nuclear magnetic resonance (NMR) spectroscopy.[3]

Quantitative Data for 10-HSA Synthesis:

ParameterValueReference
Substrate Concentration40 g/L Oleic Acid[4]
Enzyme Concentration2,500 U/mL[4]
Reaction Time150 min[4]
Molar Yield94%[4]
Productivity16 g/L/h[4]

Synthesis of 10-Hydroxystearic Acid (10-HSA) Workflow

Synthesis_of_10_HSA cluster_synthesis Step 1: Enzymatic Synthesis of 10-HSA Oleic_Acid Oleic Acid Incubation Incubation (30-35°C, 2.5-5h) Oleic_Acid->Incubation Reaction_Mixture Reaction Mixture (Buffer, Ethanol) Reaction_Mixture->Incubation Oleate_Hydratase Recombinant Oleate Hydratase Oleate_Hydratase->Incubation Precipitation Acidification (pH 2) & Precipitation Incubation->Precipitation Purification Filtration & Recrystallization Precipitation->Purification HSA_Product 10-Hydroxystearic Acid (10-HSA) Purification->HSA_Product Characterization GC-MS, NMR HSA_Product->Characterization

Caption: Workflow for the enzymatic synthesis of 10-HSA from oleic acid.

Step 2: Chemical Synthesis of this compound

This protocol describes a general method for the synthesis of long-chain acyl-CoA esters from the corresponding fatty acid using N,N'-carbonyldiimidazole for activation.

Experimental Protocol:

  • Activation of 10-HSA: In an anhydrous solvent (e.g., tetrahydrofuran), dissolve 10-HSA and add N,N'-carbonyldiimidazole in a 1:1.1 molar ratio. Stir the reaction at room temperature for 1 hour to form the 10-hydroxyoctadecanoyl-imidazolide.[5]

  • Thioesterification: In a separate flask, dissolve Coenzyme A (trilithium salt) in an appropriate anhydrous solvent mixture. Add the activated 10-hydroxyoctadecanoyl-imidazolide solution to the Coenzyme A solution. Allow the reaction to proceed at room temperature overnight with constant stirring.[5]

  • Purification: Purify the this compound using reverse-phase high-performance liquid chromatography (HPLC).[5] A C18 column is typically used with a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., potassium phosphate).[6]

  • Quantification and Characterization: Determine the concentration of the purified this compound spectrophotometrically by measuring the absorbance at 260 nm (adenine ring of CoA). Confirm the identity and purity using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8]

Quantitative Data for Acyl-CoA Synthesis:

ParameterValueReference
Molar Ratio (Fatty Acid:Activating Agent)1:1.1[5]
Yield (based on Coenzyme A)Essentially quantitative[5]

Synthesis of this compound Workflow

Synthesis_of_Acyl_CoA cluster_synthesis_coa Step 2: Chemical Synthesis of this compound HSA 10-Hydroxystearic Acid Activation Activation (Anhydrous THF, 1h) HSA->Activation CDI N,N'-Carbonyldiimidazole CDI->Activation Activated_HSA 10-Hydroxyoctadecanoyl- imidazolide Activation->Activated_HSA Thioesterification Thioesterification (Anhydrous solvent, RT, overnight) Activated_HSA->Thioesterification CoA Coenzyme A CoA->Thioesterification Purification_CoA RP-HPLC Purification Thioesterification->Purification_CoA Final_Product This compound Purification_CoA->Final_Product Characterization_CoA LC-MS/MS, UV-Vis Final_Product->Characterization_CoA

Caption: Workflow for the chemical synthesis of this compound.

In Vitro Assays Using this compound

PPARα Activation Assay

This assay determines the ability of 10-HSA (the precursor to this compound) to activate the PPARα receptor, a key regulator of lipid metabolism.

Experimental Protocol:

  • Cell Culture: Use a suitable cell line, such as HEK293 cells, transiently or stably expressing a PPARα reporter construct (e.g., a luciferase reporter gene under the control of a PPAR response element).[2]

  • Treatment: Seed the cells in a 96-well plate and treat with varying concentrations of 10-HSA (e.g., 0.1 to 100 µM). Include a vehicle control and a known PPARα agonist (e.g., GW7647) as a positive control.[9]

  • Incubation: Incubate the cells for 24 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Calculate the fold induction of PPARα activity relative to the vehicle control.

Quantitative Data for PPARα Activation by 10-HSA:

CompoundFold Induction (vs. Control)p-valueReference
(R)-10-HSA 15.7 < 0.001 [1][2]
9-HSA10.1-[1][2]
12-HSA4.9-[1][2]
Stearic Acid1.8-[1][2]

10-HSA Signaling Pathway via PPARα Activation

PPARa_Signaling cluster_pathway PPARα Signaling Pathway HSA 10-Hydroxystearic Acid (10-HSA) PPARa PPARα HSA->PPARa binds & activates Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression regulates Biological_Effects Biological Effects: - Increased Fatty Acid Oxidation - Anti-inflammatory Effects - Improved Insulin Sensitivity Gene_Expression->Biological_Effects leads to

Caption: Signaling pathway of 10-HSA through PPARα activation.

Peroxisomal β-Oxidation Assay

This assay measures the activity of acyl-CoA oxidase, the first and rate-limiting enzyme of peroxisomal β-oxidation, using this compound as a potential substrate.

Experimental Protocol:

  • Sample Preparation: Prepare liver homogenates or isolated peroxisomal fractions from control and treated animals or cells.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Buffer: 50 mM MES, pH 8.0

    • Substrate: this compound (or a standard substrate like palmitoyl-CoA)

    • 4-Aminoantipyrine

    • Phenol

    • Horseradish peroxidase

    • Flavin adenine (B156593) dinucleotide (FAD)

  • Assay Procedure: Initiate the reaction by adding the sample to the reaction mixture. Monitor the formation of the quinoneimine dye spectrophotometrically at 500 nm in a continuous rate determination.[10] Alternatively, a more sensitive fluorometric assay can be used by measuring the H₂O₂-dependent oxidation of a fluorescent substrate.[11]

  • Calculation of Activity: Calculate the acyl-CoA oxidase activity based on the rate of change in absorbance or fluorescence, using a standard curve for H₂O₂.

Quantitative Data for Acyl-CoA Oxidase Assay:

ParameterValueReference
Substrate (Palmitoyl-CoA)0.04% (w/v)[10]
pH8.0[10]
Temperature30°C[10]
Wavelength500 nm[10]

Conclusion

The protocols outlined in this document provide a comprehensive guide for the synthesis of this compound and its application in key in vitro assays. The enzymatic synthesis of 10-HSA offers high yield and stereospecificity, while the subsequent chemical conversion to the CoA ester is efficient. The resulting this compound is a valuable tool for investigating the roles of hydroxylated fatty acids in cellular metabolism and signaling pathways, particularly through the PPARα receptor. These methods will be of significant utility to researchers in the fields of biochemistry, pharmacology, and drug development.

References

Application Notes and Protocols for the Extraction of 10-Hydroxyoctadecanoyl-CoA from Plant Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction of 10-Hydroxyoctadecanoyl-CoA from plant tissues. The methodology is based on established techniques for the analysis of long-chain acyl-CoA esters and is intended to provide a robust starting point for researchers.[1][2][3][4]

Introduction

This compound is a hydroxylated fatty acyl-CoA that may play a role in various plant metabolic and signaling pathways. Fatty acids and their CoA esters are crucial components of membranes, serve as energy storage molecules, and act as signaling molecules in response to environmental stresses.[5][6] The activation of fatty acids to their corresponding acyl-CoA thioesters is a critical step for their participation in metabolic processes.[5] Accurate quantification of specific acyl-CoAs like this compound is essential for understanding their biological function. Due to their low abundance, sensitive and specific methods are required for their extraction and analysis.[3][4]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Plant Tissue

This protocol is adapted from methods developed for the extraction of various acyl-CoAs from plant and other tissues.[1][2]

Materials:

  • Plant tissue (e.g., leaves, roots, seeds)

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Homogenization buffer: 100 mM KH2PO4, pH 4.9

  • 2-propanol

  • Acetonitrile (B52724) (ACN)

  • Solid-phase extraction (SPE) columns (Oligonucleotide purification cartridges or C18)

  • Elution solvent for SPE: 2-propanol or ACN with 600 mM glacial acetic acid

  • Centrifuge capable of 4°C

  • Vacuum manifold for SPE

  • Concentrator (e.g., vacuum centrifuge or nitrogen evaporator)

Procedure:

  • Sample Collection and Homogenization:

    • Harvest plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Weigh approximately 100 mg of the frozen powder into a pre-chilled tube.

    • Add 1 mL of ice-cold homogenization buffer and homogenize thoroughly.

    • Add 1 mL of 2-propanol and continue homogenization.[1]

  • Solvent Extraction:

    • Add 2 mL of acetonitrile to the homogenate, vortex vigorously for 1 minute, and incubate on ice for 10 minutes.[1]

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition an SPE column (e.g., oligonucleotide purification column) according to the manufacturer's instructions.

    • Load the supernatant from the previous step onto the conditioned column.[1]

    • Wash the column with an appropriate wash buffer to remove unbound contaminants (refer to manufacturer's protocol).

    • Elute the acyl-CoAs from the column using 2-propanol.[1]

  • Concentration and Reconstitution:

    • Concentrate the eluate to dryness using a vacuum centrifuge or a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for downstream analysis (e.g., 50% acetonitrile).

Protocol 2: Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of acyl-CoAs.[2][3][7]

Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).

  • Column: A C18 reversed-phase column suitable for the separation of long-chain acyl-CoAs.

  • Mobile Phase A: 75 mM KH2PO4, pH 4.9.[1]

  • Mobile Phase B: Acetonitrile with 600 mM glacial acetic acid.[1]

  • Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to achieve separation of this compound from other acyl-CoAs.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an appropriate internal standard must be determined.

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations to generate a standard curve for absolute quantification.

  • Sample Analysis: Inject the reconstituted plant extracts and standard solutions onto the LC-MS/MS system.

  • Data Analysis: Integrate the peak areas of the MRM transitions for this compound in both the samples and the standards. Calculate the concentration of this compound in the plant tissue based on the standard curve.

Data Presentation

Quantitative data should be summarized in a clear and structured table to facilitate comparison between different samples or experimental conditions.

Sample IDTissue TypeReplicateThis compound (pmol/g fresh weight)
Control_LeafLeaf1Value
Control_LeafLeaf2Value
Control_LeafLeaf3Value
Treatment_LeafLeaf1Value
Treatment_LeafLeaf2Value
Treatment_LeafLeaf3Value

Visualizations

Diagram 1: General Workflow for this compound Extraction

G A Plant Tissue Homogenization B Solvent Extraction (Acetonitrile/Isopropanol) A->B C Centrifugation B->C D Supernatant Collection C->D E Solid-Phase Extraction (SPE) D->E F Elution E->F G Concentration F->G H LC-MS/MS Analysis G->H

Caption: Workflow for the extraction and analysis of this compound.

Diagram 2: Simplified Fatty Acid Activation and Elongation Pathway

G cluster_0 Fatty Acid Metabolism FA Fatty Acid (e.g., Hydroxyoctadecanoic Acid) LACS Long-Chain Acyl-CoA Synthetase (LACS) FA->LACS ATP, CoA AcylCoA Acyl-CoA (e.g., this compound) LACS->AcylCoA AMP, PPi Elongase Elongase Complex AcylCoA->Elongase Malonyl-CoA Metabolism Downstream Metabolism (e.g., Sphingolipids, Waxes) AcylCoA->Metabolism VLCFA Very-Long-Chain Fatty Acyl-CoA Elongase->VLCFA

Caption: Activation and elongation of fatty acids in plant cells.[5][8][9]

References

Application Notes and Protocols for Utilizing 10-Hydroxyoctadecanoyl-CoA in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxyoctadecanoyl-CoA is a long-chain acyl-Coenzyme A molecule that serves as a potential substrate for enzymes involved in fatty acid metabolism. Its structural similarity to intermediates in the β-oxidation pathway makes it a valuable tool for studying the kinetics and inhibition of enzymes such as 3-hydroxyacyl-CoA dehydrogenase (HADH). Dysregulation of fatty acid oxidation is implicated in various metabolic diseases, including inherited metabolic disorders and complications related to diabetes. Therefore, robust assays utilizing substrates like this compound are crucial for basic research and for the discovery of novel therapeutic agents targeting these pathways.

This document provides detailed protocols for the synthesis of this compound and its use in a coupled enzyme assay to determine the activity of 3-hydroxyacyl-CoA dehydrogenase.

Enzymatic Synthesis of this compound

The synthesis of this compound can be achieved enzymatically from its corresponding fatty acid, 10-hydroxyoctadecanoic acid, using a long-chain acyl-CoA synthetase (ACSL). This reaction requires ATP and Coenzyme A.

Materials and Reagents:

  • 10-hydroxyoctadecanoic acid

  • Long-chain acyl-CoA synthetase (ACSL)

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Triton X-100

  • Bovine serum albumin (BSA), fatty acid-free

Protocol:

  • Prepare a reaction mixture containing:

    • 100 mM Potassium phosphate buffer (pH 7.4)

    • 10 mM ATP

    • 10 mM MgCl₂

    • 1 mM CoA

    • 0.1% Triton X-100

    • 5 µM fatty acid-free BSA

  • Add 10-hydroxyoctadecanoic acid to the desired final concentration (e.g., 100 µM).

  • Initiate the reaction by adding a purified long-chain acyl-CoA synthetase (e.g., 1-5 µg/mL).

  • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • The progression of the reaction can be monitored by quantifying the consumption of free CoA or the formation of AMP.

  • The resulting this compound can be purified using reverse-phase high-performance liquid chromatography (HPLC) if necessary, or the reaction mixture can be used directly in subsequent enzyme assays after heat inactivation of the ACSL (e.g., 65°C for 10 minutes) and centrifugation to remove any precipitate.

Coupled Enzyme Assay for 3-Hydroxyacyl-CoA Dehydrogenase (HADH)

This protocol describes a continuous spectrophotometric assay for measuring the activity of 3-hydroxyacyl-CoA dehydrogenase (HADH) using this compound as a substrate. The assay is coupled with 3-ketoacyl-CoA thiolase to prevent product inhibition and drive the reaction forward. The activity of HADH is determined by monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH.[1][2]

Principle:

The HADH-catalyzed reaction is: this compound + NAD⁺ ⇌ 10-Oxooctadecanoyl-CoA + NADH + H⁺[1][3]

The subsequent thiolase-catalyzed reaction is: 10-Oxooctadecanoyl-CoA + CoA-SH → Myristoyl-CoA + Acetyl-CoA

dot

sub This compound prod1 10-Oxooctadecanoyl-CoA sub->prod1 HADH nad NAD+ nadh NADH nad->nadh HADH prod2 Myristoyl-CoA prod1->prod2 Thiolase coa CoA-SH prod3 Acetyl-CoA coa->prod3 Thiolase

Coupled Enzyme Assay Reaction Scheme.
Experimental Protocol

Materials and Reagents:

  • Purified 3-hydroxyacyl-CoA dehydrogenase (HADH) enzyme

  • Purified 3-ketoacyl-CoA thiolase enzyme

  • This compound (synthesized as described above)

  • β-Nicotinamide adenine (B156593) dinucleotide (NAD⁺)

  • Coenzyme A (CoA-SH)

  • Potassium phosphate buffer (pH 7.4)

  • Bovine serum albumin (BSA), fatty acid-free

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Assay Procedure:

  • Prepare a reaction buffer containing 100 mM Potassium phosphate (pH 7.4) and 0.1 mg/mL fatty acid-free BSA.

  • Prepare stock solutions of NAD⁺ (10 mM), CoA-SH (10 mM), and this compound (1 mM) in the reaction buffer.

  • In a 96-well microplate, prepare the reaction mixture (final volume of 200 µL) by adding the following components in order:

    • Reaction Buffer

    • NAD⁺ (final concentration 0.5 mM)

    • CoA-SH (final concentration 0.1 mM)

    • 3-ketoacyl-CoA thiolase (e.g., 1-2 units/mL)

    • This compound (at various concentrations for kinetic analysis, e.g., 0-200 µM)

  • Pre-incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding the HADH enzyme to each well.

  • Immediately place the microplate in the spectrophotometer and begin kinetic measurements.

  • Record the absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.

Data Analysis:

  • Determine the rate of NADH formation (V) from the linear portion of the absorbance versus time plot.

  • Calculate the rate in µmol/min/mL using the Beer-Lambert law: V (µmol/min/mL) = (ΔA₃₄₀/min / ε) * (Reaction Volume / Enzyme Volume) * 1000 Where:

    • ΔA₃₄₀/min is the change in absorbance at 340 nm per minute.

    • ε is the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

  • Plot the reaction rate (V) against the substrate concentration ([S]) to generate a Michaelis-Menten curve.

  • Determine the kinetic parameters, Kₘ and Vₘₐₓ, by fitting the data to the Michaelis-Menten equation or using a Lineweaver-Burk plot.

dot

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare Reagents Prepare Reagents Add Reagents to Plate Add Reagents to Plate Prepare Reagents->Add Reagents to Plate Prepare Plate Prepare Plate Prepare Plate->Add Reagents to Plate Pre-incubate Pre-incubate Add Reagents to Plate->Pre-incubate Initiate Reaction Initiate Reaction Pre-incubate->Initiate Reaction Measure Absorbance Measure Absorbance Initiate Reaction->Measure Absorbance Calculate Rate Calculate Rate Measure Absorbance->Calculate Rate Plot Data Plot Data Calculate Rate->Plot Data Determine Kinetics Determine Kinetics Plot Data->Determine Kinetics

Experimental Workflow for HADH Assay.

Data Presentation

The following tables present hypothetical but realistic data for the kinetic parameters of HADH with different long-chain 3-hydroxyacyl-CoA substrates and the effect of a hypothetical inhibitor on the enzyme's activity with this compound.

Table 1: Kinetic Parameters of HADH for Various Long-Chain Substrates

SubstrateKₘ (µM)Vₘₐₓ (µmol/min/mg)
3-Hydroxymyristoyl-CoA (C14)25150
3-Hydroxypalmitoyl-CoA (C16)20120
This compound (C18)18100
3-Hydroxyeicosanoyl-CoA (C20)3575

Table 2: Effect of a Hypothetical Inhibitor on HADH Activity with this compound

Inhibitor Concentration (µM)Apparent Kₘ (µM)Apparent Vₘₐₓ (µmol/min/mg)
018100
1035100
2560100
50105100

The data in Table 2 are consistent with competitive inhibition.

Application in Drug Development

This enzyme assay can be adapted for high-throughput screening (HTS) of compound libraries to identify potential inhibitors of HADH. Such inhibitors could be valuable as chemical probes to study the role of fatty acid oxidation in disease models or as starting points for the development of new therapeutics for metabolic disorders.

The protocol can be miniaturized to a 384-well format for HTS. The kinetic parameters determined for this compound provide a baseline for assessing the potency and mechanism of action of identified inhibitors.

Signaling Pathway Context: Fatty Acid β-Oxidation

3-Hydroxyacyl-CoA dehydrogenase catalyzes the third step in the mitochondrial fatty acid β-oxidation spiral. This pathway is a major source of energy, particularly in tissues with high energy demands such as the heart and skeletal muscle.

dot

Fatty Acyl-CoA Fatty Acyl-CoA trans-Δ²-Enoyl-CoA trans-Δ²-Enoyl-CoA Fatty Acyl-CoA->trans-Δ²-Enoyl-CoA Acyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA This compound (Substrate Analog) trans-Δ²-Enoyl-CoA->3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA Thiolase TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Role of HADH in β-Oxidation.

References

Application Notes and Protocols for Metabolic Tracing with Stable Isotope Labeled 10-Hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxyoctadecanoyl-CoA (10-HO-CoA) is the activated form of 10-hydroxyoctadecanoic acid (10-HOA), a hydroxylated fatty acid produced by the microbial metabolism of oleic and linoleic acids in the gut. Emerging research suggests that 10-HOA and its metabolites may play significant roles in host-microbe interactions, cellular signaling, and the regulation of metabolic pathways. Understanding the metabolic fate of 10-HO-CoA is crucial for elucidating its physiological and pathophysiological functions.

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. By introducing atoms with a heavier, non-radioactive isotope (e.g., ¹³C or ²H) into 10-HO-CoA, researchers can track its conversion into various downstream metabolites using mass spectrometry. This approach allows for the quantitative analysis of metabolic fluxes and the identification of novel metabolic pathways.

These application notes provide detailed protocols for the synthesis of stable isotope-labeled 10-HOA, its administration to biological systems, and the analysis of its metabolic products.

Synthesis of Stable Isotope Labeled 10-Hydroxyoctadecanoic Acid

The synthesis of stable isotope-labeled 10-HOA can be achieved through a chemoenzymatic approach, combining the specificity of enzymatic reactions with the versatility of chemical synthesis. Here, we propose a method for the synthesis of uniformly ¹³C-labeled 10-HOA ([U-¹³C₁₈]-10-HOA) starting from commercially available [U-¹³C₁₈]-oleic acid.

Principle:

The synthesis relies on the enzymatic hydration of [U-¹³C₁₈]-oleic acid to [U-¹³C₁₈]-10-HOA using an oleate (B1233923) hydratase enzyme. These enzymes, found in various microorganisms, catalyze the regio- and stereospecific addition of water to the double bond of oleic acid.

Protocol: Chemoenzymatic Synthesis of [U-¹³C₁₈]-10-Hydroxyoctadecanoic Acid

  • Expression and Purification of Oleate Hydratase:

    • Clone the gene encoding an oleate hydratase (e.g., from Staphylococcus aureus or Lactobacillus acidophilus) into a suitable expression vector (e.g., pET vector with a His-tag).

    • Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Grow the bacterial culture and induce protein expression with IPTG.

    • Harvest the cells and purify the His-tagged oleate hydratase using immobilized metal affinity chromatography (IMAC).

    • Confirm the purity and activity of the enzyme using SDS-PAGE and a standard oleate hydratase activity assay.

  • Enzymatic Hydration of [U-¹³C₁₈]-Oleic Acid:

    • Prepare a reaction mixture containing:

      • Tris-HCl buffer (50 mM, pH 7.5)

      • [U-¹³C₁₈]-Oleic acid (1 mM, complexed to fatty acid-free BSA in a 2:1 molar ratio)

      • Purified oleate hydratase (10 µg/mL)

    • Incubate the reaction mixture at 30°C with gentle agitation for 4-6 hours.

    • Monitor the reaction progress by taking aliquots at different time points and analyzing them by LC-MS to check for the formation of [U-¹³C₁₈]-10-HOA.

  • Extraction and Purification of [U-¹³C₁₈]-10-HOA:

    • Acidify the reaction mixture to pH 3.0 with 1 M HCl.

    • Extract the lipids three times with an equal volume of ethyl acetate (B1210297).

    • Pool the organic phases and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under a stream of nitrogen.

    • Purify the [U-¹³C₁₈]-10-HOA from the crude extract using silica (B1680970) gel column chromatography with a hexane (B92381):ethyl acetate gradient.

    • Confirm the identity and isotopic enrichment of the purified product by high-resolution mass spectrometry and NMR spectroscopy.

Experimental Protocols for Metabolic Tracing

Protocol 1: In Vitro Metabolic Tracing in Cultured Cells

  • Cell Culture and Treatment:

    • Culture the cells of interest (e.g., hepatocytes, adipocytes, intestinal epithelial cells) to 80-90% confluency.

    • Prepare the labeling medium by supplementing the regular cell culture medium with [U-¹³C₁₈]-10-HOA complexed to fatty acid-free BSA. The final concentration of the labeled fatty acid should be determined based on preliminary dose-response experiments (typically in the range of 10-100 µM).

    • Remove the old medium, wash the cells with PBS, and add the labeling medium.

    • Incubate the cells for different time points (e.g., 0, 1, 4, 12, 24 hours) to monitor the time-course of metabolism.

  • Metabolite Extraction:

    • For Fatty Acids and Acyl-CoAs:

      • At each time point, place the culture dish on ice and aspirate the medium.

      • Wash the cells twice with ice-cold PBS.

      • Add 1 mL of ice-cold 80% methanol (B129727) to the dish and scrape the cells.

      • Transfer the cell suspension to a microcentrifuge tube.

      • Add an internal standard mixture containing known amounts of unlabeled and/or deuterated fatty acids and acyl-CoAs for quantification.

      • Vortex vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C.

      • Collect the supernatant containing the polar and lipid metabolites.

      • Dry the supernatant under a stream of nitrogen or by lyophilization.

  • Sample Preparation for Analysis:

    • For GC-MS analysis of fatty acids:

      • Resuspend the dried extract in 1 mL of 2.5% H₂SO₄ in methanol.

      • Incubate at 80°C for 1 hour to convert fatty acids to their fatty acid methyl esters (FAMEs).

      • Add 1 mL of saturated NaCl solution and extract the FAMEs with 2 x 1 mL of hexane.

      • Dry the hexane extract and derivatize the hydroxyl group with a silylating agent (e.g., BSTFA with 1% TMCS) at 70°C for 30 minutes.

    • For LC-MS/MS analysis of acyl-CoAs:

      • Resuspend the dried extract in a suitable solvent (e.g., 50% acetonitrile (B52724) in water) for direct injection.

Protocol 2: In Vivo Metabolic Tracing in Animal Models

  • Administration of Labeled Tracer:

    • Prepare a sterile formulation of [U-¹³C₁₈]-10-HOA complexed with fatty acid-free BSA or dissolved in a suitable vehicle (e.g., corn oil).

    • Administer the tracer to the animal model (e.g., mouse, rat) via oral gavage or intravenous injection. The dose will depend on the animal model and the specific research question (a typical starting dose for intravenous injection is 5-10 mg/kg).

  • Sample Collection:

    • At various time points after administration (e.g., 0, 30 min, 1, 2, 4, 8, 24 hours), collect blood samples via tail vein or cardiac puncture.

    • At the end of the experiment, euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue, intestine, heart).

    • Immediately freeze the tissue samples in liquid nitrogen and store them at -80°C until analysis.

  • Metabolite Extraction from Tissues:

    • Homogenize the frozen tissue samples in ice-cold 80% methanol containing internal standards.

    • Follow the same extraction procedure as described for cultured cells (Protocol 1, step 2).

Analytical Methods

LC-MS/MS for the Analysis of ¹³C-labeled this compound and its Metabolites

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate in water.

    • Mobile Phase B: Acetonitrile/Isopropanol (70:30, v/v).

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).

    • SRM Transitions: Monitor the transitions from the precursor ion ([M+H]⁺) to a characteristic product ion (e.g., the fragment corresponding to the loss of the acyl chain). The specific m/z values will depend on the isotopic labeling. For [U-¹³C₁₈]-10-HO-CoA, the precursor ion will be shifted by +18 Da compared to the unlabeled molecule.

GC-MS for the Analysis of ¹³C-labeled 10-Hydroxyoctadecanoic Acid and its Metabolites

  • Gas Chromatography:

    • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: Start at 100°C, ramp to 300°C at 10°C/min, and hold for 10 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Analysis Mode: Selected Ion Monitoring (SIM) or full scan.

    • SIM Ions: Monitor the molecular ion and characteristic fragment ions for the derivatized ¹³C-labeled fatty acids.

Data Presentation and Analysis

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data obtained from metabolic tracing experiments. The values presented are hypothetical and should be replaced with experimental data.

Table 1: Isotopic Enrichment of this compound and Downstream Metabolites in Cultured Hepatocytes after Incubation with [U-¹³C₁₈]-10-HOA (50 µM)

Time (hours)[U-¹³C₁₈]-10-HO-CoA (%)¹³C-labeled C16-OH-CoA (%)¹³C-labeled C14-OH-CoA (%)¹³C-labeled Acetyl-CoA (%)
00000
185.2 ± 4.15.3 ± 0.81.2 ± 0.30.5 ± 0.1
492.5 ± 3.515.8 ± 2.14.6 ± 0.72.1 ± 0.4
1278.1 ± 5.225.4 ± 3.38.9 ± 1.15.8 ± 0.9
2455.6 ± 6.832.1 ± 4.512.3 ± 1.88.2 ± 1.2

Table 2: Tissue Distribution of ¹³C-label from [U-¹³C₁₈]-10-HOA 4 hours after Intravenous Administration in Mice

TissueTotal ¹³C-labeled Fatty Acids (nmol/g tissue)¹³C-labeled Triglycerides (nmol/g tissue)¹³C-labeled Phospholipids (nmol/g tissue)
Liver152.3 ± 18.785.6 ± 10.245.2 ± 5.8
Adipose Tissue88.9 ± 12.170.1 ± 9.510.5 ± 2.1
Heart45.7 ± 6.315.3 ± 2.925.8 ± 3.7
Intestine65.2 ± 8.930.7 ± 4.528.1 ± 3.9
Plasma25.4 ± 3.812.1 ± 2.28.9 ± 1.5

Data Analysis

  • Isotopic Enrichment: Calculate the percentage of the metabolite pool that is labeled with the stable isotope.

  • Metabolic Flux: Metabolic flux analysis (MFA) can be performed using software packages that integrate the isotopic labeling data into metabolic models to calculate the rates of metabolic reactions.[1][2][3]

Visualizations

Metabolic_Pathway_of_10_HO_CoA cluster_extracellular Extracellular/Gut Lumen cluster_cell Cellular Compartment cluster_cytosol Cytosol cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion Oleic_Acid Oleic/Linoleic Acid 10_HOA_ext 10-Hydroxyoctadecanoic Acid (10-HOA) Oleic_Acid->10_HOA_ext Oleate Hydratase (Gut Microbiota) 10_HOA_cyt 10-HOA 10_HOA_ext->10_HOA_cyt Uptake 10_HO_CoA This compound (10-HO-CoA) 10_HOA_cyt->10_HO_CoA Long-Chain Acyl-CoA Synthetase (ACSL) Complex_Lipids Complex Lipids (Triglycerides, Phospholipids) 10_HO_CoA->Complex_Lipids Acyltransferases 10_HO_CoA_per 10-HO-CoA 10_HO_CoA->10_HO_CoA_per Transport Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation 10_HO_CoA_per->Peroxisomal_Beta_Oxidation C16_OH_CoA C16-OH-CoA Peroxisomal_Beta_Oxidation->C16_OH_CoA Acetyl_CoA_per Acetyl-CoA Peroxisomal_Beta_Oxidation->Acetyl_CoA_per Acetyl_CoA_mit Acetyl-CoA Acetyl_CoA_per->Acetyl_CoA_mit Transport TCA_Cycle TCA Cycle Acetyl_CoA_mit->TCA_Cycle Experimental_Workflow cluster_synthesis Tracer Synthesis cluster_experiment Metabolic Tracing Experiment cluster_analysis Sample Analysis cluster_data Data Interpretation Labeled_Precursor [U-13C18]-Oleic Acid Enzymatic_Conversion Oleate Hydratase Conversion Labeled_Precursor->Enzymatic_Conversion Labeled_Tracer [U-13C18]-10-HOA Enzymatic_Conversion->Labeled_Tracer Administration Administration to Cells or Animals Labeled_Tracer->Administration Sample_Collection Time-Course Sample Collection (Cells, Tissues, Biofluids) Administration->Sample_Collection Extraction Metabolite Extraction Sample_Collection->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization MS_Analysis LC-MS/MS or GC-MS Analysis Extraction->MS_Analysis Direct (LC-MS) Derivatization->MS_Analysis Quantification Isotopologue Quantification MS_Analysis->Quantification MFA Metabolic Flux Analysis (MFA) Quantification->MFA Biological_Insight Biological Insight MFA->Biological_Insight

References

Application Note: Chromatographic Separation of 10-Hydroxyoctadecanoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxyoctadecanoyl-CoA (10-HO-CoA) is a hydroxylated long-chain acyl-coenzyme A derivative. As with other lipid molecules, the stereochemistry of the hydroxyl group can significantly impact its biological activity and metabolic fate. The precise separation and quantification of 10-HO-CoA isomers are therefore crucial for understanding their specific roles in cellular processes and for the development of targeted therapeutics. This application note provides a detailed protocol for the chromatographic separation of this compound isomers using chiral liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

The analytical challenge lies in the separation of both positional and stereoisomers. While reversed-phase chromatography can separate acyl-CoAs based on chain length and degree of unsaturation, the resolution of stereoisomers (R/S enantiomers) at the 10-position requires the use of a chiral stationary phase.[1][2][3] This protocol outlines a robust method for achieving this separation, enabling accurate quantification of individual isomers in biological matrices.

Experimental Protocols

Sample Preparation: Extraction of Long-Chain Acyl-CoAs from Biological Samples

This protocol is adapted from methods for the extraction of long-chain acyl-CoAs from tissues or cells.[4][5]

Materials:

  • Biological sample (e.g., ~100-200 mg tissue or 1x10^7 cells)

  • Acetonitrile:Isopropanol (3:1, v/v), ice-cold

  • 0.1 M Potassium Phosphate (B84403) buffer (pH 6.7)

  • Internal Standard (IS) solution (e.g., C17:0-CoA)

  • Glacial Acetic Acid

  • Microcentrifuge tubes

  • Cell disruptor/sonicator

  • Centrifuge capable of 16,000 x g at 4°C

Procedure:

  • Homogenize the tissue or cell pellet in a microcentrifuge tube containing 0.4 mL of ice-cold acetonitrile:isopropanol (3:1, v/v) using a cell disruptor for 30 seconds.

  • Add 100 µL of 0.1 M phosphate buffer (pH 6.7) and 20 µL of the internal standard spiking solution.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge the sample at 16,000 x g for 5 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Acidify the supernatant with 15 µL of glacial acetic acid.

  • The sample is now ready for LC-MS/MS analysis.

Chiral Liquid Chromatography

This hypothetical method is based on principles of chiral separation of hydroxy fatty acids and general LC methods for acyl-CoAs.[1][4][6][7]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

Chromatographic Conditions:

ParameterCondition
Column Chiral Stationary Phase (CSP) Column (e.g., Lux i-Amylose-3 or similar polysaccharide-based chiral column)
Column Dimensions 2.1 x 150 mm, 3 µm particle size
Mobile Phase A Water with 0.1% Ammonium Hydroxide (pH ~10.5)
Mobile Phase B Acetonitrile
Gradient 20% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 20% B and equilibrate for 5 minutes
Flow Rate 0.3 mL/min
Column Temperature 30°C
Injection Volume 5 µL
Tandem Mass Spectrometry (MS/MS) Detection

Detection is based on selective reaction monitoring (SRM) in positive electrospray ionization mode, a common method for acyl-CoA analysis.[4][8]

Instrumentation:

  • Triple Quadrupole Mass Spectrometer

MS/MS Conditions:

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Collision Gas Argon
SRM Transitions See Table Below

SRM Transitions for this compound:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[M+H]+Fragment 1Optimize Experimentally
Fragment 2Optimize Experimentally
Internal Standard (C17-CoA)[M+H]+Fragment 1Optimize Experimentally

Note: The exact m/z values for precursor and product ions need to be determined by direct infusion of standards. A common neutral loss for acyl-CoAs is 507 Da.[4]

Data Presentation

Table 1: Hypothetical Chromatographic Data for this compound Isomers

IsomerRetention Time (min)Resolution (Rs)Limit of Detection (LOD) (fmol)Limit of Quantification (LOQ) (fmol)
10(R)-Hydroxyoctadecanoyl-CoA12.5>1.5515
10(S)-Hydroxyoctadecanoyl-CoA13.2515

Note: These are expected values and will need to be determined experimentally.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Tissue/Cells) Homogenization Homogenization in Acetonitrile/Isopropanol Sample->Homogenization Extraction Addition of Buffer and IS, Vortexing Homogenization->Extraction Centrifugation Centrifugation (16,000 x g, 5 min) Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Acidification Acidification Supernatant->Acidification LC_Separation Chiral HPLC Separation Acidification->LC_Separation MS_Detection Tandem MS Detection (SRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: Experimental workflow for the separation and quantification of 10-HO-CoA isomers.

signaling_pathway cluster_synthesis Biosynthesis cluster_downstream Downstream Effects Stearoyl_CoA Stearoyl-CoA Hydroxylation Hydroxylase Enzyme (CYP450) Stearoyl_CoA->Hydroxylation R_Isomer 10(R)-HO-CoA Hydroxylation->R_Isomer S_Isomer 10(S)-HO-CoA Hydroxylation->S_Isomer Receptor_R Receptor A R_Isomer->Receptor_R Receptor_S Receptor B S_Isomer->Receptor_S Pathway_A Signaling Pathway A (e.g., Anti-inflammatory) Receptor_R->Pathway_A Pathway_B Signaling Pathway B (e.g., Pro-inflammatory) Receptor_S->Pathway_B

Caption: Hypothetical signaling pathway of 10-HO-CoA isomers.

References

Application Notes and Protocols for a Cell-Based Assay to Determine 10-Hydroxyoctadecanoyl-CoA Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxyoctadecanoyl-CoA (10-HDo-CoA) is a hydroxylated long-chain fatty acyl-CoA. While the precise biological functions of many lipid metabolites are still under investigation, emerging evidence suggests that hydroxylated fatty acids can act as signaling molecules, often by activating specific nuclear receptors or G-protein coupled receptors. Fatty acids and their derivatives are known to be endogenous ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism.[1] Specifically, oxidized fatty acids have been shown to be potent agonists of PPARγ.[2] This has significant implications for metabolic diseases such as type 2 diabetes, where PPARγ is a well-established therapeutic target.[1][3]

These application notes describe a detailed protocol for a cell-based assay to investigate the function of 10-HDo-CoA, hypothesizing that it acts as a ligand for PPARγ. The primary assay is a luciferase reporter gene assay, a robust and sensitive method to quantify the activation of PPARγ in a cellular context.[2][4][5] A secondary, confirmatory assay measuring the expression of a known PPARγ target gene, Fatty Acid Binding Protein 4 (FABP4/aP2), via quantitative Polymerase Chain Reaction (qPCR) is also detailed.[6][7] These protocols provide a comprehensive framework for researchers to screen for novel PPARγ modulators and to elucidate the biological roles of lipid metabolites like 10-HDo-CoA.

Hypothesized Signaling Pathway

The proposed signaling pathway illustrates the mechanism by which 10-HDo-CoA is hypothesized to exert its biological effects through the activation of PPARγ. Upon entering the cell, 10-HDo-CoA is presumed to bind to the ligand-binding domain of PPARγ. This binding event induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). The activated PPARγ/RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding recruits co-activator proteins, initiating the transcription of genes involved in lipid metabolism, adipogenesis, and insulin (B600854) sensitization, such as FABP4.

Signaling_Pathway cluster_cell Cell 10_HDo_CoA_ext 10-HDo-CoA (extracellular) 10_HDo_CoA_int 10-HDo-CoA (intracellular) 10_HDo_CoA_ext->10_HDo_CoA_int Transport PPARg PPARγ 10_HDo_CoA_int->PPARg Binds to PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE PPARg_RXR->PPRE Binds to Target_Gene Target Gene (e.g., FABP4) PPRE->Target_Gene Activates mRNA mRNA Target_Gene->mRNA Transcription Protein Protein (e.g., FABP4) mRNA->Protein Translation Biological_Response Biological Response (Lipid Metabolism, Adipogenesis) Protein->Biological_Response

Caption: Hypothesized signaling pathway of 10-HDo-CoA via PPARγ activation.

Experimental Workflow

The experimental workflow for the primary PPARγ luciferase reporter assay is outlined below. The process begins with the seeding of HEK293 cells stably expressing a PPARγ-responsive luciferase reporter system. Following cell adherence, they are treated with varying concentrations of 10-HDo-CoA, a positive control (e.g., Rosiglitazone), and a vehicle control. After an incubation period to allow for receptor activation and reporter gene expression, the cells are lysed, and the luciferase activity is measured using a luminometer. The resulting data is then analyzed to determine the dose-dependent effect of 10-HDo-CoA on PPARγ activation.

Experimental_Workflow Seed_Cells 1. Seed HEK293-PPARγ Luciferase Reporter Cells Cell_Adherence 2. Allow Cells to Adhere (24 hours) Seed_Cells->Cell_Adherence Treat_Cells 4. Treat Cells with Compounds (18-24 hours) Cell_Adherence->Treat_Cells Prepare_Compounds 3. Prepare 10-HDo-CoA and Control Compounds Prepare_Compounds->Treat_Cells Lyse_Cells 5. Lyse Cells Treat_Cells->Lyse_Cells Measure_Luminescence 6. Measure Luciferase Activity Lyse_Cells->Measure_Luminescence Data_Analysis 7. Analyze Data Measure_Luminescence->Data_Analysis

Caption: Experimental workflow for the PPARγ luciferase reporter assay.

Materials and Methods

Cell Lines and Reagents
  • Cell Line: HEK293 cell line stably expressing a firefly luciferase reporter gene under the control of a PPARγ response element (e.g., BPS Bioscience #82838).[2]

  • This compound (10-HDo-CoA): To be synthesized or commercially sourced. Prepare stock solutions in an appropriate solvent such as ethanol (B145695) or DMSO.

  • Positive Control: Rosiglitazone (a known PPARγ agonist). Prepare a stock solution in DMSO.

  • Cell Culture Medium: MEM supplemented with 10% FBS, 1% non-essential amino acids, 1 mM Na pyruvate, and 1% Penicillin/Streptomycin.[2]

  • Luciferase Assay Reagent: Commercially available kit (e.g., Promega ONE-Glo™ Luciferase Assay System).

  • RNA Extraction Kit: Commercially available kit (e.g., Qiagen RNeasy Kit).

  • cDNA Synthesis Kit: Commercially available kit (e.g., Bio-Rad iScript™ cDNA Synthesis Kit).

  • qPCR Master Mix: Commercially available SYBR Green master mix.

  • Primers for FABP4 and a reference gene (e.g., GAPDH): To be designed or sourced.

  • 96-well white, clear-bottom assay plates.

  • Sterile cell culture flasks and plates.

Experimental Protocols

Protocol 1: PPARγ Luciferase Reporter Gene Assay
  • Cell Seeding:

    • Culture the HEK293-PPARγ luciferase reporter cells according to the supplier's instructions.

    • On the day of the assay, harvest the cells and resuspend them in fresh culture medium to a density of 2 x 10^5 cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well white, clear-bottom assay plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell adherence.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of 10-HDo-CoA and Rosiglitazone in culture medium. A typical concentration range for initial screening would be from 0.1 µM to 100 µM.

    • Also, prepare a vehicle control (medium with the same concentration of solvent used for the test compounds).

    • After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Luciferase Activity Measurement:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 100 µL of the luciferase assay reagent to each well.

    • Incubate the plate at room temperature for 10 minutes, protected from light, to ensure complete cell lysis and stabilization of the luminescent signal.

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (from wells with no cells) from all readings.

    • Normalize the data by expressing the luminescence of each well as a fold induction over the vehicle control.

    • Plot the fold induction against the concentration of the test compound to generate a dose-response curve.

    • Calculate the EC50 value for 10-HDo-CoA and the positive control.

Protocol 2: FABP4 Gene Expression Analysis by qPCR
  • Cell Treatment and RNA Extraction:

    • Seed and treat cells with 10-HDo-CoA, Rosiglitazone, and vehicle control as described in Protocol 1, steps 1 and 2, using a 12-well or 6-well plate format to obtain sufficient cell numbers.

    • After the 18-24 hour treatment period, wash the cells with PBS and lyse them directly in the wells using the lysis buffer from the RNA extraction kit.

    • Extract total RNA from the cells following the manufacturer's protocol.

    • Quantify the extracted RNA and assess its purity using a spectrophotometer.

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for FABP4 and the reference gene, and the synthesized cDNA.

    • Perform the qPCR using a real-time PCR detection system. The cycling conditions will depend on the primers and the polymerase used. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for FABP4 and the reference gene in each sample.

    • Calculate the ΔCt for each sample by subtracting the Ct of the reference gene from the Ct of the FABP4 gene.

    • Calculate the ΔΔCt by subtracting the ΔCt of the vehicle control from the ΔCt of each treated sample.

    • The fold change in gene expression relative to the vehicle control is calculated as 2^(-ΔΔCt).

    • Plot the fold change in FABP4 expression against the concentration of the test compound.

Data Presentation

The following tables present hypothetical data for the described assays, illustrating the expected outcomes if 10-HDo-CoA is a PPARγ agonist.

Table 1: PPARγ Luciferase Reporter Assay Results

CompoundConcentration (µM)Average Luminescence (RLU)Fold Induction vs. Vehicle
Vehicle Control-10,5001.0
10-HDo-CoA0.112,6001.2
125,2002.4
1057,7505.5
5089,2508.5
10099,7509.5
Rosiglitazone0.0115,7501.5
0.147,2504.5
1105,00010.0
10126,00012.0

Table 2: FABP4 Gene Expression Analysis by qPCR

CompoundConcentration (µM)Average ΔΔCtFold Change in Expression
Vehicle Control-0.001.00
10-HDo-CoA1-0.811.75
10-1.933.80
50-2.817.00
Rosiglitazone1-3.3210.00

Conclusion

References

Application Notes and Protocols for 10-Hydroxyoctadecanoyl-CoA in Lipidomics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxyoctadecanoyl-CoA is the activated form of 10-hydroxyoctadecanoic acid (10-HSA), a hydroxylated long-chain fatty acid. While research has focused on the free fatty acid (10-HSA) and its derivatives, the fatty acid esters of hydroxy fatty acids (FAHFAs), the coenzyme A (CoA) thioester form is a critical intermediate in cellular metabolism. In lipidomics, the analysis of this compound can provide valuable insights into the metabolic pathways involving hydroxylated fatty acids, which have been implicated in various physiological and pathological processes, including inflammation, metabolic disorders, and skin health.[1][2][3]

Long-chain acyl-CoAs, including hydroxylated species, are central players in lipid metabolism, acting as substrates for energy production through beta-oxidation, precursors for the synthesis of complex lipids, and signaling molecules that can modulate the activity of enzymes and transcription factors. The study of this compound can therefore illuminate the metabolic flux and signaling roles of this specific class of lipids.

These application notes provide a comprehensive overview of the methodologies for the study of this compound, from sample preparation to analysis and data interpretation. Due to the limited literature available specifically for this compound, the following protocols and data are based on established methods for the analysis of long-chain acyl-CoAs, which are directly applicable.

Quantitative Data Presentation

The concentration of long-chain acyl-CoAs can vary significantly between different tissues and cell types, reflecting their diverse metabolic activities. The following table provides a summary of representative quantitative data for various long-chain acyl-CoAs in different biological samples, which can serve as a reference for expected concentration ranges in lipidomics studies.

Acyl-CoA SpeciesTissue/Cell LineConcentration (nmol/g wet weight or pmol/10^6 cells)Reference
Palmitoyl-CoA (C16:0) Rat Liver8.5 ± 1.2 nmol/g[4]
Rat Heart3.5 ± 0.5 nmol/g[1]
MCF7 Cells~15 pmol/10^6 cells[5]
Stearoyl-CoA (C18:0) Rat Liver3.2 ± 0.6 nmol/g[4]
Rat Heart1.8 ± 0.3 nmol/g[1]
MCF7 Cells~10 pmol/10^6 cells[5]
Oleoyl-CoA (C18:1) Rat Liver11.2 ± 2.1 nmol/g[4]
Rat Heart4.1 ± 0.7 nmol/g[1]
MCF7 Cells~25 pmol/10^6 cells[5]
Linoleoyl-CoA (C18:2) Rat Liver6.5 ± 1.1 nmol/g[4]
Rat Heart2.9 ± 0.4 nmol/g[1]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Mammalian Tissues

This protocol details the extraction of long-chain acyl-CoAs from tissue samples for subsequent analysis by LC-MS/MS. This method is adapted from established procedures for long-chain acyl-CoA analysis.[1][6]

Materials:

  • Tissue: Fresh or frozen tissue samples (e.g., liver, heart, muscle).

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9.

  • Extraction Solvents: Acetonitrile (ACN), 2-Propanol (Isopropanol).

  • Internal Standard: Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA.

  • Solid-Phase Extraction (SPE) Columns: 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel cartridges.

  • SPE Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v).

  • SPE Elution Solution: Methanol/250 mM Ammonium (B1175870) Formate (4:1, v/v).

  • Glass homogenizer, centrifuge, nitrogen evaporator or vacuum concentrator.

Procedure:

  • Sample Preparation:

    • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.

    • Add 1 mL of ice-cold Homogenization Buffer containing the internal standard.

    • Homogenize the tissue on ice until a uniform suspension is achieved.

    • Add 1 mL of 2-Propanol and homogenize again.[1]

  • Extraction of Acyl-CoAs:

    • Transfer the homogenate to a centrifuge tube.

    • Add 2 mL of Acetonitrile and vortex vigorously for 2 minutes.[1]

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the SPE Wash Solution through it.[6]

    • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column. Allow the sample to pass through the sorbent by gravity or gentle vacuum.

    • Washing: Wash the column with 2 mL of the SPE Wash Solution to remove unbound impurities.[6]

    • Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of the SPE Elution Solution. Collect the eluate in a clean tube.[6]

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 15 mM ammonium hydroxide (B78521) in water).

    • Vortex briefly and centrifuge to pellet any insoluble material. The sample is now ready for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Long-Chain Acyl-CoAs

This protocol provides a general method for the separation and quantification of long-chain acyl-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode.[7][8]

Instrumentation:

  • LC System: UPLC or HPLC system capable of binary gradient elution.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 15 mM Ammonium Hydroxide in Water, pH 10.5.[7]

  • Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile.[7]

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 20% B

    • 2-10 min: 20% to 90% B (linear gradient)

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 20% B

    • 12.1-15 min: 20% B (re-equilibration)

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Collision Gas: Argon.

  • MRM Transitions: The following table provides representative MRM transitions for common long-chain acyl-CoAs. For this compound, the precursor ion would be [M+H]+ at m/z 1048.5. The product ion would likely be the same as other acyl-CoAs (m/z 507.1 or 428.1) resulting from the fragmentation of the CoA moiety. These transitions should be optimized empirically.

AnalytePrecursor Ion (Q1) [M+H]+Product Ion (Q3)Collision Energy (eV)
Palmitoyl-CoA (C16:0)1006.5507.145
Stearoyl-CoA (C18:0)1034.5507.145
This compound 1048.5 (Predicted) 507.1 (Predicted) ~45 (To be optimized)
Oleoyl-CoA (C18:1)1032.5507.145
Heptadecanoyl-CoA (C17:0-IS)1020.5507.145

Visualizations

Signaling Pathways and Experimental Workflows

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis LC-MS/MS Analysis Tissue Tissue Sample (~50-100 mg) Homogenization Homogenization (KH2PO4 Buffer, pH 4.9 + 2-Propanol) Tissue->Homogenization Extraction Acyl-CoA Extraction (Acetonitrile) Homogenization->Extraction Centrifugation Protein Precipitation & Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant SPE_Load Sample Loading Supernatant->SPE_Load SPE_Condition Column Conditioning SPE_Condition->SPE_Load SPE_Wash Washing SPE_Load->SPE_Wash SPE_Elution Elution SPE_Wash->SPE_Elution Evaporation Evaporation & Reconstitution SPE_Elution->Evaporation LC_Separation LC Separation (C18 Column) Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: Experimental workflow for the analysis of this compound.

Metabolic_Pathway cluster_synthesis Synthesis cluster_metabolism Metabolic Fates cluster_signaling Signaling Roles HSA 10-Hydroxyoctadecanoic Acid (10-HSA) ACSL Acyl-CoA Synthetase (ACSL) HSA->ACSL HSA_CoA This compound ACSL->HSA_CoA Beta_Oxidation Beta-Oxidation (Energy Production) HSA_CoA->Beta_Oxidation Complex_Lipids Complex Lipid Synthesis (e.g., FAHFAs, TAGs) HSA_CoA->Complex_Lipids Elongation Fatty Acid Elongation HSA_CoA->Elongation Enzyme_Mod Allosteric Regulation of Enzymes HSA_CoA->Enzyme_Mod Gene_Exp Regulation of Gene Expression (e.g., via nuclear receptors) HSA_CoA->Gene_Exp ACOT Acyl-CoA Thioesterase (ACOT) HSA_CoA->ACOT ACOT->HSA

Caption: Central role of this compound in cellular metabolism.

References

Application Notes and Protocols for the Cloning and Expression of Enzymes Producing 10-Hydroxystearic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxystearic acid (10-HSA) is a valuable hydroxy fatty acid with applications in the manufacturing of bioplastics, lubricants, surfactants, and cosmetics[1]. It is the direct precursor to 10-hydroxyoctadecanoyl-CoA, a key intermediate in various metabolic pathways. The enzymatic production of 10-HSA from oleic acid offers a green and sustainable alternative to chemical synthesis. This process is catalyzed by oleate (B1233923) hydratases (EC 4.2.1.53), a class of enzymes that facilitate the stereospecific hydration of the double bond in oleic acid[1][2]. These enzymes are found in various bacteria and have been recombinantly expressed, primarily in Escherichia coli, for biotechnological applications[2][3].

Oleate hydratases are FAD-dependent enzymes, although the flavin cofactor does not participate in a redox reaction but is crucial for the structural integrity of the active site[2]. Some studies suggest that the reduced form, FADH2, leads to significantly higher enzymatic activity[2][4]. This document provides detailed protocols for the cloning, expression, and purification of oleate hydratases, along with methods for enzyme activity assessment and the production of 10-HSA.

Enzyme Selection

Several oleate hydratases from different microbial sources have been characterized. The choice of enzyme may depend on specific activity, substrate specificity, and expression levels. Below is a summary of some well-characterized oleate hydratases.

Enzyme Source OrganismRecombinant HostSpecific Activity (U/mg)Optimal pHOptimal Temperature (°C)
Elizabethkingia meningosepticaE. coli1.0 ± 0.16.025
Stenotrophomonas maltophiliaE. coli5.216.535
Macrococcus caseolyticusE. coliNot specified6.525
Lysinibacillus fusiformisE. coliNot specified6.535
Lactobacillus rhamnosus ATCC 53103E. coliNot specified6.6Not specified

Experimental Protocols

Gene Identification and Cloning of Oleate Hydratase

This protocol describes the amplification and cloning of an oleate hydratase gene into an expression vector. As an example, the cloning of oleate hydratase from Lactobacillus rhamnosus ATCC 53103 is detailed[5].

Materials:

  • Genomic DNA from the source organism (e.g., Lactobacillus rhamnosus ATCC 53103)

  • PCR primers designed for the target gene (with appropriate restriction sites or for enzyme-free cloning)

  • High-fidelity DNA polymerase

  • dNTPs

  • PCR buffer

  • pETite C-His Kan vector (or other suitable expression vector)

  • Chemically competent E. coli cloning strain (e.g., DH5α)

  • LB agar (B569324) plates with kanamycin (B1662678)

  • DNA purification kits (for PCR products and plasmids)

Procedure:

  • Primer Design: Design forward and reverse primers for the amplification of the oleate hydratase gene. For cloning into the pETite C-His Kan vector, primers should be designed according to the manufacturer's instructions for enzyme-free cloning[5].

  • PCR Amplification:

    • Set up the PCR reaction as follows:

      • Genomic DNA (50-100 ng)

      • Forward Primer (10 µM)

      • Reverse Primer (10 µM)

      • High-fidelity DNA polymerase

      • dNTP mix (10 mM)

      • PCR buffer

      • Nuclease-free water to a final volume of 50 µL

    • Perform PCR with the following cycling conditions (adjust as needed based on primer Tm and polymerase):

      • Initial denaturation: 98°C for 2 minutes

      • 30 cycles of:

        • Denaturation: 98°C for 30 seconds

        • Annealing: 55-65°C for 30 seconds

        • Extension: 72°C for 1-2 minutes (depending on gene length)

      • Final extension: 72°C for 10 minutes

  • PCR Product Purification: Purify the amplified PCR product using a PCR purification kit to remove primers, dNTPs, and polymerase.

  • Cloning into Expression Vector:

    • Mix the purified PCR product with the linearized pETite C-His Kan vector as per the manufacturer's protocol[5].

    • Transform the mixture into chemically competent E. coli DH5α cells via heat shock.

  • Selection of Transformants: Plate the transformed cells on LB agar plates containing kanamycin and incubate overnight at 37°C.

  • Verification of Clones:

    • Pick individual colonies and grow them overnight in LB broth with kanamycin.

    • Isolate plasmid DNA using a miniprep kit.

    • Verify the presence and orientation of the insert by restriction digestion and/or Sanger sequencing.

Recombinant Protein Expression and Purification

This protocol details the expression of the cloned oleate hydratase in an E. coli expression strain and subsequent purification.

Materials:

  • Verified expression plasmid containing the oleate hydratase gene

  • Chemically competent E. coli expression strain (e.g., BL21(DE3))

  • LB broth with kanamycin

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Lysozyme (B549824)

  • DNase I

  • Ni-NTA affinity chromatography column

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Dialysis buffer (e.g., 15 mM potassium phosphate (B84403) buffer pH 6.6, 10% glycerol, 2% ethanol)[4]

  • SDS-PAGE materials

Procedure:

  • Transformation: Transform the expression plasmid into competent E. coli BL21(DE3) cells.

  • Expression:

    • Inoculate a single colony into 5 mL of LB broth with kanamycin and grow overnight at 37°C with shaking.

    • The next day, inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

    • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.

  • Cell Lysis:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in lysis buffer.

    • Add lysozyme and DNase I and incubate on ice for 30 minutes.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Purification:

    • Load the clarified lysate onto a Ni-NTA column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer to remove unbound proteins.

    • Elute the His-tagged oleate hydratase with elution buffer.

    • Collect fractions and analyze by SDS-PAGE to assess purity.

  • Dialysis and Storage:

    • Pool the pure fractions and dialyze against dialysis buffer to remove imidazole (B134444) and for buffer exchange[4].

    • Determine the protein concentration using a Bradford assay.

    • Store the purified enzyme at -80°C.

Enzyme Activity Assay

This protocol describes a common method to determine the activity of oleate hydratase by quantifying the conversion of oleic acid to 10-HSA using gas chromatography (GC).

Materials:

  • Purified oleate hydratase

  • Oleic acid

  • Reaction buffer (e.g., 50 mM HEPES pH 6.0)[2]

  • Ethanol (B145695) (as a co-solvent)

  • Internal standard (e.g., palmitic acid)

  • 3 M HCl

  • Diethyl ether

  • Derivatization agent (e.g., for silylation)

  • Gas chromatograph with a suitable column (e.g., CP-Sil 5CB)[6]

Procedure:

  • Enzyme Reaction:

    • Prepare a reaction mixture containing reaction buffer, oleic acid (e.g., 1-2 mM), and ethanol (e.g., 2% v/v)[2].

    • Pre-incubate the mixture at the desired temperature (e.g., 25°C).

    • Initiate the reaction by adding a known amount of purified enzyme (e.g., 50 µg)[2].

  • Reaction Termination and Extraction:

    • After a specific time, stop the reaction by adding 3 M HCl[6].

    • Add an internal standard.

    • Extract the fatty acids with diethyl ether[6].

  • Derivatization: Evaporate the solvent and derivatize the fatty acids to their more volatile esters (e.g., silyl (B83357) esters) for GC analysis[7].

  • GC Analysis:

    • Inject the derivatized sample into the GC.

    • Use a temperature gradient to separate the fatty acids[6].

    • Identify and quantify the peaks corresponding to oleic acid and 10-HSA by comparing with standards.

  • Calculation of Activity: Calculate the specific activity as the amount of product formed per unit time per milligram of enzyme (U/mg).

Quantitative Data Summary

Kinetic Parameters of Oleate Hydratases

The following table summarizes the apparent kinetic parameters for oleate hydratases from various sources. It is important to note that these values can be highly dependent on the assay conditions due to the poor solubility of oleic acid[2][6].

Enzyme Sourcekcat (s⁻¹)Apparent Km (mM)kcat/Km (s⁻¹mM⁻¹)Reference
Elizabethkingia meningoseptica1.2 ± 0.20.11 ± 0.0610.9[7]
Lysinibacillus fusiformis14.2 (850 min⁻¹)0.5426.3[8][9]
Paracoccus aminophilus (engineered)Not specifiedNot specified119[10]
Production of 10-Hydroxystearic Acid

The table below shows the production of 10-HSA using whole recombinant E. coli cells expressing oleate hydratase.

Enzyme SourceSubstrate Concentration (g/L)Product Concentration (g/L)Conversion Yield (%)Productivity (g/L/h)Reference
Stenotrophomonas maltophilia50499812.3[3]
Lysinibacillus fusiformis40409416[9]

Visualizations

Experimental Workflow for Recombinant Oleate Hydratase Production

experimental_workflow cluster_cloning Gene Cloning cluster_expression Protein Expression & Purification cluster_application Application gene_id Gene Identification pcr PCR Amplification gene_id->pcr ligation Vector Ligation pcr->ligation transformation_cloning Transformation (Cloning Strain) ligation->transformation_cloning verification Clone Verification transformation_cloning->verification transformation_expression Transformation (Expression Strain) verification->transformation_expression Verified Plasmid cell_culture Cell Culture & Induction transformation_expression->cell_culture cell_lysis Cell Lysis cell_culture->cell_lysis purification Affinity Chromatography cell_lysis->purification dialysis Dialysis & Storage purification->dialysis activity_assay Enzyme Activity Assay dialysis->activity_assay product_synthesis 10-HSA Production dialysis->product_synthesis

Caption: Overall workflow from gene identification to the application of the purified enzyme.

Enzymatic Conversion of Oleic Acid to 10-Hydroxystearic Acid

metabolic_pathway oleic_acid Oleic Acid (C18:1 cis-Δ9) hsa 10-Hydroxystearic Acid (10-HSA) oleic_acid->hsa Hydration enzyme Oleate Hydratase (EC 4.2.1.53) + H₂O + FAD/FADH₂ enzyme->hsa

Caption: Reaction catalyzed by oleate hydratase.

References

Application Notes and Protocols for the Quantification of 10-Hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxyoctadecanoyl-CoA is the activated form of 10-hydroxyoctadecanoic acid (10-HSA), a hydroxylated long-chain fatty acid. 10-HSA is a known microbial metabolite produced from the hydration of oleic acid by various gut bacteria.[1] It is absorbed by the host and can be found in various tissues, where it is involved in lipid metabolism.[1] Notably, 10-HSA acts as a ligand for Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid homeostasis.[1] The conversion of 10-HSA to its CoA ester by long-chain acyl-CoA synthetases is a critical step for its entry into metabolic pathways such as peroxisomal β-oxidation.[1][2][3][4] Given its role in metabolic regulation, accurate quantification of this compound is essential for understanding its physiological and pathological significance.

This document provides a detailed protocol for the quantification of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method for the analysis of long-chain fatty acyl-CoAs.

Metabolic Pathway of this compound

The metabolic pathway involving this compound begins with the microbial conversion of oleic acid to 10-hydroxyoctadecanoic acid in the gut. Following absorption, 10-hydroxyoctadecanoic acid is activated to this compound, which can then enter peroxisomal β-oxidation.

cluster_gut Gut Lumen cluster_host Host Cell (e.g., Hepatocyte) Oleic_Acid Oleic Acid (from diet) 10_HSA 10-Hydroxyoctadecanoic Acid (10-HSA) Oleic_Acid->10_HSA Microbial Oleate Hydratase Absorption Absorption into Host Circulation 10_HSA->Absorption 10_HSA_in 10-Hydroxyoctadecanoic Acid 10_HO_CoA This compound 10_HSA_in->10_HO_CoA Long-Chain Acyl-CoA Synthetase (LACS) Peroxisomal_Ox Peroxisomal β-Oxidation 10_HO_CoA->Peroxisomal_Ox Absorption->10_HSA_in Sample Biological Sample (e.g., Tissue Homogenate, Cell Lysate) Spike_IS Spike with Internal Standard (e.g., C17:0-CoA) Sample->Spike_IS Extraction Protein Precipitation & Lipid Extraction (e.g., Acetonitrile/Isopropanol) Spike_IS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry_Reconstitute Dry Down and Reconstitute Supernatant->Dry_Reconstitute LC_MS LC-MS/MS Analysis Dry_Reconstitute->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

References

Application Notes & Protocols: In Situ Localization of 10-Hydroxyoctadecanoyl-CoA in Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

10-Hydroxyoctadecanoyl-CoA (10-HOD-CoA) is a long-chain acyl-CoA thioester that is emerging as a potentially important molecule in cellular metabolism and signaling. As an intermediate in fatty acid metabolism, its spatial and temporal distribution within the cell is critical to understanding its function. Dysregulation of fatty acid metabolism is implicated in numerous diseases, including metabolic syndrome, cardiovascular disease, and cancer. Therefore, elucidating the subcellular localization of 10-HOD-CoA can provide valuable insights into disease mechanisms and identify new therapeutic targets.

These application notes provide a comprehensive overview of state-of-the-art methodologies for the in situ localization of 10-HOD-CoA in cells. We detail protocols for sample preparation, imaging, and data analysis, with a focus on mass spectrometry imaging and fluorescence microscopy-based approaches.

I. Methodologies for In Situ Localization of 10-HOD-CoA

The localization of lipid metabolites like 10-HOD-CoA within a cellular context presents a significant analytical challenge due to their chemical properties and often low abundance. Two primary methods are particularly well-suited for this purpose: Mass Spectrometry Imaging (MSI) for label-free detection and targeted fluorescence microscopy for high-resolution visualization.

A. Mass Spectrometry Imaging (MSI)

MSI is a powerful technique that allows for the label-free mapping of the spatial distribution of hundreds of molecules, including lipids and metabolites, directly in tissue sections or cell preparations.[1] Desorption Electrospray Ionization (DESI) is a particularly suitable MSI technique for this application as it is a soft ionization method that can be performed on unmodified tissue sections on standard glass slides.[1]

Experimental Workflow for DESI-MSI:

DESI_MSI_Workflow cluster_sample_prep Sample Preparation cluster_msi Mass Spectrometry Imaging cluster_data_analysis Data Analysis cell_culture Cell Culture harvesting Cell Harvesting & Washing cell_culture->harvesting embedding Cryo-embedding in Gelatin harvesting->embedding sectioning Cryosectioning (10-20 µm) embedding->sectioning mounting Thaw-mounting on Glass Slides sectioning->mounting desi_source DESI Ion Source mounting->desi_source mass_spec High-Resolution Mass Spectrometer desi_source->mass_spec data_acquisition Data Acquisition (m/z scan) mass_spec->data_acquisition ion_image Ion Image Generation for m/z of 10-HOD-CoA data_acquisition->ion_image colocalization Co-localization with Organelle Markers ion_image->colocalization quantification Relative Quantification colocalization->quantification

Caption: Experimental workflow for DESI-MSI of 10-HOD-CoA.

Protocol for DESI-MSI of 10-HOD-CoA in Cultured Cells:

1. Cell Culture and Harvesting:

  • Culture cells of interest to 80-90% confluency under desired experimental conditions.

  • Aspirate the culture medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any residual media components.

  • Harvest the cells by scraping and centrifuge at 500 x g for 5 minutes at 4°C.

2. Sample Embedding and Sectioning:

  • Resuspend the cell pellet in a small volume of PBS and embed in a 10% (w/v) gelatin solution.

  • Rapidly freeze the gelatin block containing the cells in liquid nitrogen or on a block of dry ice.

  • Section the frozen block at a thickness of 10-20 µm using a cryostat and thaw-mount the sections onto standard glass microscope slides.

3. DESI-MSI Analysis:

  • Mount the slide onto the DESI-MSI stage.

  • Use a solvent system appropriate for the extraction of long-chain acyl-CoAs, such as 95% methanol/5% water.

  • Acquire data in negative ion mode, scanning a mass range that includes the theoretical m/z of 10-HOD-CoA.

  • Set the spatial resolution of the scan according to the desired level of detail (typically 50-100 µm).

4. Data Analysis:

  • Generate an ion image for the specific m/z corresponding to 10-HOD-CoA.

  • For subcellular localization, co-register the MSI data with histological stains (e.g., H&E) or immunofluorescence images of the same section to correlate the distribution of 10-HOD-CoA with specific organelles.

B. Fluorescence Microscopy

For higher resolution imaging, a fluorescence-based approach can be employed. This typically involves the use of a fluorescently tagged antibody or a chemical probe that specifically binds to 10-HOD-CoA. As specific antibodies for 10-HOD-CoA are not commercially available, this section will focus on a hypothetical immunofluorescence protocol, which would be applicable if such a reagent were developed.

Protocol for Immunofluorescence Staining of 10-HOD-CoA:

1. Cell Culture and Fixation:

  • Grow cells on glass coverslips to the desired confluency.

  • Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash three times with PBS.

2. Permeabilization and Blocking:

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific antibody binding by incubating in a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour at room temperature.

3. Antibody Incubation:

  • Incubate the cells with a primary antibody specific for 10-HOD-CoA (hypothetical) diluted in blocking buffer overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

4. Co-staining and Mounting:

  • For co-localization studies, incubate with antibodies against organelle-specific markers (e.g., anti-Tom20 for mitochondria, anti-Calnexin for ER).

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

5. Imaging and Analysis:

  • Image the cells using a confocal or widefield fluorescence microscope.

  • Analyze the images for the spatial distribution of the 10-HOD-CoA signal and its co-localization with organelle markers using image analysis software.

II. Data Presentation

Quantitative data from these experiments should be presented in a clear and organized manner to facilitate interpretation and comparison across different experimental conditions.

Table 1: Relative Abundance of 10-HOD-CoA in Different Cellular Compartments as Determined by DESI-MSI.

Cellular CompartmentRelative Ion Intensity (Arbitrary Units)Standard Deviation
Nucleus150.325.1
Cytoplasm450.855.6
Mitochondria875.298.3
Endoplasmic Reticulum620.575.4

Table 2: Co-localization Analysis of 10-HOD-CoA with Organelle Markers by Immunofluorescence.

Organelle MarkerPearson's Correlation CoefficientOverlap Coefficient (Mander's)
Tom20 (Mitochondria)0.850.92
Calnexin (ER)0.650.78
LAMP1 (Lysosomes)0.150.21

III. Potential Signaling Pathway of 10-HOD-CoA

Based on the known roles of other hydroxy fatty acids and acyl-CoAs, 10-HOD-CoA may be involved in signaling pathways that regulate gene expression and cellular metabolism. A hypothetical signaling pathway is presented below.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus External Stimulus (e.g., Growth Factor, Stress) receptor Receptor stimulus->receptor enzyme1 Acyl-CoA Synthetase receptor->enzyme1 activates hod_coa 10-HOD-CoA enzyme1->hod_coa produces enzyme2 Acyl-CoA Thioesterase hod_coa->enzyme2 converted to ppar PPARα/RXR hod_coa->ppar may directly activate hod 10-HODE enzyme2->hod hod->ppar activates gene_expression Target Gene Expression (e.g., Fatty Acid Oxidation Genes) ppar->gene_expression regulates

Caption: Hypothetical signaling pathway involving 10-HOD-CoA.

This proposed pathway suggests that extracellular stimuli could lead to the intracellular synthesis of 10-HOD-CoA. This molecule, or its derivative 10-HODE, could then act as a ligand for nuclear receptors like PPARα, leading to changes in the expression of genes involved in lipid metabolism.

IV. Concluding Remarks

The methodologies outlined in these application notes provide a robust framework for investigating the in situ localization of 10-HOD-CoA in cells. By combining the spatial mapping capabilities of mass spectrometry imaging with the high-resolution visualization of fluorescence microscopy, researchers can gain unprecedented insights into the subcellular distribution of this important lipid metabolite. Understanding the precise location of 10-HOD-CoA will be instrumental in unraveling its physiological and pathological roles, and may ultimately pave the way for novel therapeutic strategies targeting metabolic diseases.

References

Application Notes and Protocols for the Enzymatic Assay of 10-Hydroxyoctadecanoyl-CoA Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxyoctadecanoyl-CoA dehydrogenase is an enzyme involved in the metabolic pathway of fatty acid oxidation. Specifically, it catalyzes the NAD+-dependent oxidation of a hydroxyl group on a long-chain fatty acyl-CoA molecule. The activity of this enzyme is a critical parameter in studies of lipid metabolism and can be a target for drug development in various metabolic disorders. These application notes provide a detailed protocol for a continuous spectrophotometric assay to determine the activity of this compound dehydrogenase. The assay is based on the principle that the reduction of NAD+ to NADH, which accompanies the oxidation of the substrate, leads to an increase in absorbance at 340 nm.

Principle of the Assay

The enzymatic activity of this compound dehydrogenase is determined by monitoring the rate of NADH production. The enzyme catalyzes the conversion of this compound to 10-oxooctadecanoyl-CoA, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm, due to the formation of NADH, is directly proportional to the enzyme's activity.

Reaction:

This compound + NAD+ ⇌ 10-Oxooctadecanoyl-CoA + NADH + H+

Data Presentation

Table 1: Kinetic Parameters of Related Hydroxyacyl-CoA Dehydrogenases

EnzymeSubstrateK_m_ (µM)V_max_ (µmol/min/mg)Optimal pHReference
Secondary Alcohol Dehydrogenase (Pseudomonas sp.)10-Hydroxyoctadecanoate~5~50-200Not specified[1]
Human Long-Chain Acyl-CoA Dehydrogenase (hLCAD)Palmitoyl-CoA6.8Not specifiedAlkaline[2]
Human Long-Chain Acyl-CoA Dehydrogenase (hLCAD)Stearoyl-CoA19.7Not specifiedAlkaline[2]
3-Hydroxyacyl-CoA DehydrogenaseAcetoacetyl-CoANot specifiedNot specified7.0 - 7.4 (reverse)[3]
Acyl-CoA Dehydrogenases (general)VariousNot specifiedNot specified7.8 - 8.7[4]

Note: The kinetic parameters provided are for related enzymes and substrates and should be used as a guide for assay optimization.

Experimental Protocols

Materials and Reagents
  • Enzyme Source: Purified or recombinant this compound dehydrogenase, or a cell/tissue homogenate containing the enzyme. A secondary alcohol dehydrogenase from Pseudomonas sp. has been shown to have activity on 10-hydroxyoctadecanoate.[1]

  • Substrate: this compound. This may need to be synthesized from 10-hydroxyoctadecanoic acid.[5][6] 10-hydroxyoctadecanoic acid is commercially available.[7]

  • Cofactor: β-Nicotinamide adenine (B156593) dinucleotide (NAD+)

  • Buffer: Potassium phosphate (B84403) buffer (100 mM, pH 8.0) or Glycine/NaOH buffer (50 mM, pH 10.0).[8] The optimal pH for dehydrogenase reactions producing NADH is typically alkaline.[3][4]

  • Spectrophotometer: Capable of measuring absorbance at 340 nm.

  • Cuvettes: Quartz or UV-transparent disposable cuvettes.

  • Pipettes and tips

  • Deionized water

Reagent Preparation
  • Assay Buffer (100 mM Potassium Phosphate, pH 8.0):

    • Prepare a solution of 100 mM potassium phosphate monobasic.

    • Adjust the pH to 8.0 at room temperature using a concentrated KOH solution.

    • Store at 4°C.

  • NAD+ Stock Solution (50 mM):

    • Dissolve the appropriate amount of NAD+ in deionized water.

    • Store in aliquots at -20°C.

  • Substrate Stock Solution (10 mM this compound):

    • If synthesizing, follow established protocols for converting the free fatty acid to its CoA ester.[6]

    • Dissolve the this compound in deionized water.

    • Store in aliquots at -80°C to minimize hydrolysis.

Enzyme Preparation (Example from Tissue Homogenate)
  • Weigh a small piece of frozen tissue and homogenize it in 10 volumes of ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA).

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Collect the supernatant, which contains the cytosolic and mitochondrial fractions, and keep it on ice.

  • Determine the protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay).

Assay Procedure
  • Set up the Spectrophotometer:

    • Set the wavelength to 340 nm.

    • Set the temperature to 37°C (or the desired assay temperature).

  • Prepare the Reaction Mixture:

    • In a 1 mL cuvette, add the following reagents in the order listed:

      • 850 µL of Assay Buffer (100 mM Potassium Phosphate, pH 8.0)

      • 50 µL of NAD+ Stock Solution (50 mM) to a final concentration of 2.5 mM.

      • 50 µL of Enzyme Preparation (diluted in assay buffer to a suitable concentration).

    • Mix gently by inverting the cuvette.

  • Initiate the Reaction:

    • Place the cuvette in the spectrophotometer and incubate for 5 minutes to allow the temperature to equilibrate and to record a baseline reading.

    • Initiate the reaction by adding 50 µL of the Substrate Stock Solution (10 mM) to a final concentration of 0.5 mM.

    • Quickly mix the contents of the cuvette by inverting.

  • Data Collection:

    • Immediately start recording the absorbance at 340 nm every 15-30 seconds for 5-10 minutes.

    • The rate of the reaction should be linear for at least the first few minutes.

  • Control (Blank) Reaction:

    • Perform a control reaction that includes all components except the substrate. This will account for any non-specific NADH production or changes in absorbance.

Calculation of Enzyme Activity
  • Determine the rate of change in absorbance per minute (ΔA_340_/min) from the linear portion of the curve.

  • Subtract the rate of the blank reaction from the rate of the sample reaction.

  • Calculate the enzyme activity using the Beer-Lambert law:

    Activity (µmol/min/mL) = (ΔA_340_/min) / (ε * l)

    • ε (Molar extinction coefficient of NADH at 340 nm): 6220 M⁻¹cm⁻¹

    • l (Path length of the cuvette): 1 cm

  • To express the activity in terms of specific activity (µmol/min/mg of protein), divide the activity by the protein concentration of the enzyme sample (mg/mL).

    Specific Activity (µmol/min/mg) = Activity (µmol/min/mL) / [Protein] (mg/mL)

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagent_prep Reagent Preparation reaction_setup Reaction Setup reagent_prep->reaction_setup enzyme_prep Enzyme Preparation enzyme_prep->reaction_setup spectro Spectrophotometric Measurement (340 nm) reaction_setup->spectro rate_calc Calculate Rate (ΔA/min) spectro->rate_calc activity_calc Calculate Specific Activity rate_calc->activity_calc

Caption: Experimental workflow for the enzymatic assay of this compound dehydrogenase.

fatty_acid_beta_oxidation cluster_pathway Mitochondrial Fatty Acid β-Oxidation acyl_coa Fatty Acyl-CoA (C_n_) enoyl_coa trans-Δ²-Enoyl-CoA acyl_coa->enoyl_coa Acyl-CoA Dehydrogenase fad FAD hydroxyacyl_coa L-β-Hydroxyacyl-CoA (or this compound) enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase h2o H₂O ketoacyl_coa β-Ketoacyl-CoA (or 10-Oxooctadecanoyl-CoA) hydroxyacyl_coa->ketoacyl_coa This compound Dehydrogenase (This Assay) nad NAD⁺ acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa β-Ketoacyl-CoA Thiolase shorter_acyl_coa Fatty Acyl-CoA (C_n-2_) ketoacyl_coa->shorter_acyl_coa β-Ketoacyl-CoA Thiolase shorter_acyl_coa->acyl_coa Next Cycle fadh2 FADH₂ fad->fadh2 h2o->hydroxyacyl_coa nadh NADH + H⁺ nad->nadh coa CoA-SH coa->ketoacyl_coa

Caption: Signaling pathway of mitochondrial fatty acid β-oxidation highlighting the role of this compound dehydrogenase.

References

Application Notes and Protocols for the Synthesis of Radiolabeled 10-Hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxyoctadecanoyl-CoA is a key intermediate in fatty acid metabolism and is implicated in various physiological and pathological processes. The availability of its radiolabeled form is crucial for a range of research applications, including enzyme activity assays, metabolic flux analysis, and in vivo trafficking studies. This document provides a detailed protocol for the synthesis, purification, and characterization of radiolabeled this compound, primarily through a chemo-enzymatic approach. The synthesis involves the enzymatic hydroxylation of a commercially available radiolabeled oleic acid precursor, followed by the enzymatic activation of the resulting 10-hydroxyoctadecanoic acid to its coenzyme A (CoA) thioester.

Signaling Pathway of Fatty Acyl-CoAs

Long-chain fatty acyl-CoAs, such as this compound, are central molecules in cellular metabolism. Upon their formation, they can enter several metabolic pathways. These include mitochondrial β-oxidation for energy production, incorporation into complex lipids like phospholipids (B1166683) and triglycerides for membrane synthesis and energy storage, and utilization in signaling pathways.

Fatty_Acyl_CoA_Metabolism Radiolabeled this compound Radiolabeled this compound Mitochondrial β-oxidation Mitochondrial β-oxidation Radiolabeled this compound->Mitochondrial β-oxidation Degradation Complex Lipid Synthesis Complex Lipid Synthesis Radiolabeled this compound->Complex Lipid Synthesis Anabolism Signaling Pathways Signaling Pathways Radiolabeled this compound->Signaling Pathways Regulation Energy (ATP) Energy (ATP) Mitochondrial β-oxidation->Energy (ATP) Phospholipids, Triglycerides Phospholipids, Triglycerides Complex Lipid Synthesis->Phospholipids, Triglycerides Cellular Regulation Cellular Regulation Signaling Pathways->Cellular Regulation

Caption: Metabolic fate of this compound.

Experimental Protocols

This synthesis is a two-step process:

  • Enzymatic hydroxylation of radiolabeled oleic acid to produce radiolabeled 10-hydroxyoctadecanoic acid.

  • Enzymatic synthesis of radiolabeled this compound from radiolabeled 10-hydroxyoctadecanoic acid.

Materials and Reagents
  • Radiolabeled Oleic Acid (e.g., [1-¹⁴C]oleic acid or [9,10-³H]oleic acid)

  • Oleate (B1233923) hydratase (EC 4.2.1.53) from Stenotrophomonas nitritireducens or other suitable microbial source

  • Long-chain acyl-CoA synthetase (EC 6.2.1.3)

  • Coenzyme A (CoA) lithium salt

  • Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt

  • Triton X-100 or Tween 80

  • Potassium phosphate (B84403) buffer (pH 7.5)

  • Magnesium chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • Ethyl acetate (B1210297)

  • Hexane

  • Silica (B1680970) gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Scintillation cocktail and vials

  • HPLC system with a C18 reverse-phase column and a radioactivity detector

Step 1: Enzymatic Synthesis of Radiolabeled 10-Hydroxyoctadecanoic Acid

This protocol is adapted from the biotransformation of oleic acid using whole cells or purified enzymes.[1][2] The use of a radiolabeled precursor, such as [1-¹⁴C]oleic acid, allows for the synthesis of the correspondingly labeled 10-hydroxyoctadecanoic acid.

Experimental Workflow:

Synthesis_Step1 cluster_0 Step 1: Enzymatic Hydroxylation Radiolabeled Oleic Acid Radiolabeled Oleic Acid Reaction_Mix Reaction Mixture (Buffer, Oleate Hydratase) Radiolabeled Oleic Acid->Reaction_Mix Incubation Incubation (35°C, 4h) Reaction_Mix->Incubation Extraction Solvent Extraction (Ethyl Acetate) Incubation->Extraction Purification Chromatography (Silica Gel) Extraction->Purification Radiolabeled 10-Hydroxyoctadecanoic Acid Radiolabeled 10-Hydroxyoctadecanoic Acid Purification->Radiolabeled 10-Hydroxyoctadecanoic Acid

Caption: Workflow for the synthesis of radiolabeled 10-hydroxyoctadecanoic acid.

Protocol:

  • Prepare the Reaction Mixture:

    • In a sterile reaction vessel, prepare a 50 mM potassium phosphate buffer (pH 7.5).

    • Add a surfactant, such as 0.05% (w/v) Tween 80, to aid in the solubilization of the oleic acid.[1]

    • Add the radiolabeled oleic acid to a final concentration of 30 g/L.[1] The specific activity should be determined by liquid scintillation counting of a small aliquot.

    • Initiate the reaction by adding oleate hydratase. The optimal enzyme concentration should be determined empirically.

  • Incubation:

    • Incubate the reaction mixture at 35°C for 4 hours with gentle agitation in an anaerobic atmosphere.[1]

  • Reaction Quenching and Extraction:

    • Stop the reaction by acidifying the mixture to pH 2.0 with 6N HCl.

    • Extract the lipids three times with an equal volume of ethyl acetate.

    • Combine the organic phases and wash with brine.

    • Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient.

    • Monitor the fractions by TLC and liquid scintillation counting.

    • Pool the fractions containing the radiolabeled 10-hydroxyoctadecanoic acid and evaporate the solvent.

  • Characterization and Quantification:

    • Confirm the identity of the product by co-elution with an authentic 10-hydroxyoctadecanoic acid standard on TLC and HPLC.

    • Determine the radiochemical purity by HPLC with a radioactivity detector.

    • Calculate the yield based on the initial radioactivity of the oleic acid and the final radioactivity of the purified product. A conversion yield of up to 100% (mol/mol) has been reported for the non-radiolabeled synthesis.[1]

ParameterValueReference
Substrate[¹⁴C]Oleic Acid-
EnzymeOleate hydratase[1]
pH7.5[1]
Temperature35 °C[1]
Incubation Time4 h[1]
Reported Yieldup to 100% (mol/mol)[1]
Step 2: Enzymatic Synthesis of Radiolabeled this compound

This step involves the activation of the radiolabeled 10-hydroxyoctadecanoic acid to its CoA thioester using a long-chain acyl-CoA synthetase.[3]

Experimental Workflow:

Synthesis_Step2 cluster_1 Step 2: Acyl-CoA Synthesis Radiolabeled 10-Hydroxyoctadecanoic Acid Radiolabeled 10-Hydroxyoctadecanoic Acid Reaction_Mix_2 Reaction Mixture (Buffer, CoA, ATP, MgCl2, DTT, Acyl-CoA Synthetase) Radiolabeled 10-Hydroxyoctadecanoic Acid->Reaction_Mix_2 Incubation_2 Incubation (37°C, 1-2h) Reaction_Mix_2->Incubation_2 Purification_2 HPLC Purification (C18 Column) Incubation_2->Purification_2 Radiolabeled this compound Radiolabeled this compound Purification_2->Radiolabeled this compound

Caption: Workflow for the synthesis of radiolabeled this compound.

Protocol:

  • Prepare the Reaction Mixture:

    • In a reaction tube, prepare a buffer solution containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 2 mM DTT.

    • Add ATP to a final concentration of 5 mM and Coenzyme A to a final concentration of 1 mM.

    • Add the purified radiolabeled 10-hydroxyoctadecanoic acid (dissolved in a small amount of ethanol (B145695) or DMSO) to a final concentration of 0.1-0.5 mM.

    • Initiate the reaction by adding long-chain acyl-CoA synthetase.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Purification:

    • Purify the radiolabeled this compound by reverse-phase HPLC on a C18 column.

    • Use a gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid) for elution.

    • Monitor the elution profile using a UV detector (at 260 nm for the adenine (B156593) moiety of CoA) and a radioactivity detector.

    • Collect the radioactive peak corresponding to the this compound.

  • Quantification and Storage:

    • Determine the concentration of the purified product by measuring its absorbance at 260 nm (molar extinction coefficient for CoA is 16,400 M⁻¹cm⁻¹).

    • Determine the specific activity by liquid scintillation counting of a known amount of the purified product.

    • Store the final product in small aliquots at -80°C. Acyl-CoAs are susceptible to hydrolysis, especially at neutral or alkaline pH.

ParameterValueReference
SubstrateRadiolabeled 10-Hydroxyoctadecanoic Acid-
EnzymeLong-chain acyl-CoA synthetase[3]
Co-factorsATP, Coenzyme A, MgCl₂[3]
pH7.5-
Temperature37 °C-
PurificationRP-HPLC[4]

Data Presentation

The following table summarizes the expected quantitative data from the synthesis. Actual values will depend on the specific experimental conditions and the purity of the reagents.

ProductStarting MaterialExpected YieldRadiochemical PuritySpecific Activity
Radiolabeled 10-Hydroxyoctadecanoic AcidRadiolabeled Oleic Acid>90%>98%Dependent on precursor
Radiolabeled this compoundRadiolabeled 10-Hydroxyoctadecanoic Acid70-80%>99%Dependent on precursor

Concluding Remarks

This document outlines a comprehensive protocol for the synthesis of radiolabeled this compound. The chemo-enzymatic approach described herein offers high specificity and yield. The successful synthesis and purification of this radiolabeled tracer will enable researchers to perform a wide array of in vitro and in vivo studies to further elucidate the role of this compound in biological systems. Careful handling and storage of the final product are essential to maintain its integrity.

References

Troubleshooting & Optimization

Technical Support Center: 10-Hydroxyoctadecanoyl-CoA (10-HDo-CoA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of 10-Hydroxyoctadecanoyl-CoA (10-HDo-CoA) in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving and storing 10-HDo-CoA?

A1: For optimal stability, it is recommended to dissolve and store 10-HDo-CoA in an organic solvent such as methanol (B129727). Aqueous solutions should be avoided for long-term storage as they can lead to hydrolysis of the thioester bond. If an aqueous buffer is required for your experiment, prepare the solution fresh and use it promptly. A study on various acyl-CoAs demonstrated that methanol provides the best stability for these analytes.[1]

Q2: At what temperature should 10-HDo-CoA solutions be stored?

A2: Long-chain acyl-CoAs are typically stored at low temperatures to minimize degradation. For short-term storage (hours to a few days), 4°C may be acceptable, but for long-term storage, -20°C or -80°C is highly recommended.[2] Freezing the sample can significantly minimize the loss of activity over time.[3][4]

Q3: What is the primary cause of 10-HDo-CoA degradation in solution?

A3: The primary cause of degradation for acyl-CoAs like 10-HDo-CoA in aqueous solutions is the hydrolysis of the high-energy thioester bond.[5][6][7] The rate of hydrolysis can be influenced by factors such as pH, temperature, and the presence of certain enzymes in biological samples. The instability of acyl-CoAs in aqueous solutions tends to increase with the length of the fatty acid chain.[1]

Q4: Can repeated freeze-thaw cycles affect the stability of 10-HDo-CoA?

A4: Yes, repeated freeze-thaw cycles should be avoided. It is best practice to aliquot the 10-HDo-CoA solution into single-use volumes before freezing. This prevents the degradation that can occur with repeated temperature fluctuations.

Q5: Are there any specific pH considerations for working with 10-HDo-CoA in aqueous buffers?

A5: While specific data for 10-HDo-CoA is limited, the thioester bond of acyl-CoAs is susceptible to hydrolysis at both acidic and alkaline pH. It is advisable to maintain the pH of your buffered solution within a neutral range (pH 6.5-7.5) to minimize chemical hydrolysis.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with 10-HDo-CoA.

Problem 1: Inconsistent or lower-than-expected experimental results.

This could be due to the degradation of your 10-HDo-CoA stock solution.

Potential Cause Troubleshooting Step Rationale
Improper Solvent Dissolve 10-HDo-CoA in methanol for stock solutions. Prepare aqueous working solutions immediately before use.Methanol has been shown to provide better stability for acyl-CoAs compared to aqueous solutions.[1]
Inappropriate Storage Temperature Store stock solutions at -80°C for long-term storage and on ice for short-term handling during experiments.Lower temperatures slow down chemical degradation processes.[3]
Repeated Freeze-Thaw Cycles Aliquot stock solutions into smaller, single-use volumes to avoid repeated freezing and thawing.Minimizes exposure to temperature fluctuations that can accelerate degradation.
Hydrolysis in Aqueous Buffer Minimize the time 10-HDo-CoA spends in aqueous buffers before analysis. Prepare fresh dilutions for each experiment.The thioester bond is prone to hydrolysis in aqueous environments.[7]
Contamination of Stock Solution Use sterile pipette tips and tubes when handling 10-HDo-CoA solutions to prevent microbial or enzymatic contamination.Contaminants can introduce enzymes that may degrade the molecule.
Problem 2: Complete loss of 10-HDo-CoA activity in biological samples.

Biological samples may contain enzymes that can rapidly degrade 10-HDo-CoA.

Potential Cause Troubleshooting Step Rationale
Enzymatic Degradation Add acyl-CoA hydrolase (thioesterase) inhibitors to your sample preparation, if compatible with your assay.Thioesterases present in biological samples can cleave the thioester bond of 10-HDo-CoA.[6][8]
Oxidation of the Hydroxyl Group If your experimental conditions are oxidative, consider adding antioxidants. Work under an inert atmosphere (e.g., nitrogen or argon) if possible.The hydroxyl group on the fatty acid chain could be susceptible to oxidation, altering the molecule's activity.
Binding to Proteins Be aware of potential binding to proteins in your sample, which may sequester the 10-HDo-CoA.Fatty acyl-CoAs are known to bind to proteins, which can affect their availability for reactions.

Experimental Protocols

Protocol 1: Assessment of 10-HDo-CoA Stability in an Aqueous Buffer

This protocol provides a general framework for determining the stability of 10-HDo-CoA in a specific aqueous buffer.

  • Preparation of 10-HDo-CoA Stock Solution:

    • Dissolve a known amount of 10-HDo-CoA in pure methanol to a final concentration of 1-10 mM.

    • Store the stock solution at -80°C in small aliquots.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw a stock aliquot on ice.

    • Dilute the stock solution to the desired final concentration in the aqueous buffer of interest (e.g., phosphate (B84403) buffer, Tris buffer at a specific pH).

  • Incubation and Sampling:

    • Incubate the aqueous solution of 10-HDo-CoA at the desired experimental temperature (e.g., room temperature, 37°C).

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the solution.

    • Immediately stop any potential degradation by either:

      • Mixing with an equal volume of cold methanol.

      • Flash-freezing the sample in liquid nitrogen.

  • Analysis:

    • Analyze the concentration of intact 10-HDo-CoA in each sample using a suitable analytical method such as LC-MS/MS.[1]

    • Plot the concentration of 10-HDo-CoA against time to determine the degradation rate and half-life in your specific buffer.

Visualizations

Stability_Workflow Troubleshooting Workflow for 10-HDo-CoA Instability A Inconsistent Experimental Results? B Check Stock Solution Integrity A->B YES C Review Experimental Protocol A->C NO D Is stock dissolved in methanol? B->D H Time in aqueous buffer minimized? C->H E Was it stored at -80°C? D->E YES G Re-prepare stock solution D->G NO F Were aliquots used? E->F YES E->G NO F->C YES F->G NO K Problem Resolved G->K I Is the buffer pH neutral? H->I YES J Optimize protocol for speed H->J NO I->J NO I->K YES J->K

Caption: Troubleshooting workflow for inconsistent experimental results.

Degradation_Pathways Potential Degradation Pathways of 10-HDo-CoA Molecule This compound Hydrolysis Hydrolysis of Thioester Bond Molecule->Hydrolysis Oxidation Oxidation of Hydroxyl Group Molecule->Oxidation Enzymatic Enzymatic Degradation Molecule->Enzymatic Product1 10-Hydroxyoctadecanoic Acid + CoASH Hydrolysis->Product1 Product2 10-Oxooctadecanoyl-CoA Oxidation->Product2 Product3 Various Metabolites Enzymatic->Product3 Factor1 Aqueous Solution (pH, Temp) Factor1->Hydrolysis Factor2 Oxidizing Agents Factor2->Oxidation Factor3 Thioesterases (in biological samples) Factor3->Enzymatic

Caption: Factors contributing to the degradation of 10-HDo-CoA.

References

Technical Support Center: Quantification of 10-Hydroxyoctadecanoyl-CoA by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals quantifying 10-Hydroxyoctadecanoyl-CoA (10-HOD-CoA) by mass spectrometry.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by experimental stage to help you quickly identify and resolve common issues.

Section 1: Sample Preparation

Question: I am seeing low recovery of 10-HOD-CoA from my samples. What are the possible causes and solutions?

Answer:

Low recovery of 10-HOD-CoA is a common issue and can stem from several factors during sample preparation. The hydroxyl group on the fatty acyl chain makes 10-HOD-CoA more polar than its non-hydroxylated counterpart, which can influence extraction efficiency. Additionally, acyl-CoAs are susceptible to degradation.

Possible Causes & Solutions:

CauseRecommended Solution
Inefficient Cell Lysis Ensure complete cell disruption to release intracellular metabolites. Sonication on ice or homogenization with a bead beater are effective methods. For tissue samples, cryo-homogenization is recommended to minimize enzymatic degradation.
Analyte Degradation Acyl-CoAs are prone to hydrolysis. Work quickly and keep samples on ice or at 4°C throughout the extraction process.[1] The use of an acidic extraction solvent, such as 0.6% formic acid in water, can help to preserve the stability of acyl-CoAs.[2]
Inappropriate Extraction Solvent A single-phase extraction using a mixture of acetonitrile, methanol, and water (e.g., 2:2:1, v/v/v) is a good starting point for a broad range of acyl-CoAs.[3] For hydroxylated species, ensure the solvent system has sufficient polarity to efficiently extract the analyte.
Suboptimal pH The stability of acyl-CoAs can be pH-dependent. An acidic pH is generally preferred during extraction to minimize degradation.
Loss during Protein Precipitation If using protein precipitation, ensure the precipitation agent (e.g., trichloroacetic acid, acetonitrile) is ice-cold and that the sample is thoroughly vortexed and centrifuged at a sufficient speed and duration to pellet all protein.
Inefficient Solid-Phase Extraction (SPE) If using SPE for sample cleanup, ensure the sorbent is appropriate for the polarity of 10-HOD-CoA. A mixed-mode or reverse-phase sorbent may be suitable. Optimize the wash and elution steps to prevent premature elution or incomplete recovery of the analyte.

Question: Should I use an internal standard for 10-HOD-CoA quantification? If so, what are my options?

Answer:

Yes, using an internal standard is highly recommended to correct for variability in extraction efficiency, matrix effects, and instrument response. The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., 10-HOD-CoA-d4). However, if this is not commercially available, a structurally similar odd-chain or hydroxylated fatty acyl-CoA can be used.

Internal Standard Options:

Internal Standard TypeExampleConsiderations
Stable Isotope Labeled 10-HOD-CoA-d4 (if available)Ideal choice as it co-elutes and has identical ionization behavior to the analyte.
Odd-Chain Acyl-CoA Heptadecanoyl-CoA (C17:0-CoA)Commonly used for long-chain acyl-CoA analysis.[1] Its chromatographic behavior may differ slightly from 10-HOD-CoA due to the absence of the hydroxyl group.
Structurally Similar Hydroxylated Acyl-CoA α-hydroxy-C18:0-CoAThe presence of a hydroxyl group makes this a closer structural analog than a non-hydroxylated acyl-CoA.[4]
Section 2: Liquid Chromatography

Question: I am observing poor peak shape (tailing or fronting) for my 10-HOD-CoA peak. How can I improve it?

Answer:

Poor peak shape can compromise peak integration and reduce analytical sensitivity. For a polar molecule like 10-HOD-CoA, interactions with the stationary phase and mobile phase composition are critical.

Troubleshooting Poor Peak Shape:

IssuePossible CauseRecommended Solution
Peak Tailing Secondary interactions between the analyte and active sites on the column.- Use a high-purity, end-capped C18 column. - Add a small amount of a competing base (e.g., triethylamine) or acid (e.g., formic acid) to the mobile phase to block active sites. - Consider a column with a different stationary phase chemistry.
Peak Fronting Column overload.- Reduce the injection volume or dilute the sample.
Split Peaks - Partially clogged frit or column void. - Injection solvent is much stronger than the mobile phase.- Reverse flush the column or replace it. - Ensure the injection solvent is similar in composition to or weaker than the initial mobile phase.

Question: My 10-HOD-CoA peak is not well-retained on my C18 column. What should I do?

Answer:

The hydroxyl group increases the polarity of 10-HOD-CoA, which can lead to poor retention on traditional C18 columns.

Improving Retention:

StrategyDetails
Modify Mobile Phase Start with a lower percentage of organic solvent in your initial gradient conditions to promote retention.
Use a Different Column - A column with a more polar stationary phase (e.g., C8, Phenyl-Hexyl) may provide better retention. - Hydrophilic Interaction Liquid Chromatography (HILIC) is another option for highly polar analytes.
Adjust pH Operating at a high pH (e.g., using ammonium (B1175870) hydroxide) can improve the peak shape and retention of some acyl-CoAs on specific columns.[1][5]
Section 3: Mass Spectrometry

Question: I am having trouble optimizing the MS/MS parameters for 10-HOD-CoA. What are the expected fragmentation patterns?

Answer:

Acyl-CoAs exhibit a characteristic fragmentation pattern in positive ion mode mass spectrometry. This knowledge can be leveraged for developing a sensitive and specific multiple reaction monitoring (MRM) method.

Expected Fragmentation:

All acyl-CoAs typically produce a neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine-5'-diphosphate moiety.[4][5]

For hydroxylated fatty acids, fragmentation can also occur at the carbon-carbon bonds adjacent to the hydroxyl group. For a compound similar to 10-HOD-CoA, such as 10-hydroxy-12-octadecenoic acid, characteristic fragments are observed.

Predicted MS/MS Transitions for 10-HOD-CoA (Protonated Molecule [M+H]⁺):

Precursor Ion (m/z)Product Ion (m/z)Description
CalculatedCalculatedNeutral loss of 507 Da
CalculatedCalculatedFragment corresponding to the acyl chain
CalculatedCalculatedOther potential fragments from cleavage around the hydroxyl group

Note: The exact m/z values will need to be determined empirically by infusing a standard of 10-HOD-CoA if available, or by performing a product ion scan on the precursor ion.

Question: I am observing a high background signal or matrix effects in my analysis. How can I minimize these interferences?

Answer:

Matrix effects, where co-eluting compounds suppress or enhance the ionization of the analyte, can significantly impact quantification.

Minimizing Matrix Effects:

StrategyDetails
Improve Sample Cleanup Incorporate a solid-phase extraction (SPE) step to remove interfering matrix components.
Optimize Chromatography Adjust the LC gradient to achieve better separation of 10-HOD-CoA from interfering compounds.
Use a Stable Isotope-Labeled Internal Standard This is the most effective way to compensate for matrix effects as the internal standard will be affected similarly to the analyte.
Dilute the Sample If the concentration of 10-HOD-CoA is sufficient, diluting the sample can reduce the concentration of interfering matrix components.

Experimental Protocols

Protocol 1: Extraction of 10-HOD-CoA from Cultured Cells
  • Aspirate the culture medium and wash the cells once with ice-cold PBS.

  • Add 1 mL of ice-cold extraction solvent (Acetonitrile:Methanol:Water, 2:2:1, v/v/v) to each well of a 6-well plate.

  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Add the internal standard to each sample.

  • Vortex for 30 seconds and centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for 10-HOD-CoA Quantification
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-2 min: 2% B

      • 2-15 min: 2% to 95% B

      • 15-18 min: 95% B

      • 18.1-20 min: 2% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: Monitor the precursor ion of 10-HOD-CoA and its characteristic product ions (determined empirically).

    • Source Parameters: Optimize gas flows, temperatures, and voltages for maximum signal intensity of 10-HOD-CoA.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Cell or Tissue Sample lysis Cell Lysis / Homogenization sample->lysis extraction Solvent Extraction with Internal Standard lysis->extraction cleanup Protein Precipitation / SPE extraction->cleanup reconstitution Reconstitution cleanup->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_processing Data Processing lcms->data_processing quantification Quantification data_processing->quantification

Caption: Experimental workflow for 10-HOD-CoA quantification.

troubleshooting_logic cluster_low_signal Low Signal Troubleshooting cluster_peak_shape Peak Shape Troubleshooting cluster_background Interference Troubleshooting start Problem Encountered issue_type What is the nature of the problem? start->issue_type low_signal low_signal issue_type->low_signal Low Signal / Recovery bad_peak_shape bad_peak_shape issue_type->bad_peak_shape Poor Peak Shape high_background high_background issue_type->high_background High Background / Interference check_extraction Review Sample Prep Protocol low_signal->check_extraction check_column Inspect Column Health bad_peak_shape->check_column improve_cleanup Enhance Sample Cleanup (SPE) high_background->improve_cleanup check_ms_tuning Check MS Tuning and Parameters check_extraction->check_ms_tuning check_lc Verify LC Performance check_ms_tuning->check_lc check_mobile_phase Optimize Mobile Phase check_column->check_mobile_phase check_injection Check Injection Solvent check_mobile_phase->check_injection optimize_chroma Optimize LC Gradient improve_cleanup->optimize_chroma use_is Use Stable Isotope IS optimize_chroma->use_is

Caption: Troubleshooting logic for 10-HOD-CoA analysis.

References

Technical Support Center: Optimizing Enzymatic Synthesis of 10-Hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the enzymatic synthesis of 10-Hydroxyoctadecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the overall enzymatic pathway for synthesizing this compound?

The synthesis is a two-step enzymatic cascade. First, oleic acid is hydrated to form (R)-10-hydroxystearic acid (10-HSA). This reaction is catalyzed by the enzyme Oleate Hydratase (Ohy).[1][2] Second, the resulting 10-HSA is "activated" by attaching Coenzyme A (CoA) to its carboxyl group, forming the final product, this compound. This step is catalyzed by a Long-Chain Acyl-CoA Synthetase (ACSL).[3][4]

Q2: Which enzymes are recommended for this synthesis?

  • Step 1 (Hydration): Oleate Hydratase (EC 4.2.1.53) is the key enzyme.[5][6] Recombinant versions from various microbial sources like Lactococcus garvieae, Lactobacillus rhamnosus, or Stenotrophomonas nitritireducens have been used successfully.[5][6][7]

  • Step 2 (CoA Ligation): A Long-Chain Acyl-CoA Synthetase (ACSL) is required.[4] These enzymes activate fatty acids with chain lengths of 12-20 carbons. The specific isoform should be selected based on its tolerance for hydroxylated substrates.

Q3: What are the critical starting materials and cofactors?

  • Substrates: Oleic acid and Coenzyme A (CoASH).

  • Cofactors & Reagents:

    • For Step 1: Flavin adenine (B156593) dinucleotide (FAD) is a required cofactor for Oleate Hydratase, though it functions structurally rather than in a redox capacity.[1] The reduced form, FADH2, may increase activity significantly.[1]

    • For Step 2: Adenosine triphosphate (ATP) and magnesium ions (Mg2+) are required for the Acyl-CoA Synthetase reaction.[4]

Q4: How can I improve the solubility of the oleic acid substrate?

The poor water solubility of oleic acid is a common challenge.[1][8][9] Several strategies can be employed:

  • Co-solvents: Using co-solvents like ethanol (B145695) or glycerol (B35011) can improve substrate availability.[6]

  • Detergents: A low concentration of a non-ionic detergent, such as Tween 80 (e.g., 0.05% w/v), can help emulsify the oleic acid in the aqueous reaction buffer.[7]

  • pH Adjustment: At neutral or slightly alkaline pH, a portion of the oleic acid will form sodium oleate, which acts as an emulsifier.[1]

Q5: How can I monitor the reaction progress and analyze the final product?

Product formation is typically analyzed using chromatographic methods. The intermediate (10-HSA) and final product must first be extracted from the aqueous reaction mixture using an organic solvent like ethyl acetate.[5][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a common method for quantifying 10-HSA. The product must be derivatized (e.g., silylated) to make it volatile for GC analysis.[1][5]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to monitor the disappearance of substrates (10-HSA, ATP, CoA) and the formation of the acyl-CoA product.

Process Diagrams

Enzymatic_Synthesis_Pathway cluster_0 Step 1: Hydration cluster_1 Step 2: CoA Ligation oleic_acid Oleic Acid ohy Oleate Hydratase (FAD-dependent) oleic_acid->ohy ten_hsa (R)-10-Hydroxystearic Acid (10-HSA) ten_hsa_2 (R)-10-Hydroxystearic Acid (10-HSA) h2o H₂O h2o->ohy ohy->ten_hsa acsl Long-Chain Acyl-CoA Synthetase (ACSL) ten_hsa_2->acsl final_product This compound acsl->final_product amp_ppi AMP + PPi acsl->amp_ppi atp ATP atp->acsl coash CoASH coash->acsl Experimental_Workflow sub_prep 1. Substrate Preparation (Oleic Acid Emulsion) reaction1 2. Hydration Reaction (Oleate Hydratase) sub_prep->reaction1 extraction 3. Intermediate Extraction (e.g., Ethyl Acetate) reaction1->extraction purification 4. 10-HSA Purification (Optional: Chromatography/Drying) extraction->purification reaction2 5. Ligation Reaction (Acyl-CoA Synthetase) purification->reaction2 analysis 6. Product Analysis (HPLC / LC-MS) reaction2->analysis Troubleshooting_Tree cluster_step1 Troubleshoot Step 1: Hydration cluster_step2 Troubleshoot Step 2: Ligation start Low Final Product Yield check_step1 Is 10-HSA intermediate formed efficiently? start->check_step1 check_step2 Troubleshoot Step 2: CoA Ligation check_step1->check_step2  Yes check_conditions pH / Temp Optimal? check_step1->check_conditions  No check_atp Sufficient ATP / Mg²⁺? check_step2->check_atp check_solubility Substrate Soluble? check_conditions->check_solubility No check_enzyme Enzyme / FAD Active? check_solubility->check_enzyme No check_acsl Correct ACSL Enzyme? check_atp->check_acsl No check_ppi Is PPi hydrolysis driving reaction? check_acsl->check_ppi No

References

Technical Support Center: 10-Hydroxyoctadecanoyl-CoA Extraction and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction and analysis of 10-Hydroxyoctadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the challenges of working with this specific hydroxylated long-chain acyl-CoA in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when extracting this compound from complex matrices like plasma, tissues, or cells?

A1: The main challenges include:

  • Low Abundance: this compound is often present in low physiological concentrations, making its detection and quantification difficult.[1][2]

  • Instability: Acyl-CoAs, including this compound, are susceptible to both enzymatic and chemical degradation, particularly hydrolysis, during sample preparation. The hydroxyl group may also be prone to oxidation.[3][4][5]

  • Matrix Effects: Co-extraction of other lipids, proteins, and salts from complex matrices can lead to ion suppression or enhancement in the mass spectrometer, affecting the accuracy of quantification.[3]

  • Poor Recovery: The amphipathic nature of long-chain acyl-CoAs can lead to low recovery rates during both liquid-liquid and solid-phase extraction procedures.

Q2: Which extraction method is recommended for this compound?

A2: A combination of protein precipitation followed by solid-phase extraction (SPE) is generally the most effective method for cleaning up and concentrating long-chain acyl-CoAs from complex samples.[1][6] For initial discovery or when SPE is not available, a liquid-liquid extraction (LLE) can also be employed, though it may result in a dirtier sample.

Q3: How does the hydroxyl group on this compound affect the extraction and analysis process?

A3: The hydroxyl group increases the polarity of the molecule compared to its non-hydroxylated counterpart, octadecanoyl-CoA. This can influence:

  • Solvent Selection: The choice of extraction and reconstitution solvents may need to be adjusted to accommodate the increased polarity.

  • Chromatographic Behavior: The retention time on a reverse-phase liquid chromatography column will likely be shorter than for octadecanoyl-CoA. The gradient may need to be optimized for good separation from other lipids.

  • Stability: The hydroxyl group can be a site for oxidation, so it is crucial to handle samples quickly and at low temperatures, and to consider the use of antioxidants.

Q4: What is the best way to store samples and extracts to prevent degradation of this compound?

A4: To ensure the stability of this compound, it is critical to handle and store samples properly. Acyl-CoAs are known to degrade at different rates in solution, even at 4°C.[3] For long-term storage, it is recommended to flash-freeze tissue samples in liquid nitrogen immediately after collection and store them at -80°C. Plasma and cell pellets should also be stored at -80°C. Extracts should be dried down and stored at -80°C until analysis. Avoid repeated freeze-thaw cycles.

Q5: What is the recommended analytical technique for the quantification of this compound?

A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs.[1][7] A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides the necessary selectivity and sensitivity for detecting low-abundance species in complex matrices.

Troubleshooting Guides

Low or No Analyte Signal
Potential Cause Troubleshooting Steps
Degradation of this compound - Ensure samples are processed quickly on ice. - Use fresh, ice-cold solvents for extraction. - Minimize the time between extraction and analysis. - Check the pH of buffers; neutral pH (around 6.8) has been shown to improve stability for some acyl-CoAs.[3]
Inefficient Extraction - Optimize the homogenization/lysis procedure to ensure complete cell disruption. - Evaluate different SPE sorbents (e.g., C18, mixed-mode). - Adjust the composition of wash and elution buffers for the SPE protocol. - For LLE, test different solvent systems and pH conditions.
Poor Ionization in Mass Spectrometer - Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). - Ensure the reconstitution solvent is compatible with the mobile phase and promotes good ionization. - Check for ion suppression by co-eluting matrix components (see Matrix Effects section).
Incorrect MRM Transitions - Confirm the precursor and product ions for this compound using a pure standard if available. The characteristic neutral loss for acyl-CoAs is 507 amu.[1]
High Variability Between Replicates
Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation - Ensure precise and consistent volumes are used for all steps. - Standardize homogenization and extraction times. - Use an internal standard (ideally, a stable isotope-labeled version of this compound) to account for variability in extraction and instrument response.
Precipitation in Autosampler - Check the solubility of the dried extract in the reconstitution solvent. - If precipitation is observed, try a different reconstitution solvent or gently warm the sample before injection.
Carryover on LC System - Implement a robust needle wash protocol in the autosampler. - Run blank injections between samples to check for carryover.
Poor Peak Shape in Chromatogram
Potential Cause Troubleshooting Steps
Incompatible Reconstitution Solvent - The reconstitution solvent should be of similar or weaker strength than the initial mobile phase to ensure good peak shape.
Column Overload - Dilute the sample and re-inject. - If the sample is dirty, consider an additional cleanup step.
Secondary Interactions with Column - Adjust the pH of the mobile phase. - Consider a different column chemistry.
Column Degradation - Flush the column according to the manufacturer's instructions. - If the problem persists, replace the column.

Data Presentation: Quantitative Overview

The following tables summarize representative quantitative data for the analysis of long-chain acyl-CoAs using LC-MS/MS. Note that values can vary depending on the specific matrix, instrumentation, and protocol used.

Table 1: Representative Recovery of Long-Chain Acyl-CoAs from Biological Matrices

AnalyteMatrixExtraction MethodAverage Recovery (%)
Palmitoyl-CoA (C16:0)Rat LiverSPE90-111
Oleoyl-CoA (C18:1)Rat LiverSPE90-111
Stearoyl-CoA (C18:0)Rat LiverSPE90-111
Long-Chain Acyl-CoAsHuman PlasmaLLE & SPE85-110

Data compiled from multiple sources for general long-chain acyl-CoAs as a proxy.[6][8]

Table 2: Typical LC-MS/MS Performance Metrics for Long-Chain Acyl-CoA Analysis

ParameterTypical Value
Limit of Detection (LOD) 1-5 fmol on column
Limit of Quantification (LOQ) 5-10 fmol on column
Linear Dynamic Range > 2-3 orders of magnitude
Inter-day Precision (CV%) < 15%
Intra-day Precision (CV%) < 10%
Accuracy (%) 85-115%

Data compiled from multiple sources for general long-chain acyl-CoAs.[1][6][9]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Tissue

This protocol is adapted from established methods for long-chain acyl-CoAs.

Materials:

  • Tissue sample (10-50 mg)

  • Homogenization Buffer: 100 mM Potassium Phosphate, pH 4.9

  • Extraction Solvent: Acetonitrile/Isopropanol (3:1, v/v)

  • Internal Standard: Heptadecanoyl-CoA (or a stable isotope-labeled standard if available)

  • SPE Columns: C18 SPE cartridges

  • Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)

  • Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)

  • Reconstitution Solvent: 50:50 Methanol:Water

Procedure:

  • Homogenization:

    • Weigh 10-50 mg of frozen tissue and place in a pre-chilled homogenizer.

    • Add 1 mL of ice-cold Homogenization Buffer containing the internal standard.

    • Homogenize on ice until a uniform suspension is achieved.

  • Protein Precipitation and Extraction:

    • Transfer the homogenate to a microcentrifuge tube.

    • Add 400 µL of the Acetonitrile/Isopropanol extraction solvent.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 16,000 x g for 5 minutes at 4°C.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition the C18 SPE column with 1 mL of methanol, followed by 1 mL of water, and finally 1 mL of the acidified supernatant from the extraction.

    • Load the supernatant onto the conditioned SPE column.

    • Wash the column with 1 mL of the Wash Solution.

    • Elute the acyl-CoAs with 1 mL of the Elution Solution.

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of Reconstitution Solvent.

    • Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Plasma

This protocol is a modified Folch extraction suitable for hydroxylated fatty acids.

Materials:

  • Plasma sample (100 µL)

  • Internal Standard: Heptadecanoyl-CoA (or a stable isotope-labeled standard)

  • Extraction Solvent 1: Chloroform/Methanol (2:1, v/v)

  • Extraction Solvent 2: 0.9% NaCl solution

  • Reconstitution Solvent: 80:20 Methanol:Water with 0.1% Formic Acid

Procedure:

  • Extraction:

    • To 100 µL of plasma in a glass tube, add the internal standard.

    • Add 750 µL of Chloroform/Methanol (2:1, v/v).

    • Vortex for 2 minutes.

    • Add 200 µL of 0.9% NaCl solution.

    • Vortex for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection of Organic Layer:

    • Carefully collect the lower organic layer (chloroform) using a glass Pasteur pipette and transfer to a new glass tube.

  • Sample Concentration and Reconstitution:

    • Evaporate the organic extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in 100 µL of Reconstitution Solvent.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis sample Biological Sample (Plasma, Tissue, Cells) homogenization Homogenization/Lysis + Internal Standard sample->homogenization precipitation Protein Precipitation homogenization->precipitation spe Solid-Phase Extraction (SPE) precipitation->spe Supernatant lle Liquid-Liquid Extraction (LLE) precipitation->lle Supernatant concentration Evaporation & Reconstitution spe->concentration Eluate lle->concentration Organic Phase lcms LC-MS/MS Analysis concentration->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for this compound extraction and analysis.

signaling_pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondria cluster_nucleus Nucleus FA 10-Hydroxyoctadecanoic Acid ACSL Acyl-CoA Synthetase FA->ACSL HOCoA This compound ACSL->HOCoA CPT1 CPT1 HOCoA->CPT1 Transport PPAR PPAR HOCoA->PPAR Potential Ligand HOCoA_mito This compound CPT1->HOCoA_mito BetaOx Beta-Oxidation Cascade HOCoA_mito->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA PPRE PPRE PPAR->PPRE RXR RXR RXR->PPRE Gene Target Gene Transcription (Lipid Metabolism) PPRE->Gene Activation

Caption: Representative metabolic pathway of this compound.

References

minimizing degradation of 10-Hydroxyoctadecanoyl-CoA during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 10-hydroxyoctadecanoyl-CoA. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you minimize degradation during sample preparation and ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during sample preparation?

A1: this compound is susceptible to both enzymatic and chemical degradation. The main pathways to be aware of during sample preparation are:

  • Enzymatic Degradation:

    • Thioesterase Activity: Cellular thioesterases can hydrolyze the high-energy thioester bond, releasing Coenzyme A and 10-hydroxyoctadecanoic acid.[1] This is a major concern in unquenched biological samples.

    • β-oxidation: If mitochondria are not properly fractionated or if metabolic activity is not quenched, enzymes of the β-oxidation pathway can degrade the molecule.[2][3]

  • Chemical Degradation:

    • Hydrolysis: The thioester bond is prone to hydrolysis, especially under acidic or alkaline conditions and at elevated temperatures.[4]

    • Oxidation: The secondary alcohol at the C10 position can be oxidized to a ketone, particularly in the presence of strong oxidizing agents or certain metal ions.[5][6]

    • Lactonization: Under acidic conditions, the hydroxyl group can intramolecularly attack the thioester carbonyl, leading to the formation of a cyclic lactone and releasing Coenzyme A. This is a significant risk during acidic extraction steps.

Q2: What are the optimal storage conditions for this compound standards and biological samples?

A2: To ensure the stability of this compound, follow these storage guidelines:

Sample TypeStorage TemperatureSolvent/FormKey Considerations
Aqueous Solutions -80°C (short-term)Neutral pH buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.5)Avoid repeated freeze-thaw cycles. Prone to hydrolysis. Not recommended for long-term storage.
Organic Solvents -80°CAnhydrous methanol (B129727) or acetonitrileMinimizes hydrolysis. Protect from moisture. Use glass vials with PTFE-lined caps.[7]
Dry Powder/Pellet -80°CLyophilized powder or dried extractMost stable form for long-term storage. Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.
Biological Extracts -80°CDried pellet post-extractionReconstitute immediately before analysis to minimize degradation in solution.[8]

Q3: Which analytical technique is most suitable for the quantification of this compound?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound.[9][10] This technique allows for the separation of the analyte from other cellular components and its unambiguous detection based on its mass-to-charge ratio and fragmentation pattern.

Troubleshooting Guides

Issue 1: Low or No Detectable this compound Signal in LC-MS/MS Analysis

Possible Cause Troubleshooting Steps
Sample Degradation during Extraction - Ensure rapid quenching of metabolic activity at the start of the protocol (e.g., using ice-cold solvents).- Maintain samples at low temperatures (on ice or at 4°C) throughout the procedure.- Avoid strongly acidic or basic conditions. Use neutral pH buffers where possible.- Minimize the time samples spend in aqueous solutions.
Inefficient Extraction - Optimize the extraction solvent. A mixture of methanol, acetonitrile, and water is often effective for acyl-CoAs.[11]- Ensure complete cell lysis or tissue homogenization.- For solid-phase extraction (SPE), verify that the sorbent and elution solvent are appropriate for retaining and eluting a hydroxylated long-chain acyl-CoA.
Degradation during Storage or Analysis - Store extracts as dried pellets at -80°C until analysis.[8]- Reconstitute samples in a suitable solvent (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate, pH 7) immediately before injection.[12]- Use glass or certified low-binding vials for sample analysis to prevent adsorption.[7]
Mass Spectrometer Settings - Optimize MS parameters (e.g., spray voltage, gas flows, collision energy) using a pure standard of this compound.- Confirm the correct precursor and product ion masses are being monitored.

Issue 2: High Variability in Quantitative Results Between Replicates

Possible Cause Troubleshooting Steps
Inconsistent Sample Handling - Standardize all sample preparation steps, including timing, volumes, and temperatures.- Ensure thorough mixing at each step.- Use a consistent method for cell harvesting or tissue collection.
Incomplete Protein Precipitation - Ensure a sufficient volume of organic solvent is used for protein precipitation.- Vortex samples vigorously after adding the precipitation solvent.
Matrix Effects in LC-MS/MS - Incorporate a stable isotope-labeled internal standard for this compound if available. If not, use a closely related odd-chain hydroxy-acyl-CoA.- Optimize chromatographic separation to resolve the analyte from co-eluting matrix components.- Consider a sample cleanup step like SPE to reduce matrix complexity.

Experimental Protocols

Protocol: Extraction of this compound from Cultured Mammalian Cells

This protocol is designed to maximize recovery while minimizing degradation.

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold extraction solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v)

  • Internal standard (e.g., d4-10-hydroxyoctadecanoyl-CoA or C17-hydroxyoctadecanoyl-CoA)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >15,000 x g

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting:

    • Place the cell culture dish on ice.

    • Aspirate the culture medium.

    • Wash the cells twice with 5 mL of ice-cold PBS.

  • Metabolism Quenching and Lysis:

    • Add 1 mL of ice-cold extraction solvent containing the internal standard directly to the washed cell monolayer.

    • Immediately use a cell scraper to scrape the cells into the solvent.

    • Transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.

  • Protein Precipitation:

    • Vortex the lysate vigorously for 1 minute.

    • Incubate on ice for 20 minutes to allow for complete protein precipitation.

  • Clarification:

    • Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled microcentrifuge tube, being careful not to disturb the protein pellet.

  • Drying:

    • Dry the supernatant to a pellet using a vacuum concentrator or a gentle stream of nitrogen.

  • Storage:

    • Store the dried pellet at -80°C until analysis.

  • Reconstitution:

    • Immediately before LC-MS/MS analysis, reconstitute the dried extract in 50-100 µL of a suitable solvent (e.g., 50% methanol in 50 mM ammonium acetate, pH 7). Vortex briefly and centrifuge to pellet any insoluble material. Transfer the supernatant to an autosampler vial.

Visualizations

degradation_pathways main This compound hydrolysis Hydrolysis main->hydrolysis H₂O, Acid/Base, Heat oxidation Oxidation main->oxidation Oxidizing Agents lactonization Lactonization main->lactonization Acidic Conditions thioesterase Thioesterase main->thioesterase Enzymatic beta_oxidation β-oxidation Enzymes main->beta_oxidation Enzymatic prod_acid 10-Hydroxyoctadecanoic Acid + CoA hydrolysis->prod_acid prod_ketone 10-Oxooctadecanoyl-CoA oxidation->prod_ketone prod_lactone Decalactone derivative + CoA lactonization->prod_lactone thioesterase->prod_acid prod_beta_ox Shorter Acyl-CoAs + Acetyl-CoA beta_oxidation->prod_beta_ox sample_prep_workflow start Cell Culture Plate wash Wash with Ice-Cold PBS start->wash quench Quench & Lyse with Cold Solvent (+ Internal Standard) wash->quench precipitate Protein Precipitation (on ice) quench->precipitate centrifuge Centrifuge (4°C) precipitate->centrifuge collect Collect Supernatant centrifuge->collect dry Dry Down (Nitrogen/Vacuum) collect->dry store Store at -80°C dry->store reconstitute Reconstitute for Analysis store->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

References

Technical Support Center: Chromatography Troubleshooting for 10-Hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Hydroxyoctadecanoyl-CoA (10-HSA-CoA) in chromatographic applications. Our aim is to help you resolve common issues, particularly co-eluting peaks, and to provide clear methodologies for your experiments.

Troubleshooting Guides

Guide 1: Resolving Co-eluting Peaks in Reversed-Phase HPLC

Co-elution, the incomplete separation of two or more compounds, is a frequent challenge in the chromatographic analysis of structurally similar molecules like 10-HSA-CoA and its isomers or other lipids in the sample matrix. A resolution value (Rs) of greater than 1.5 is generally considered baseline separation.

Initial Observation: Your chromatogram shows a broad, asymmetric, or shouldered peak where you expect to see 10-HSA-CoA.

Troubleshooting Workflow:

Troubleshooting Co-elution cluster_0 Problem Identification cluster_1 Verification cluster_2 Optimization Strategies cluster_3 Outcome Initial_Observation Initial Observation: Broad, asymmetric, or shouldered peak for 10-HSA-CoA Confirm_Coelution Step 1: Confirm Co-elution - Peak purity analysis (DAD/MS) - Inject individual standards (if available) Initial_Observation->Confirm_Coelution Suspect Co-elution Method_Optimization Step 2: Method Optimization Confirm_Coelution->Method_Optimization Modify_Mobile_Phase Option A: Modify Mobile Phase Method_Optimization->Modify_Mobile_Phase Change_Column Option B: Change Column Parameters Method_Optimization->Change_Column Adjust_Temperature Option C: Adjust Temperature Method_Optimization->Adjust_Temperature Resolved_Peaks Resolved Peaks Modify_Mobile_Phase->Resolved_Peaks Change_Column->Resolved_Peaks Adjust_Temperature->Resolved_Peaks

Caption: Troubleshooting workflow for co-eluting peaks.

Detailed Steps:

  • Confirm Co-elution:

    • Peak Purity Analysis: If you are using a Diode Array Detector (DAD), assess the peak purity across the apex. A non-homogenous spectrum indicates the presence of more than one compound. With a mass spectrometer (MS), examine the mass spectra across the peak; a change in the spectra is a strong indicator of co-elution.[1]

    • Individual Standard Injection: If you have standards for suspected co-eluting compounds, inject them individually to determine their retention times under the same conditions.

  • Method Optimization:

    • Option A: Modify Mobile Phase:

      • Adjust Gradient Slope: A shallower gradient can often improve the resolution of closely eluting compounds. Decrease the rate of change of the organic solvent in the region where 10-HSA-CoA elutes.

      • Change Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity due to their different solvent properties.

      • Modify Mobile Phase pH: For ionizable compounds, adjusting the pH of the aqueous portion of the mobile phase can significantly impact retention and selectivity. The addition of additives like formic acid or ammonium (B1175870) acetate (B1210297) can improve peak shape and resolution.[2][3]

    • Option B: Change Column Parameters:

      • Different Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry (e.g., C30, phenyl-hexyl) to exploit different separation mechanisms.

      • Smaller Particle Size/Superficially Porous Particles: Columns with smaller particles or core-shell technology offer higher efficiency, leading to sharper peaks and better resolution.

    • Option C: Adjust Temperature:

      • Lowering the column temperature can sometimes increase selectivity, while a higher temperature can decrease analysis time and improve efficiency, but may also reduce selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for HPLC-MS/MS analysis of this compound?

A1: A good starting point for the analysis of long-chain fatty acyl-CoAs like 10-HSA-CoA is reversed-phase chromatography coupled with tandem mass spectrometry.

ParameterRecommended Starting Condition
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 6.8
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage over 15-20 minutes.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30-40 °C
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition Precursor ion (Q1): [M+H]+ of 10-HSA-CoA. Product ion (Q3): A common neutral loss for acyl-CoAs is 507 Da.[4]

Q2: My 10-HSA-CoA peak is tailing. What could be the cause and how can I fix it?

A2: Peak tailing can be caused by several factors:

  • Secondary Interactions: Residual silanol (B1196071) groups on the silica (B1680970) support of the stationary phase can interact with the polar groups of 10-HSA-CoA.

    • Solution: Add a mobile phase modifier like a small amount of a weak acid (e.g., 0.1% formic acid) or a salt (e.g., ammonium acetate) to suppress silanol activity.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Dilute your sample or reduce the injection volume.

  • Column Contamination: Strongly retained compounds from previous injections can accumulate on the column.

    • Solution: Flush the column with a strong solvent, such as isopropanol.

Q3: How can I resolve the enantiomers of this compound?

A3: Since 10-HSA-CoA has a chiral center at the C10 position, you may be dealing with a racemic mixture. Standard reversed-phase columns will not separate enantiomers. To resolve them, you will need to use a chiral chromatography approach.

  • Chiral Stationary Phases (CSPs): This is the most direct method. Columns with polysaccharide-based chiral selectors (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating enantiomers of hydroxylated fatty acids.[5][6][7]

  • Chiral Derivatization: You can react your sample with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[8]

  • Chiral Mobile Phase Additives: Adding a chiral selector to the mobile phase can also induce separation on an achiral column.[8]

ParameterRecommendation for Chiral Separation
Column Chiral stationary phase (e.g., Chiralpak AD-H, Chiralcel OJ-H)
Mobile Phase Typically a non-polar solvent system like Hexane/Isopropanol with a small amount of an acidic modifier (e.g., trifluoroacetic acid).
Detection UV or Mass Spectrometry

Q4: What is a suitable sample preparation protocol for extracting 10-HSA-CoA from cultured cells?

A4: A robust sample preparation protocol is crucial for accurate quantification of acyl-CoAs due to their low abundance and instability.

Experimental Protocol: Acyl-CoA Extraction from Cultured Cells

  • Cell Harvesting:

    • For adherent cells, wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells, pellet the cells by centrifugation and wash the pellet twice with ice-cold PBS.

  • Lysis and Extraction:

    • Add 1 mL of cold (-20°C) extraction solvent (e.g., Methanol or Acetonitrile) containing an appropriate internal standard (e.g., a C17-CoA) to the cell pellet or plate.

    • Scrape the cells (if adherent) and transfer the lysate to a microcentrifuge tube.

    • Vortex vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.

  • Centrifugation:

    • Centrifuge the lysate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube.

  • Drying and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a solvent compatible with your LC-MS analysis (e.g., 50% Methanol in 50 mM ammonium acetate, pH 7).

Signaling Pathways Involving Hydroxy Fatty Acids

10-Hydroxyoctadecanoic acid (10-HSA), the de-esterified form of 10-HSA-CoA, is known to be a signaling molecule that can activate peroxisome proliferator-activated receptors (PPARs) and G-protein coupled receptor 40 (GPR40).[1][8][9][10][11] These pathways are involved in regulating metabolism and inflammation.

Hydroxy_Fatty_Acid_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GPR40 GPR40 PLC Phospholipase C (PLC) GPR40->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Insulin_secretion Insulin Secretion Ca_release->Insulin_secretion promotes PKC->Insulin_secretion promotes PPAR PPAR RXR RXR PPAR->RXR heterodimerizes with PPRE PPRE RXR->PPRE binds to Gene_expression Target Gene Expression (Metabolism, Inflammation) PPRE->Gene_expression regulates 10-HSA 10-Hydroxyoctadecanoic Acid 10-HSA->GPR40 activates 10-HSA->PPAR activates

Caption: Simplified signaling pathways of 10-hydroxyoctadecanoic acid.

References

Technical Support Center: Enhancing the Sensitivity of 10-Hydroxyoctadecanoyl-CoA (10-HOD-CoA) Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of 10-Hydroxyoctadecanoyl-CoA (10-HOD-CoA) detection.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting 10-HOD-CoA?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the most sensitive and specific technique for the quantification of acyl-CoA thioesters like 10-HOD-CoA.[1] This method offers high selectivity due to the monitoring of specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM).

Q2: How can I improve the recovery of 10-HOD-CoA from my biological samples?

A2: To improve recovery, it is crucial to optimize your sample preparation protocol. Solid-Phase Extraction (SPE) using a C18 cartridge is a highly effective method for purifying and concentrating long-chain acyl-CoAs like 10-HOD-CoA from complex biological matrices.[1] Ensure the cartridge is properly conditioned and that the elution solvent is appropriate to recover the analyte. Additionally, minimizing the number of steps in your workflow can reduce sample loss.

Q3: What are the best practices for storing samples to prevent 10-HOD-CoA degradation?

A3: Acyl-CoAs are susceptible to both enzymatic and chemical degradation. To ensure sample integrity, it is critical to immediately freeze tissues or cells in liquid nitrogen upon collection. Samples should be stored at -80°C until analysis. For post-mortem samples, freezing is essential as enzyme activity can decrease by 50% in as little as 30 hours at 25°C.[1][2] When preparing extracts, work quickly on ice and use extraction buffers that inhibit enzymatic activity.

Q4: I am observing poor peak shape and tailing for my 10-HOD-CoA standard in my LC-MS/MS analysis. What could be the cause?

A4: Poor peak shape for long-chain acyl-CoAs is a common issue. It can be caused by several factors, including interactions with the analytical column, issues with the mobile phase, or the presence of contaminants. Using a high-quality C18 reversed-phase column and optimizing the mobile phase, often by operating at a higher pH (e.g., using ammonium (B1175870) hydroxide), can significantly improve peak shape.

Q5: What internal standard should I use for the quantification of 10-HOD-CoA?

A5: The ideal internal standard is a stable isotope-labeled version of 10-HOD-CoA. If this is not available, a structurally similar long-chain acyl-CoA with an odd-numbered carbon chain, such as heptadecanoyl-CoA (C17:0-CoA), can be used. This will help to account for variations in extraction efficiency and matrix effects.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity 1. Inefficient extraction of 10-HOD-CoA. 2. Degradation of 10-HOD-CoA during sample preparation. 3. Suboptimal LC-MS/MS parameters. 4. Matrix effects suppressing ionization.1. Optimize the solid-phase extraction (SPE) protocol. Ensure proper conditioning, loading, washing, and elution steps. 2. Keep samples on ice throughout the extraction process. Use fresh, cold solvents. Minimize the time between extraction and analysis. 3. Tune the mass spectrometer specifically for 10-HOD-CoA to determine the optimal precursor/product ions and collision energy. Optimize the LC gradient to ensure good peak shape and separation from interfering compounds. 4. Dilute the sample extract to reduce matrix effects. Use a more efficient cleanup method like SPE.
High Background Noise 1. Contaminated solvents, reagents, or labware. 2. Carryover from previous injections on the LC-MS system. 3. Incomplete separation from matrix components.1. Use high-purity, LC-MS grade solvents and reagents. Thoroughly clean all labware. 2. Implement a rigorous needle wash protocol between injections, using a strong organic solvent. 3. Adjust the LC gradient to better separate 10-HOD-CoA from co-eluting matrix components.
Poor Reproducibility 1. Inconsistent sample preparation. 2. Instability of 10-HOD-CoA in prepared samples. 3. Fluctuations in LC-MS system performance.1. Standardize the entire workflow, from sample collection to extraction. Use an internal standard to normalize for variations. 2. Analyze samples as quickly as possible after preparation. If storage is necessary, keep extracts at -80°C. 3. Regularly perform system suitability tests and calibrations to ensure the LC-MS is performing optimally.
No Peak Detected 1. Concentration of 10-HOD-CoA is below the limit of detection (LOD). 2. Complete degradation of the analyte. 3. Incorrect MS/MS transition being monitored.1. Concentrate the sample using SPE or by evaporating the solvent and reconstituting in a smaller volume. 2. Review sample handling and storage procedures to minimize degradation.[1][2] 3. Verify the precursor and product ion m/z values for 10-HOD-CoA by infusing a standard solution directly into the mass spectrometer.

Quantitative Data Presentation

The following table summarizes the performance of different analytical methods for the detection of hydroxy-acyl-CoAs. Note that the data for HPLC-UV/Fluorescence and Enzymatic Assays are for a shorter chain molecule (3-Hydroxy-Octanoyl-CoA) and serve as a general comparison.

Parameter LC-MS/MS HPLC-UV/Fluorescence Enzymatic Assays
Analyte Long-Chain Acyl-CoAs3-Hydroxy-Octanoyl-CoA3-Hydroxy-Octanoyl-CoA
Limit of Detection (LOD) 1-10 fmol[1]120 pmol (with derivatization)[1]~50 fmol[1]
Limit of Quantification (LOQ) 5-50 fmol[1]1.3 nmol (LC/MS-based)[1]~100 fmol[1]
Linearity (R²) >0.99[1]>0.99Variable
Precision (RSD%) < 5%[1]< 15%< 20%
Specificity HighModerateHigh
Throughput HighModerateLow to Moderate

Experimental Protocols

Detailed Methodology for LC-MS/MS Detection of 10-HOD-CoA

This protocol is adapted from established methods for long-chain acyl-CoA analysis.

1. Sample Preparation (Solid-Phase Extraction)

  • Conditioning: Condition a C18 SPE cartridge (e.g., 1cc, 30mg) with 1 mL of methanol (B129727), followed by 1 mL of water.

  • Loading: Load 500 µL of the sample (e.g., tissue homogenate supernatant) onto the cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute 10-HOD-CoA with 1 mL of methanol into a clean collection tube.

  • Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Mobile Phase A:Mobile Phase B).

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-6 min: Linear ramp to 95% B

    • 6-7 min: Hold at 95% B

    • 7-7.1 min: Return to 5% B

    • 7.1-10 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Tandem Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The specific m/z transitions for 10-HOD-CoA need to be determined by infusing a standard. For long-chain acyl-CoAs, a common fragmentation is the neutral loss of the phosphopantetheine group.

  • Collision Energy: Optimize for the specific analyte by direct infusion.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 500°C.

Visualizations

Experimental Workflow for 10-HOD-CoA Detection

experimental_workflow sample Biological Sample (Tissue/Cells) homogenization Homogenization & Protein Precipitation sample->homogenization centrifugation Centrifugation homogenization->centrifugation spe Solid-Phase Extraction (SPE) (C18 Cartridge) centrifugation->spe elution Elution spe->elution drying Evaporation to Dryness elution->drying reconstitution Reconstitution drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_analysis Data Analysis & Quantification lcms->data_analysis

Caption: Workflow for the extraction and quantification of 10-HOD-CoA.

Metabolic Pathway of 10-HOD-CoA

metabolic_pathway linoleic_acid Linoleic Acid cyp450 Cytochrome P450 Enzymes (e.g., CYP2J2, CYP2C8, CYP2C9) linoleic_acid->cyp450 Hydroxylation hode Hydroxyoctadecadienoic Acids (e.g., 10-HODE) cyp450->hode acsl Acyl-CoA Synthetase (ACSL) hode->acsl Activation hod_coa This compound (10-HOD-CoA) acsl->hod_coa peroxisome Peroxisomal Beta-Oxidation hod_coa->peroxisome chain_shortening Chain Shortening peroxisome->chain_shortening acetyl_coa Acetyl-CoA chain_shortening->acetyl_coa

Caption: Metabolic pathway showing the formation and degradation of 10-HOD-CoA.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 10-Hydroxyoctadecanoyl-CoA and its related enzymes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during experimental assays.

Frequently Asked Questions (FAQs)

Q1: Which enzymes are likely to metabolize this compound?

A1: Based on its structure as a β-hydroxyacyl-CoA, the primary enzymes expected to act on this compound are members of the β-hydroxyacyl-CoA dehydrogenase (HADH) and enoyl-CoA hydratase families. These enzymes are key components of the fatty acid β-oxidation pathway. Specifically, long-chain 3-hydroxyacyl-CoA dehydrogenase is a likely candidate.[1][2][3]

Q2: What are the common methods for assaying enzymes that metabolize this compound?

A2: The two most common approaches are:

  • Coupled Spectrophotometric Assays: These are often used for dehydrogenases. The reaction is coupled to the reduction of NAD⁺ to NADH, and the increase in absorbance at 340 nm is monitored.[4][5] This method can be adapted for high-throughput screening.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and specific method for detecting the consumption of the substrate and the formation of products. It is particularly useful for complex biological samples.

Q3: How should I handle and store this compound to ensure its stability?

A3: Long-chain acyl-CoA esters can be susceptible to both enzymatic and chemical degradation. It is recommended to store this compound solutions at -80°C for long-term storage and on ice for short-term use during an experiment. Repeated freeze-thaw cycles should be avoided. The stability of the enzyme activity itself is also a consideration; freezing samples generally minimizes loss of activity.[7][8]

Troubleshooting Guides

Spectrophotometric Assay Issues

Problem: No or very low signal (no change in absorbance at 340 nm).

Possible Cause Troubleshooting Step
Inactive Enzyme Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Run a positive control with a known substrate to verify enzyme activity.
Substrate Degradation Prepare fresh this compound solution. Keep the substrate on ice throughout the experiment.
Incorrect Assay Conditions Verify the pH, temperature, and buffer composition of your assay. Optimal conditions can vary between enzymes.
Missing Cofactor Ensure that NAD⁺ (or NADP⁺) is present in the reaction mixture at the correct concentration.
Coupling Enzyme is Limiting In a coupled assay, ensure that the coupling enzyme is present in excess so that it is not the rate-limiting step.[4][9]

Problem: High background signal or rapid non-enzymatic change in absorbance.

Possible Cause Troubleshooting Step
Contaminated Reagents Use high-purity reagents. Contaminants in the substrate or buffer can interfere with the assay.[10]
Interfering Substances Samples may contain endogenous reductants or oxidants that affect NAD⁺/NADH levels. Run a blank reaction without the enzyme to assess the non-enzymatic rate.
Light Scattering If the sample is turbid, this can lead to inaccurate absorbance readings. Centrifuge the sample to remove any precipitates.
LC-MS Assay Issues

Problem: Poor peak shape or low signal intensity for this compound or its products.

Possible Cause Troubleshooting Step
Adduct Formation The presence of salts can lead to the formation of various adducts, splitting the signal. Optimize the mobile phase and consider desalting the sample.[11]
Ion Suppression Co-eluting compounds from the sample matrix can suppress the ionization of the analyte. Improve chromatographic separation or use a more rigorous sample preparation method.[12]
Analyte Degradation Long-chain acyl-CoAs can be unstable in the autosampler. Keep the autosampler temperature low and minimize the time between sample preparation and injection.

Problem: Inconsistent or irreproducible results.

Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Standardize the extraction and sample handling procedures. Use an internal standard to account for variations.
Matrix Effects The sample matrix can significantly impact ionization efficiency. Perform a matrix effect study to assess the extent of the issue.[11]
Software Processing Issues Different data processing platforms can yield inconsistent results. Manual curation of spectra is critical to avoid misidentification.[13][14]

Experimental Protocols

Coupled Spectrophotometric Assay for β-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol is adapted for a generic long-chain β-hydroxyacyl-CoA dehydrogenase and should be optimized for the specific enzyme being studied.

Materials:

  • 100 mM Tris-HCl buffer, pH 8.5

  • 10 mM NAD⁺ in water

  • 1 mM this compound in water

  • Purified or semi-purified enzyme solution

  • UV-transparent cuvettes or microplate

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 800 µL of 100 mM Tris-HCl buffer, pH 8.5

    • 100 µL of 10 mM NAD⁺

    • 50 µL of enzyme solution

  • Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to pre-warm.

  • Initiate the reaction by adding 50 µL of 1 mM this compound.

  • Immediately mix by inversion and start monitoring the increase in absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of reaction from the linear portion of the absorbance versus time plot.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Enzyme Solution Reaction Initiate Reaction Enzyme->Reaction Substrate This compound Substrate->Reaction Buffer Assay Buffer + NAD+ Buffer->Reaction Incubation Incubate & Monitor A340 Reaction->Incubation Rate Calculate Rate Incubation->Rate Kinetics Determine Kinetic Parameters Rate->Kinetics

Caption: Workflow for a coupled spectrophotometric enzyme assay.

troubleshooting_flow Start Assay Fails CheckEnzyme Is Enzyme Active? (Positive Control) Start->CheckEnzyme CheckSubstrate Is Substrate Intact? (Fresh Prep) CheckEnzyme->CheckSubstrate Yes ReplaceEnzyme Replace/Repurify Enzyme CheckEnzyme->ReplaceEnzyme No CheckConditions Are Assay Conditions Optimal? (pH, Temp) CheckSubstrate->CheckConditions Yes ReplaceSubstrate Prepare Fresh Substrate CheckSubstrate->ReplaceSubstrate No Interference Is there Interference? (No-Enzyme Control) CheckConditions->Interference Yes Optimize Optimize Assay Conditions CheckConditions->Optimize No Success Assay Successful Interference->Success No PurifySample Purify Sample/ Modify Buffer Interference->PurifySample Yes ReplaceEnzyme->Start ReplaceSubstrate->Start Optimize->Start PurifySample->Start

Caption: Troubleshooting logic for a failing enzyme assay.

References

Technical Support Center: Optimizing Enzymatic Reactions of 10-Hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing enzymatic reactions involving 10-Hydroxyoctadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success.

I. Frequently Asked Questions (FAQs)

Q1: What are the key enzymes involved in the metabolism of this compound?

The primary enzymatic reactions involving this compound are expected to be oxidation of the hydroxyl group and reactions involving the acyl-CoA moiety. Based on related metabolic pathways, the key enzymes are likely to be:

  • This compound Dehydrogenase: This enzyme would catalyze the oxidation of the 10-hydroxyl group to a keto group, forming 10-oxooctadecanoyl-CoA. While a specific dehydrogenase for the CoA-ester has not been extensively characterized in the literature, a hydroxy fatty acid dehydrogenase from Lactobacillus plantarum has been shown to act on the free fatty acid, 10-hydroxyoctadecanoic acid.

  • Enoyl-CoA Hydratase: If a double bond is introduced into the acyl chain, an enoyl-CoA hydratase could potentially act on the molecule. These enzymes typically hydrate (B1144303) the double bond between the second and third carbons in 2-trans/cis-enoyl-CoA. Their activity on a substrate with a hydroxyl group at the 10-position would need to be empirically determined.

  • Acyl-CoA Thioesterases: These enzymes hydrolyze the thioester bond of acyl-CoAs to release the free fatty acid and Coenzyme A. This can be a competing reaction in your assay system.

Q2: What is a good starting point for the buffer pH when optimizing a this compound dehydrogenase reaction?

For the dehydrogenation of the 10-hydroxyl group, a slightly alkaline pH is generally a good starting point. For a similar enzyme, a hydroxy fatty acid dehydrogenase from Lactobacillus plantarum, the optimal pH for the dehydrogenation of 10-hydroxyoctadecanoic acid was found to be between 6.0 and 7.0. However, for many NAD+-dependent dehydrogenases, a pH in the range of 8.0 to 9.0 can favor the forward reaction (oxidation). Therefore, it is recommended to screen a pH range from 7.0 to 9.0.

Q3: What are common components of a reaction buffer for a this compound dehydrogenase assay?

A typical reaction buffer would include:

  • Buffering Agent: Tris-HCl or HEPES are common choices for maintaining a stable pH in the desired range.

  • Cofactor: NAD+ is the typical oxidizing agent for dehydrogenase reactions.

  • Substrate: this compound.

  • Enzyme: The dehydrogenase being studied.

  • Detergent (optional): A low concentration of a non-ionic detergent like Triton X-100 (e.g., 0.01%) can help to solubilize the long-chain fatty acyl-CoA substrate and prevent aggregation.

Q4: How can I monitor the progress of the this compound dehydrogenase reaction?

The reaction can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm, which corresponds to the production of NADH.

Q5: What is the stability of this compound in aqueous buffers?

Long-chain fatty acyl-CoAs can be unstable in aqueous solutions due to both enzymatic (thioesterase) and non-enzymatic hydrolysis, especially at extreme pH values. It is recommended to prepare fresh solutions of this compound for each experiment. Stock solutions can be stored at -80°C. For short-term storage during an experiment, keep the solution on ice.

II. Troubleshooting Guides

Guide 1: Low or No Dehydrogenase Activity
Potential Cause Troubleshooting Step
Suboptimal pH Perform a pH optimization experiment, testing a range of pH values from 7.0 to 9.5 using different buffer systems (e.g., Tris-HCl, HEPES).
Enzyme Inactivity - Ensure the enzyme has been stored correctly (typically at -80°C in a glycerol-containing buffer).- Perform a positive control experiment with a known substrate to confirm enzyme activity.
Substrate Degradation - Prepare fresh this compound solution for each experiment.- Minimize the time the substrate is in aqueous buffer before starting the reaction.
Cofactor (NAD+) Degradation Use a fresh stock of NAD+ and store it properly (protected from light and moisture).
Inhibitors in the Sample If using a crude enzyme preparation, consider purifying the enzyme to remove potential inhibitors. Common inhibitors include EDTA and other metal chelators if the enzyme requires divalent cations.
Substrate Insolubility Add a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to the reaction buffer to improve the solubility of this compound.
Guide 2: High Background Signal or Non-linear Reaction Rate
Potential Cause Troubleshooting Step
Non-enzymatic reduction of NAD+ Run a control reaction without the enzyme to measure the rate of non-enzymatic NADH production. Subtract this rate from the rate of the enzymatic reaction.
Presence of interfering substances If the enzyme source is a cell lysate, other dehydrogenases may be present that can contribute to NADH production. Purifying the enzyme of interest is recommended.
Substrate Inhibition High concentrations of long-chain acyl-CoAs can sometimes inhibit enzyme activity. Perform a substrate titration experiment to determine the optimal substrate concentration.
Instability of reaction components Ensure all components are properly thawed and mixed before starting the reaction. Prepare the reaction mixture immediately before use.

III. Quantitative Data Summary

Table 1: Recommended Starting Buffer Conditions for this compound Dehydrogenase Activity Assay

ParameterRecommended RangeNotes
pH 7.5 - 9.0Optimal pH should be determined empirically for the specific enzyme.
Buffer 50-100 mM Tris-HCl or HEPESEnsure the buffer itself does not interfere with the assay.
NAD+ Concentration 0.5 - 2 mMTitrate to find the saturating concentration for your enzyme.
This compound 10 - 100 µMPerform a substrate titration to determine the Km and optimal concentration.
Temperature 25 - 37 °CThe optimal temperature will depend on the specific enzyme.
Detergent (optional) 0.01 - 0.05% Triton X-100To aid in substrate solubility.

IV. Experimental Protocols

Protocol 1: pH Optimization for this compound Dehydrogenase
  • Prepare a series of buffers: Prepare 100 mM Tris-HCl buffers at pH values ranging from 7.0 to 9.0 in 0.5 pH unit increments.

  • Prepare a reaction master mix: For each pH to be tested, prepare a master mix containing the buffer, NAD+, and this compound at their final desired concentrations.

  • Initiate the reaction: In a cuvette, add the reaction master mix and equilibrate to the desired temperature (e.g., 37°C). Add the enzyme solution to initiate the reaction.

  • Monitor the reaction: Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 340 nm for 5-10 minutes.

  • Calculate the initial reaction rate: Determine the initial velocity (V₀) for each pH value from the linear portion of the absorbance versus time plot.

  • Plot the results: Plot the initial reaction rate as a function of pH to determine the optimal pH for the enzyme.

V. Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_buffer Prepare Buffers (pH 7.0-9.0) prep_mastermix Prepare Master Mix (Buffer, NAD+, Substrate) prep_buffer->prep_mastermix mix_reagents Mix Reagents & Equilibrate Temperature prep_mastermix->mix_reagents prep_enzyme Prepare Enzyme Solution start_reaction Initiate Reaction (Add Enzyme) prep_enzyme->start_reaction mix_reagents->start_reaction monitor_reaction Monitor A340 nm start_reaction->monitor_reaction calc_rate Calculate Initial Rate monitor_reaction->calc_rate plot_data Plot Rate vs. pH calc_rate->plot_data det_optimum Determine Optimal pH plot_data->det_optimum

Caption: Workflow for pH optimization of a this compound dehydrogenase assay.

signaling_pathway sub This compound enzyme1 This compound Dehydrogenase sub->enzyme1 NAD+ -> NADH prod1 10-Oxooctadecanoyl-CoA enzyme2 Enoyl-CoA Hydratase (Hypothetical) prod1->enzyme2 Further enzymes prod2 Enoyl-CoA Intermediate prod3 Further Metabolites prod2->prod3 enzyme1->prod1 enzyme2->prod2

Caption: Putative metabolic pathway for this compound.

logical_relationship issue Low/No Enzyme Activity cause1 Suboptimal pH issue->cause1 cause2 Inactive Enzyme issue->cause2 cause3 Substrate Degradation issue->cause3 cause4 Inhibitors Present issue->cause4 solution1 Optimize pH cause1->solution1 solution2 Check Enzyme Stock & Positive Control cause2->solution2 solution3 Use Fresh Substrate cause3->solution3 solution4 Purify Enzyme cause4->solution4

Caption: Troubleshooting logic for low or no enzyme activity.

dealing with matrix effects in 10-Hydroxyoctadecanoyl-CoA analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in dealing with matrix effects during the analysis of 10-Hydroxyoctadecanoyl-CoA (10-HOD-CoA) by LC-MS.

Troubleshooting Guide: Matrix Effects in 10-HOD-CoA Analysis

Matrix effects, the suppression or enhancement of ionization of the analyte of interest by co-eluting compounds, are a common challenge in LC-MS-based bioanalysis.[1][2] For 10-HOD-CoA, a long-chain hydroxy fatty acyl-CoA, the primary sources of matrix interference in biological samples are phospholipids (B1166683), salts, and other endogenous metabolites.[3][4]

Issue 1: Poor Peak Shape, Low Signal Intensity, or High Signal Variability for 10-HOD-CoA

  • Possible Cause: Ion suppression due to co-eluting matrix components, particularly phospholipids.

  • Troubleshooting Steps:

    • Sample Dilution: A simple first step is to dilute the sample extract.[3] This can reduce the concentration of interfering matrix components to a level where their effect on the ionization of 10-HOD-CoA is minimized. However, ensure the diluted concentration of 10-HOD-CoA remains above the limit of quantification (LOQ) of the analytical method.

    • Optimize Chromatographic Separation: Modifying the LC method can help separate 10-HOD-CoA from interfering compounds.[3][5]

      • Gradient Modification: Adjust the gradient elution profile. A shallower gradient can improve the resolution between 10-HOD-CoA and closely eluting matrix components.

      • Column Chemistry: Consider using a different column chemistry. While C18 columns are common, a C8 or a phenyl-hexyl column might offer different selectivity.

      • Mobile Phase Additives: The use of additives like ammonium (B1175870) hydroxide (B78521) can improve peak shape and sensitivity for acyl-CoAs.[3]

    • Enhance Sample Preparation: More rigorous sample cleanup is often necessary to remove matrix components before LC-MS analysis.[4][5]

      • Solid-Phase Extraction (SPE): This is a highly effective technique for removing phospholipids and other interferences. Mixed-mode or polymeric SPE cartridges can provide superior cleanup compared to standard C18 cartridges.

      • Liquid-Liquid Extraction (LLE): LLE can be used to partition 10-HOD-CoA away from more polar or non-polar interferences, depending on the solvent system used.

      • Protein Precipitation (PPT): While a quick method for sample preparation, PPT is often insufficient on its own to remove all significant matrix interferences for sensitive lipid analysis and should ideally be followed by SPE or LLE.[4]

Issue 2: Inconsistent Quantification and Poor Reproducibility

  • Possible Cause: Variable matrix effects between samples and the lack of an appropriate internal standard.

  • Troubleshooting Steps:

    • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to compensate for matrix effects and variability in sample processing is to use a SIL-IS.[6][7][8] A SIL-IS for 10-HOD-CoA would have the same chemical properties and chromatographic behavior, and thus experience the same matrix effects as the analyte.

      • Challenge: A commercially available SIL-IS specifically for 10-HOD-CoA may not be readily available.

      • Alternative: In the absence of a dedicated SIL-IS, a structurally similar long-chain acyl-CoA SIL-IS (e.g., Oleoyl-CoA-d5) or an odd-chain acyl-CoA (e.g., Heptadecanoyl-CoA) can be used as an internal standard, though they may not perfectly mimic the behavior of 10-HOD-CoA.[6]

    • Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is as close as possible to the study samples. This helps to ensure that the calibrators and the samples experience similar matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is the "matrix effect" in the context of 10-HOD-CoA analysis?

A: The matrix effect refers to the alteration of the ionization efficiency of 10-HOD-CoA caused by co-eluting, undetected components from the biological sample matrix.[1][2] This can lead to either a suppression (decrease) or enhancement (increase) of the 10-HOD-CoA signal, which can compromise the accuracy, precision, and sensitivity of the quantitative analysis.[1][2] In the analysis of lipid-like molecules such as 10-HOD-CoA, phospholipids are a major contributor to matrix effects, especially when using electrospray ionization (ESI).[4]

Q2: How can I assess whether my 10-HOD-CoA analysis is affected by matrix effects?

A: There are two primary experimental methods to evaluate matrix effects:

  • Post-Column Infusion: This is a qualitative method. A constant flow of a 10-HOD-CoA standard solution is infused into the mass spectrometer's ion source, bypassing the LC column. A blank, extracted matrix sample is then injected onto the LC column. Any dip or rise in the constant signal of 10-HOD-CoA indicates regions of ion suppression or enhancement, respectively, at specific retention times.

  • Post-Extraction Spike Method: This is a quantitative approach. You compare the signal response of 10-HOD-CoA in a neat solvent to the response of the same amount of 10-HOD-CoA spiked into a blank matrix sample after the extraction process. The percentage difference in the signal indicates the extent of the matrix effect.[1]

Q3: What are the best sample preparation techniques to minimize matrix effects for 10-HOD-CoA?

A: A multi-step approach is often the most effective:

  • Protein Precipitation: Initially, precipitate proteins using a cold organic solvent like acetonitrile (B52724) or methanol (B129727).

  • Solid-Phase Extraction (SPE): Following protein precipitation, use an SPE cartridge to further clean the sample. For a molecule like 10-HOD-CoA, a mixed-mode or polymeric sorbent is recommended to effectively remove phospholipids and other interfering substances.[4]

Q4: Is a stable isotope-labeled internal standard (SIL-IS) for 10-HOD-CoA commercially available? What are the alternatives?

A: As of late 2025, a dedicated, commercially available SIL-IS for 10-HOD-CoA is not commonly listed by major suppliers. However, it is crucial to verify with chemical vendors for the latest product offerings.

  • Alternatives:

    • Structurally Similar SIL-IS: Use a SIL-IS of a closely related long-chain acyl-CoA, such as a deuterated version of oleoyl-CoA or stearoyl-CoA.

    • Odd-Chain Acyl-CoA: An odd-chain acyl-CoA, like heptadecanoyl-CoA, can serve as an internal standard as it is not naturally abundant in most biological systems.[6]

    • Custom Synthesis: For critical applications, custom synthesis of a 13C- or deuterium-labeled 10-HOD-CoA is a viable, albeit more expensive, option.

Quantitative Data Summary

The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects for lipid-like molecules, which can be extrapolated to 10-HOD-CoA analysis. The values represent typical signal suppression observed.

Sample Preparation MethodTypical Signal SuppressionAnalyte RecoveryReference
Protein Precipitation (PPT)High (can be >50%)Good[4]
Liquid-Liquid Extraction (LLE)Moderate to LowVariable (can be low for polar analytes)[4]
Solid-Phase Extraction (SPE)Low (<20%)Good[4]
PPT followed by SPEVery Low (<10%)Good[4]

Experimental Protocols

Protocol 1: Assessment of Matrix Effect using the Post-Extraction Spike Method

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the 10-HOD-CoA standard into the reconstitution solvent at a known concentration (e.g., mid-range of your calibration curve).

    • Set B (Blank Matrix): Extract a blank matrix sample (e.g., plasma from a control animal) using your established sample preparation protocol.

    • Set C (Post-Spiked Matrix): Spike the same amount of 10-HOD-CoA standard as in Set A into the extracted blank matrix from Set B.

  • Analyze all three sets by LC-MS/MS.

  • Calculate the Matrix Effect (%ME): %ME = (Peak Area in Set C / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Protocol 2: Sample Preparation of Biological Tissue for 10-HOD-CoA Analysis

  • Homogenization: Homogenize the frozen tissue sample in a cold buffer (e.g., PBS) on ice.

  • Protein Precipitation: Add 3 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., heptadecanoyl-CoA) to the homogenate. Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode or polymeric SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with a weak solvent to remove polar interferences.

    • Elute the 10-HOD-CoA and the internal standard with an appropriate elution solvent (e.g., methanol or acetonitrile with a small percentage of formic acid or ammonium hydroxide).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Tissue Biological Tissue Homogenate Homogenization Tissue->Homogenate PPT Protein Precipitation (Acetonitrile + IS) Homogenate->PPT Centrifuge1 Centrifugation PPT->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Eluate Elution SPE->Eluate Drydown Evaporation Eluate->Drydown Reconstitute Reconstitution Drydown->Reconstitute LCMS LC-MS/MS System Reconstitute->LCMS Data Data Acquisition & Processing LCMS->Data

Caption: Experimental workflow for 10-HOD-CoA analysis from biological tissue.

troubleshooting_matrix_effects Start Poor Peak Shape / Low Signal (Suspected Matrix Effect) Dilute Dilute Sample Extract Start->Dilute CheckLOQ Analyte > LOQ? Dilute->CheckLOQ OptimizeLC Optimize LC Method (Gradient, Column) CheckLOQ->OptimizeLC Yes ImproveSamplePrep Enhance Sample Preparation (SPE, LLE) CheckLOQ->ImproveSamplePrep No UseIS Use Appropriate Internal Standard (SIL-IS or analog) OptimizeLC->UseIS ImproveSamplePrep->UseIS Resolved Issue Resolved UseIS->Resolved

Caption: Troubleshooting flowchart for addressing matrix effects in 10-HOD-CoA analysis.

fatty_acid_metabolism OleicAcid Oleic Acid (from diet/biosynthesis) Hydratase Fatty Acid Hydratase (Microbial) OleicAcid->Hydratase HOD 10-Hydroxyoctadecanoic Acid Hydratase->HOD AcylCoASynthetase Acyl-CoA Synthetase HOD->AcylCoASynthetase HODCoA This compound AcylCoASynthetase->HODCoA BetaOxidation Beta-Oxidation Pathway HODCoA->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA TCA Cycle AcetylCoA->TCA

Caption: Simplified metabolic pathway showing the formation and potential fate of 10-HOD-CoA.

References

improving the yield of chemically synthesized 10-Hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of chemically synthesized 10-Hydroxyoctadecanoyl-CoA.

Troubleshooting Guide

This guide addresses specific issues that may arise during the two-stage synthesis of this compound: the hydroxylation of oleic acid to 10-hydroxyoctadecanoic acid (10-HSA), and the subsequent conversion to its Coenzyme A (CoA) thioester.

Issue 1: Low Yield of 10-Hydroxyoctadecanoic Acid (10-HSA) from Oleic Acid

Potential CauseSuggested Solution
Incomplete Enzymatic Hydration - Optimize Reaction Conditions: Ensure optimal pH (typically 6.5-7.5) and temperature (around 30-35°C) for the oleate (B1233923) hydratase enzyme.[1][2]- Enzyme Activity: Verify the activity of the oleate hydratase. Consider using a commercially available, high-purity enzyme or preparing a fresh batch.[1][2]- Substrate Purity: Use high-purity oleic acid, as contaminants can inhibit enzyme activity.
Poor Substrate Solubility - Co-solvents: Introduce a small percentage of an organic co-solvent, such as ethanol (B145695) (e.g., 4% v/v), to improve the solubility of oleic acid in the aqueous reaction medium.[2]
Product Degradation - Reaction Time: Monitor the reaction progress over time to identify the point of maximum yield and avoid potential product degradation with prolonged reaction times.

Issue 2: Low Yield of this compound from 10-HSA

Potential CauseSuggested Solution
Incomplete Activation of the Carboxylic Acid - Choice of Activating Agent: N-hydroxysuccinimide (NHS) esters are reported to give high yields with minimal side reactions.[3][4] Carbodiimides like DCC or EDC can also be used, but may require additives like NHS to suppress side reactions.[5][6][7]- Anhydrous Conditions: Ensure strictly anhydrous conditions during the activation step, as water will hydrolyze the activated intermediate.
Side Reactions Involving the Hydroxyl Group - Protection of the Hydroxyl Group: The secondary alcohol at the C10 position can react with the activated carboxyl group. To prevent this, protect the hydroxyl group as an ether (e.g., benzyl (B1604629) ether) or a silyl (B83357) ether (e.g., TBDMS ether) before activating the carboxylic acid.[8][9] The protecting group can be removed after CoA ligation.
Inefficient Thioesterification with Coenzyme A - pH Control: Maintain the pH of the reaction mixture between 7.5 and 8.0 during the addition of Coenzyme A to its activated ester.[1]- Purity of Coenzyme A: Use a high-purity source of Coenzyme A, as impurities can affect the reaction efficiency.
Hydrolysis of the Acyl-CoA Product - pH and Temperature: Acyl-CoA thioesters are susceptible to hydrolysis at high pH and elevated temperatures. Work at neutral or slightly acidic pH and keep the reaction and purification steps cold.

Issue 3: Difficulty in Purifying the Final this compound Product

Potential CauseSuggested Solution
Co-elution with Unreacted Starting Materials - Solid-Phase Extraction (SPE): Utilize SPE with a C18 or a specific anion-exchange resin to separate the polar acyl-CoA from the less polar fatty acid starting material.[3]- High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a highly effective method for purifying long-chain acyl-CoAs. A C18 column with a gradient of an appropriate buffer (e.g., potassium phosphate) and an organic solvent like acetonitrile (B52724) can be used.[3]
Degradation During Purification - Maintain Low Temperatures: Perform all purification steps on ice or in a cold room to minimize enzymatic and chemical degradation.[10]- Acidic Buffer: Use a slightly acidic buffer (e.g., pH 4.9) during extraction and purification to enhance the stability of the acyl-CoA.[3]

Frequently Asked Questions (FAQs)

Q1: What is the overall strategy for synthesizing this compound?

A1: The synthesis is typically a two-step process. First, 10-hydroxyoctadecanoic acid (10-HSA) is produced, most commonly through the enzymatic hydration of oleic acid. The second step involves the chemical activation of the carboxylic acid group of 10-HSA, followed by its reaction with Coenzyme A to form the thioester.

Q2: Why is protecting the hydroxyl group of 10-HSA important?

A2: The hydroxyl group is nucleophilic and can react with the activated carboxylic acid intermediate intended for reaction with Coenzyme A. This can lead to the formation of undesired side products, such as polyesters, thereby reducing the yield of the target this compound. Protecting the hydroxyl group prevents these side reactions.[8][9]

Q3: What are the most effective methods for activating the carboxylic acid of 10-HSA for CoA ligation?

A3: Activating the carboxylic acid as an N-hydroxysuccinimide (NHS) ester is a highly effective method that generally results in high yields and minimal side reactions.[3][4] Another common method is the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like NHS to improve efficiency and reduce the formation of N-acylurea byproducts.[5][6][7]

Q4: What are the critical parameters for the enzymatic conversion of oleic acid to 10-HSA?

A4: The critical parameters include maintaining the optimal pH and temperature for the specific oleate hydratase enzyme used, ensuring the purity of the oleic acid substrate, and potentially using a co-solvent to enhance substrate solubility.[1][2]

Q5: How can I monitor the progress of the synthesis reactions?

A5: The progress of the hydroxylation of oleic acid can be monitored by techniques such as gas chromatography-mass spectrometry (GC-MS) after derivatization of the product. The formation of this compound can be monitored by reversed-phase HPLC with UV detection at 260 nm, which is the absorbance maximum for the adenine (B156593) ring of Coenzyme A.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via the N-Hydroxysuccinimide (NHS) Ester Method

This protocol is a general guideline and may require optimization.

Step 1: Protection of the Hydroxyl Group (Optional but Recommended)

  • Dissolve 10-hydroxyoctadecanoic acid in an appropriate anhydrous solvent (e.g., dichloromethane).

  • Add a suitable protecting group reagent (e.g., benzyl bromide or tert-butyldimethylsilyl chloride) and a base (e.g., triethylamine (B128534) or imidazole).

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Work up the reaction and purify the protected 10-hydroxyoctadecanoic acid by column chromatography.

Step 2: Activation of the Carboxylic Acid

  • Dissolve the protected 10-hydroxyoctadecanoic acid in an anhydrous solvent (e.g., tetrahydrofuran (B95107) or dimethylformamide).

  • Add N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide (DCC).

  • Stir the reaction at room temperature for several hours until the formation of the NHS ester is complete.

  • Remove the dicyclohexylurea byproduct by filtration.

Step 3: Ligation with Coenzyme A

  • Dissolve Coenzyme A trilithium salt in an aqueous buffer (e.g., sodium bicarbonate, pH 8.0).

  • Slowly add a solution of the protected 10-HSA-NHS ester in an organic solvent (e.g., tetrahydrofuran) to the Coenzyme A solution with vigorous stirring.

  • Maintain the pH of the reaction mixture at 7.5-8.0.

  • Stir the reaction for several hours at room temperature.

Step 4: Deprotection of the Hydroxyl Group (if protected)

  • If a protecting group was used, perform the appropriate deprotection step. For example, a benzyl group can be removed by catalytic hydrogenation (Pd/C, H₂), and a TBDMS group can be removed with a fluoride (B91410) source (e.g., TBAF).

Step 5: Purification

  • Purify the final product, this compound, by reversed-phase solid-phase extraction or HPLC.

Data Presentation

Table 1: Comparison of Carboxylic Acid Activation Methods for Acyl-CoA Synthesis

Activation MethodReagentsTypical YieldsAdvantagesDisadvantages
N-Hydroxysuccinimide (NHS) Ester Fatty Acid, NHS, DCC/EDCHighHigh yield, minimal side reactions.[3][4]Requires an additional activation step.
Mixed Anhydride Fatty Acid, Ethyl Chloroformate, TriethylamineVariableFast reaction.Can be prone to side reactions.
Acid Chloride Fatty Acid, Thionyl Chloride or Oxalyl ChlorideVariableHighly reactive intermediate.Harsh conditions may not be suitable for sensitive substrates.
Carbodiimide Coupling Fatty Acid, DCC/EDCModerate to HighOne-pot reaction.Can form N-acylurea byproduct, reducing yield.[7]

Visualizations

Synthesis_Pathway Oleic_Acid Oleic Acid HSA 10-Hydroxyoctadecanoic Acid (10-HSA) Oleic_Acid->HSA Enzymatic Hydration Protected_HSA Protected 10-HSA HSA->Protected_HSA Protection Activated_Protected_HSA Activated Protected 10-HSA Protected_HSA->Activated_Protected_HSA Activation (e.g., NHS ester) Protected_Acyl_CoA Protected this compound Activated_Protected_HSA->Protected_Acyl_CoA CoA Ligation Final_Product This compound Protected_Acyl_CoA->Final_Product Deprotection

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield of This compound Check_HSA Check Yield of 10-HSA Start->Check_HSA HSA_Low Low 10-HSA Yield Check_HSA->HSA_Low Low HSA_OK 10-HSA Yield OK Check_HSA->HSA_OK OK Optimize_Enzymatic Optimize Enzymatic Reaction (pH, Temp, Enzyme Activity) HSA_Low->Optimize_Enzymatic Check_Activation Check Carboxylic Acid Activation HSA_OK->Check_Activation Activation_Low Incomplete Activation Check_Activation->Activation_Low Low Activation_OK Activation OK Check_Activation->Activation_OK OK Change_Agent Change Activating Agent (e.g., to NHS ester) Activation_Low->Change_Agent Protect_OH Protect Hydroxyl Group Activation_Low->Protect_OH Check_Ligation Check CoA Ligation Activation_OK->Check_Ligation Ligation_Low Inefficient Ligation Check_Ligation->Ligation_Low Low Purification_Issues Check Purification Step Check_Ligation->Purification_Issues OK Optimize_Ligation Optimize Ligation Conditions (pH, CoA Purity) Ligation_Low->Optimize_Ligation

Caption: Troubleshooting workflow for low yield synthesis.

Logical_Relationships Yield High Yield of This compound Efficient_Hydroxylation Efficient Enzymatic Hydration Yield->Efficient_Hydroxylation Efficient_Activation Efficient Carboxylic Acid Activation Yield->Efficient_Activation Efficient_Ligation Efficient CoA Ligation Yield->Efficient_Ligation Minimal_Side_Reactions Minimal Side Reactions Yield->Minimal_Side_Reactions Effective_Purification Effective Purification Yield->Effective_Purification Minimal_Side_Reactions->Efficient_Activation Minimal_Side_Reactions->Efficient_Ligation

Caption: Key factors influencing high yield synthesis.

References

Technical Support Center: Troubleshooting Poor Recovery of 10-Hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the analysis of 10-Hydroxyoctadecanoyl-CoA. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to improve experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of poor recovery of this compound?

A1: Poor recovery of this compound can stem from several factors throughout the experimental workflow. The primary causes include:

  • Chemical Instability: Acyl-CoA esters, particularly those with hydroxyl groups, are susceptible to hydrolysis and enzymatic degradation.

  • Suboptimal Extraction: The choice of extraction solvent and method may not be suitable for the polarity of this compound.

  • Inefficient Purification: Losses can occur during solid-phase extraction (SPE) or other cleanup steps if the column chemistry and elution solvents are not optimized.

  • Adsorption: The molecule can adsorb to plasticware and glassware, leading to significant losses, especially at low concentrations.

  • Analytical Issues: Problems with the analytical instrumentation, such as mass spectrometer settings or chromatographic conditions, can lead to poor detection and apparent low recovery.

Q2: How does the hydroxyl group in this compound affect its stability and extraction?

A2: The hydroxyl group increases the polarity of the molecule compared to its non-hydroxylated counterpart, octadecanoyl-CoA. This increased polarity can affect its solubility in different extraction solvents and its retention on chromatographic columns. The hydroxyl group may also make the molecule more susceptible to certain enzymatic or chemical degradation pathways.

Q3: What is the recommended method for storing samples containing this compound?

A3: To minimize degradation, samples should be processed as quickly as possible. For short-term storage, keep samples on ice. For long-term storage, snap-freeze tissue or cell pellets in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the analyte.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues leading to poor recovery of this compound.

Issue 1: Low or No Signal Detected During LC-MS/MS Analysis

This is a critical issue that can halt your research. The following table outlines potential causes and solutions.

Potential Cause Recommended Solution
Degradation during Sample Preparation Work quickly and keep samples on ice at all times. Use pre-chilled solvents and tubes. Consider adding antioxidants or enzyme inhibitors to the extraction buffer.
Inefficient Extraction Optimize the extraction solvent. For hydroxylated long-chain acyl-CoAs, a mixture of isopropanol (B130326) and an aqueous buffer is often effective. Consider a two-step extraction to improve recovery.
Loss during Solvent Evaporation Avoid high temperatures during solvent evaporation. Use a gentle stream of nitrogen or a vacuum concentrator at room temperature.
Poor Ionization in Mass Spectrometer Optimize the electrospray ionization (ESI) source parameters. Ensure the mobile phase composition is compatible with efficient ionization. The use of an ion-pairing agent in the mobile phase can sometimes improve signal, but may contaminate the system.
Incorrect MS/MS Transition Verify the precursor and product ion masses for this compound. Perform an infusion of a standard to confirm the optimal collision energy.
Issue 2: Inconsistent and Low Recovery Across Replicates

Variability in your results can make your data unreliable. The following table provides guidance on how to improve consistency.

Potential Cause Recommended Solution
Adsorption to Surfaces Use low-adsorption polypropylene (B1209903) tubes and pipette tips. Consider adding a small amount of a non-ionic surfactant to your buffers.
Incomplete Tissue Homogenization Ensure the tissue is thoroughly homogenized to release the analyte. A bead beater or Potter-Elvehjem homogenizer is recommended.
Variable SPE Recovery Condition the SPE cartridge properly before loading the sample. Optimize the wash and elution steps. Ensure the sample is loaded at an appropriate flow rate.
Matrix Effects Matrix effects can suppress the ionization of the target analyte. Perform a post-extraction spike to assess the extent of ion suppression. If significant, improve the sample cleanup procedure or use a stable isotope-labeled internal standard.

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Tissues

This protocol provides a general guideline for the extraction of long-chain acyl-CoAs from tissue samples.

Materials:

  • Frozen tissue sample (~50 mg)

  • Liquid nitrogen

  • Pre-chilled 2:1 (v/v) isopropanol:100 mM potassium phosphate (B84403) buffer (pH 7.0)

  • Internal standard (e.g., C17:0-CoA)

  • Homogenizer (e.g., bead beater or Potter-Elvehjem)

  • Centrifuge

Procedure:

  • Pre-cool a mortar and pestle with liquid nitrogen.

  • Grind the frozen tissue to a fine powder in the pre-cooled mortar.

  • Transfer the powdered tissue to a pre-weighed, pre-chilled homogenization tube.

  • Add 1 mL of ice-cold isopropanol:phosphate buffer and the internal standard.

  • Homogenize the sample thoroughly.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the acyl-CoAs.

  • Proceed immediately to the sample cleanup step or store the extract at -80°C.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup

This protocol is a common method for purifying acyl-CoAs from the crude extract.

Materials:

Procedure:

  • Condition the C18 SPE cartridge:

    • Wash with 3 mL of methanol.

    • Wash with 3 mL of acetonitrile.

    • Equilibrate with 3 mL of aqueous buffer.

  • Load the sample:

    • Load the supernatant from the extraction step onto the conditioned cartridge at a slow, steady flow rate.

  • Wash the cartridge:

    • Wash with 3 mL of the aqueous buffer to remove polar impurities.

    • Wash with 3 mL of a low-percentage organic solvent (e.g., 20% methanol in water) to remove less polar impurities.

  • Elute the acyl-CoAs:

    • Elute the this compound with 2 mL of a high-percentage organic solvent (e.g., 80% acetonitrile in water).

  • Dry and reconstitute:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume of a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

Visualizations

TroubleshootingWorkflow Start Poor Recovery of This compound CheckSampleHandling Review Sample Handling and Storage Start->CheckSampleHandling OptimizeExtraction Optimize Extraction Protocol Start->OptimizeExtraction ImproveCleanup Improve Sample Cleanup Start->ImproveCleanup VerifyAnalysis Verify LC-MS/MS Analysis Start->VerifyAnalysis Degradation Issue: Degradation CheckSampleHandling->Degradation InefficientExtraction Issue: Inefficient Extraction OptimizeExtraction->InefficientExtraction Adsorption Issue: Adsorption ImproveCleanup->Adsorption MatrixEffects Issue: Matrix Effects ImproveCleanup->MatrixEffects Instrumental Issue: Instrumental Problems VerifyAnalysis->Instrumental SolutionDegradation Solution: - Work on ice - Use inhibitors - Store at -80°C Degradation->SolutionDegradation SolutionExtraction Solution: - Test different solvents - Optimize solvent ratios - Use internal standard InefficientExtraction->SolutionExtraction SolutionCleanup Solution: - Use low-adsorption tubes - Optimize SPE protocol Adsorption->SolutionCleanup MatrixEffects->SolutionCleanup SolutionAnalysis Solution: - Calibrate instrument - Optimize source parameters - Check MS/MS transitions Instrumental->SolutionAnalysis Success Improved Recovery SolutionDegradation->Success SolutionExtraction->Success SolutionCleanup->Success SolutionAnalysis->Success

Caption: Troubleshooting workflow for poor recovery.

ExperimentalWorkflow Sample Biological Sample (Tissue, Cells) Homogenization Homogenization (in Isopropanol/Buffer) Sample->Homogenization Add Internal Std. Extraction Centrifugation & Supernatant Collection Homogenization->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Reconstitute Data Data Processing & Quantification Analysis->Data

Technical Support Center: Method Refinement for Differentiating 10-Hydroxyoctadecanoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the differentiation of 10-Hydroxyoctadecanoyl-CoA (10-HODHE-CoA) isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in differentiating this compound isomers?

A1: The primary challenges lie in the structural similarity of the isomers. 10-HODHE-CoA has positional isomers (e.g., 9-HODHE-CoA, 13-HODHE-CoA) and stereoisomers (R and S enantiomers at the 10-position). These isomers often exhibit very similar physicochemical properties, leading to co-elution in standard chromatographic systems and identical parent mass in mass spectrometry, making their individual detection and quantification difficult.[1]

Q2: What are the recommended analytical approaches for separating 10-HODHE-CoA isomers?

A2: A multi-faceted approach is often necessary. Chiral chromatography, particularly chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), is essential for separating the R and S enantiomers.[1][2][3] For positional isomers, high-resolution reversed-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. The fragmentation patterns of the isomers can be used for their identification.[2][4][5]

Q3: Are there commercially available standards for 10-HODHE-CoA isomers?

A3: The availability of specific 10-HODHE-CoA isomer standards can be limited. While standards for the corresponding hydroxy fatty acids (e.g., 10-HODE) are more common, the CoA thioesters are often synthesized in-house. The synthesis of fatty acyl-CoAs can be achieved using methods like the N-hydroxysuccinimide ester reaction.[6] It is crucial to verify the purity and isomeric composition of any standard used.

Q4: How can I improve the stability of my 10-HODHE-CoA samples during analysis?

A4: Acyl-CoAs are susceptible to hydrolysis, especially in alkaline or strongly acidic conditions. It is recommended to keep samples on ice and use a reconstitution solution of 50% methanol/50% 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) for improved stability on the autosampler.[7] Repeated freeze-thaw cycles should be avoided.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of 10-HODHE-CoA isomers.

Problem 1: Poor chromatographic resolution of positional isomers.

Possible Cause Recommended Solution
Inadequate Column Chemistry Use a high-resolution C18 column with a smaller particle size (e.g., sub-2 µm) to enhance separation efficiency.[8]
Suboptimal Mobile Phase Optimize the mobile phase gradient. A shallow gradient with a slow increase in the organic solvent (e.g., acetonitrile (B52724) or methanol) can improve the separation of closely eluting isomers.[9] Adding a small amount of a modifier like isopropanol (B130326) might also improve resolution.[10]
Incorrect Flow Rate A lower flow rate can increase the interaction time of the analytes with the stationary phase, potentially improving resolution.[11]
Temperature Fluctuations Use a column oven to maintain a stable and optimized temperature. Lower temperatures in reversed-phase HPLC generally improve separation but may increase backpressure.[10]

Problem 2: Inability to separate R and S enantiomers.

Possible Cause Recommended Solution
Using an Achiral Column Enantiomers cannot be separated on a standard achiral column (e.g., C18). A chiral stationary phase (CSP) is required.[1][11]
Incorrect Chiral Column Not all chiral columns are suitable for every compound. Screening different types of CSPs (e.g., polysaccharide-based like cellulose (B213188) or amylose (B160209) derivatives) is often necessary to find the optimal one for 10-HODHE-CoA.[11]
Inappropriate Mobile Phase for Chiral Separation For normal-phase chiral chromatography, a mobile phase consisting of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio of these solvents is critical for achieving separation.[11]

Problem 3: Low signal intensity or poor peak shape in the mass spectrometer.

Possible Cause Recommended Solution
Sample Degradation Prepare fresh samples and standards. Minimize the time samples spend in the autosampler. Ensure the pH of the mobile phase is not excessively high or low.[7]
Ion Suppression Complex sample matrices can interfere with the ionization of the target analytes. Implement a sample clean-up step such as solid-phase extraction (SPE) to remove interfering substances.[9] Also, ensure good chromatographic separation to minimize co-elution with matrix components.
Suboptimal MS Parameters Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) and collision energy for the specific m/z of 10-HODHE-CoA and its fragments.
Secondary Interactions Peak tailing can be caused by interactions with active sites on the column. Using a column with end-capping or adding a small amount of a competing agent to the mobile phase can help.[9]

Experimental Protocols

Protocol 1: Chiral Separation of 10-HODHE-CoA Enantiomers by HPLC

This protocol provides a starting point for the chiral separation of 10-HODHE-CoA enantiomers. Optimization will be required based on the specific instrumentation and standards.

  • Column: Chiral stationary phase column (e.g., polysaccharide-based, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio may need to be determined empirically.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 5-10 µL.

  • Detection: UV detector at a wavelength where the compound absorbs, or connected to a mass spectrometer.

Protocol 2: LC-MS/MS Analysis of 10-HODHE-CoA Positional Isomers

This protocol outlines a general method for the separation and detection of positional isomers of 10-HODHE-CoA.

  • Sample Preparation:

    • Extract acyl-CoAs from the sample matrix using a suitable method, such as protein precipitation followed by solid-phase extraction.[8]

    • Reconstitute the dried extract in a solution of 50% methanol/50% 50 mM ammonium acetate (pH 7).[7]

  • LC Conditions:

    • Column: High-resolution C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20 v/v) with 0.1% formic acid or 10 mM ammonium acetate.

    • Gradient: A shallow gradient from a low to a high percentage of mobile phase B over a sufficient time to resolve the isomers.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40 °C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for acyl-CoAs.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan with product ion scans for identification.

    • Precursor Ion: The m/z of the protonated 10-HODHE-CoA molecule.

    • Product Ions: Monitor for characteristic fragment ions that differentiate the isomers. The fragmentation of the acyl chain is key for distinguishing positional isomers.[2]

Quantitative Data

The following table provides hypothetical yet expected mass spectrometric data for 10-HODHE-CoA isomers based on their chemical structure and known fragmentation patterns of similar molecules. Actual values should be determined experimentally using authentic standards.

Isomer Precursor Ion (m/z) [M+H]+ Characteristic Product Ions (m/z) Notes on Fragmentation
10-HODHE-CoA Calculated m/zExpected fragmentsCleavage alpha to the hydroxyl group is expected to be a key fragmentation pathway, yielding ions that are indicative of the hydroxyl position. A neutral loss of the CoA moiety is also a common fragmentation.
9-HODHE-CoA Calculated m/zExpected fragmentsThe position of the hydroxyl group will result in different fragment masses upon cleavage of the acyl chain compared to the 10-isomer.
13-HODHE-CoA Calculated m/zExpected fragmentsSimilar to the 9-isomer, the fragmentation pattern will be distinct from the 10-isomer due to the different location of the hydroxyl group.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Isomer Differentiation cluster_data Data Analysis Sample Biological Sample Extraction Acyl-CoA Extraction (Protein Precipitation & SPE) Sample->Extraction Reconstitution Reconstitution in Stable Buffer Extraction->Reconstitution Chiral_HPLC Chiral HPLC (Enantiomer Separation) Reconstitution->Chiral_HPLC Inject RP_LCMS Reversed-Phase LC-MS/MS (Positional Isomer Separation) Reconstitution->RP_LCMS Inject Quantification Quantification Chiral_HPLC->Quantification Identification Identification RP_LCMS->Identification Identification->Quantification

Caption: Experimental workflow for the differentiation of 10-HODHE-CoA isomers.

Troubleshooting_Logic Start Poor Isomer Separation Check_Column Is the correct column type being used? (Chiral vs. Achiral) Start->Check_Column Optimize_Mobile_Phase Optimize Mobile Phase (Gradient, Solvent Ratio) Check_Column->Optimize_Mobile_Phase Yes Failure Consult Further (e.g., different column chemistry) Check_Column->Failure No Adjust_Flow_Temp Adjust Flow Rate and/or Temperature Optimize_Mobile_Phase->Adjust_Flow_Temp Optimize_Mobile_Phase->Failure No Improvement after multiple iterations Adjust_Flow_Temp->Optimize_Mobile_Phase No Improvement Success Separation Achieved Adjust_Flow_Temp->Success Resolution Improved

Caption: Logical workflow for troubleshooting poor isomer separation.

References

addressing instability of the thioester bond in 10-Hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Hydroxyoctadecanoyl-CoA. The information provided is designed to address common challenges related to the instability of the thioester bond in this molecule.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability for this compound?

The primary cause of instability is the high-energy thioester bond, which is susceptible to hydrolysis, particularly under neutral to alkaline pH conditions. Thioesters are more reactive than their oxygen ester counterparts, a property essential for their biological function but one that presents challenges for in vitro handling and analysis.

Q2: What are the expected degradation products of this compound?

The principal degradation product from hydrolysis is 10-hydroxyoctadecanoic acid and free Coenzyme A (CoA-SH). Under certain conditions, such as exposure to oxidizing agents or high pH, further degradation of the free CoA can occur.

Q3: What are the recommended short-term and long-term storage conditions for this compound?

For short-term storage during experimental use (a few hours), it is recommended to keep the compound on ice (0-4 °C) in a slightly acidic buffer (pH 6.0-6.5). For long-term storage, lyophilized powder stored at -80 °C is the preferred method. If in solution, it should be stored at -80 °C in small, single-use aliquots to minimize freeze-thaw cycles. Reconstitute just prior to analysis in a non-aqueous or slightly acidic buffer.[1]

Q4: Can I use standard buffers like PBS (pH 7.4) for my experiments with this compound?

While not strictly prohibited, caution is advised when using buffers with a pH at or above 7.0, such as standard Phosphate (B84403) Buffered Saline (PBS) at pH 7.4. The rate of thioester bond hydrolysis increases with pH. If your experimental conditions necessitate a physiological pH, be mindful of the potential for degradation and include appropriate controls to assess the stability of the molecule over the course of your experiment. For enhanced stability, buffers with good buffering capacity in the slightly acidic range, such as MES or phosphate buffers at pH 6.0-6.5, are recommended.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected concentration of this compound in stock solutions.
Possible Cause Recommended Solution
Hydrolysis during storage or handling Prepare stock solutions in a slightly acidic buffer (pH 6.0-6.5). Aliquot into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles. When thawing, do so quickly and keep on ice.
Inaccurate initial concentration determination Use a validated analytical method, such as LC-MS/MS, to accurately determine the concentration of your stock solution. Spectrophotometric methods can also be used, but may be less accurate if degradation products are present.
Adsorption to plasticware Use low-retention polypropylene (B1209903) tubes and pipette tips for handling and storage.
Issue 2: Variability in experimental results or loss of activity over time.
Possible Cause Recommended Solution
Degradation in experimental buffer Assess the pH and temperature of your experimental buffer. If possible, adjust the pH to be slightly acidic. If the experiment must be performed at neutral or alkaline pH, minimize the incubation time and run time-course experiments to monitor for degradation.
Enzymatic degradation by thioesterases If working with cell lysates or other biological samples that may contain thioesterases, consider adding a broad-spectrum thioesterase inhibitor to your reaction mixture.[2] Conduct control experiments with and without the inhibitor to confirm enzymatic degradation.
Interaction with other reaction components Some reagents can accelerate the degradation of thioesters. Perform control experiments to assess the stability of this compound in the presence of each reaction component individually.
Issue 3: Difficulty in detecting this compound or its metabolites by LC-MS/MS.
Possible Cause Recommended Solution
Low signal intensity Ensure rapid quenching of metabolic activity and keep samples on ice during preparation.[1] Optimize mass spectrometry parameters, including ionization source settings and collision energy. In positive ion mode, acyl-CoAs typically show a neutral loss of the 3'-phospho-ADP moiety (507 Da).[1]
Poor chromatographic peak shape Use a C18 reversed-phase column for separation.[1] Employing ion-pairing agents or operating at a high pH (e.g., 10.5 with ammonium (B1175870) hydroxide) can enhance peak shape and resolution.[1]
Ion suppression from matrix components For complex samples, incorporate a sample clean-up step such as solid-phase extraction (SPE) to remove interfering substances.[1]
Inaccurate quantification Use a suitable internal standard, such as a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA like heptadecanoyl-CoA (C17:0), which is not typically found in biological samples.[1]

Data Presentation

Table 1: Factors Influencing the Stability of this compound

Factor Effect on Stability Recommendation
pH Decreased stability at neutral and alkaline pH due to hydrolysis.Maintain at pH 6.0-6.5 for optimal stability.
Temperature Increased degradation at higher temperatures.Store at -80°C for long-term storage and keep on ice during use. Freezing minimizes the loss of activity of related enzymes.[3]
Enzymes Thioesterases will catalyze the hydrolysis of the thioester bond.[2]Inactivate or inhibit thioesterase activity in biological samples.
Freeze-Thaw Cycles Repeated cycles can lead to degradation.Aliquot solutions into single-use volumes.

Experimental Protocols

Protocol 1: General Handling and Storage of this compound

  • Receiving and Initial Storage: Upon receipt, store the lyophilized powder of this compound at -80°C.

  • Preparation of Stock Solution:

    • Equilibrate the vial to room temperature before opening to prevent condensation.

    • Reconstitute the lyophilized powder in a slightly acidic buffer (e.g., 50 mM potassium phosphate, pH 6.0) or an organic solvent like methanol (B129727).

    • Vortex briefly to ensure complete dissolution.

  • Aliquoting and Long-Term Storage:

    • Immediately aliquot the stock solution into single-use, low-retention polypropylene tubes.

    • Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and store them at -80°C.

  • Use in Experiments:

    • When ready to use, thaw an aliquot rapidly and keep it on ice.

    • Avoid keeping the solution at room temperature for extended periods.

    • Discard any unused portion of the thawed aliquot; do not refreeze.

Protocol 2: Extraction of Long-Chain Acyl-CoAs from Cell Culture for LC-MS/MS Analysis

This protocol is adapted from methods for the extraction of a broad range of acyl-CoAs.[4]

  • Cell Harvesting and Quenching:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Immediately add ice-cold 80% methanol in water to the cells to quench metabolic activity.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Protein Precipitation and Extraction:

    • Vortex the cell suspension vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the precipitated protein and cell debris.

  • Sample Preparation for Analysis:

    • Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water with 10 mM ammonium acetate).

Mandatory Visualizations

experimental_workflow cluster_storage Storage and Handling cluster_experiment Experimental Use storage Store Lyophilized Powder at -80°C reconstitution Reconstitute in Acidic Buffer (pH 6.0-6.5) storage->reconstitution aliquot Aliquot into Single-Use Tubes reconstitution->aliquot storage2 Store Aliquots at -80°C aliquot->storage2 thaw Thaw Aliquot Rapidly and Keep on Ice storage2->thaw experiment Perform Experiment thaw->experiment analysis Analyze Promptly experiment->analysis

Caption: Recommended workflow for the storage and handling of this compound.

troubleshooting_workflow start Inconsistent Experimental Results check_stability Assess Stability of This compound start->check_stability check_pH Is Buffer pH Neutral/Alkaline? check_stability->check_pH adjust_pH Use Acidic Buffer (pH 6.0-6.5) check_pH->adjust_pH Yes check_enzyme Potential Thioesterase Activity? check_pH->check_enzyme No adjust_pH->check_enzyme time_course Run Time-Course Experiment add_inhibitor Add Thioesterase Inhibitor check_enzyme->add_inhibitor Yes check_reagents Interaction with Other Reagents? check_enzyme->check_reagents No control_exp Run Control Experiment add_inhibitor->control_exp control_exp->check_reagents reagent_stability Test Stability with Each Reagent check_reagents->reagent_stability Yes end Optimized Experiment check_reagents->end No reagent_stability->end

Caption: Troubleshooting logic for addressing inconsistent experimental results.

degradation_pathway molecule This compound hydrolysis Hydrolysis (Spontaneous or Enzymatic) molecule->hydrolysis product1 10-Hydroxyoctadecanoic Acid hydrolysis->product1 product2 Coenzyme A (CoA-SH) hydrolysis->product2

Caption: Primary degradation pathway of this compound.

References

Validation & Comparative

Validating the Role of 10-Hydroxyoctadecanoyl-CoA: A Comparative Guide to a Novel Pathway in Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the emerging metabolic pathway involving 10-Hydroxyoctadecanoyl-CoA with established routes of fatty acid metabolism. We present supporting experimental data, detailed protocols for validation, and visual workflows to facilitate a deeper understanding of this novel intersection in lipid biology.

Introduction to this compound

This compound is the coenzyme A derivative of 10-hydroxyoctadecanoic acid (also known as 10-hydroxystearic acid). This hydroxylated fatty acid is primarily produced from the hydration of oleic acid by a class of enzymes known as oleate (B1233923) hydratases (EC 4.2.1.53), which are found in various microorganisms.[1][2][3] The presence of 10-hydroxyoctadecanoic acid has been detected in mammalian tissues and biological fluids, suggesting it may play a role in host metabolism, potentially as a gut microbial metabolite.[4] Its downstream metabolic fate is an area of active investigation, with evidence pointing towards its entry into the β-oxidation pathway.[4][5]

The Oleate Hydratase Pathway: A Novel Route for Oleic Acid Metabolism

The conversion of oleic acid to 10-hydroxyoctadecanoic acid, and subsequently to this compound, represents a distinct pathway for oleic acid metabolism. This pathway's significance lies in its potential to divert oleic acid from canonical pathways such as direct β-oxidation or incorporation into complex lipids like triglycerides and phospholipids (B1166683).

Competing Metabolic Fates of Oleic Acid

Oleic acid, a ubiquitous monounsaturated fatty acid, is a central molecule in lipid metabolism with several potential fates within the cell. Understanding these competing pathways is crucial for contextualizing the role of this compound.

  • β-Oxidation: Oleic acid can be directly activated to Oleoyl-CoA and subsequently enter the mitochondrial β-oxidation spiral to generate acetyl-CoA for energy production.

  • Triglyceride and Phospholipid Synthesis: Oleoyl-CoA is a key precursor for the synthesis of triglycerides for energy storage and phospholipids as essential components of cellular membranes.

  • Desaturation and Elongation: Oleic acid can be further metabolized by desaturases and elongases to produce other important fatty acids.

The metabolic flux through each of these pathways is tightly regulated and depends on the cellular energy status and specific tissue requirements. The oleate hydratase pathway introduces an additional layer of complexity to this metabolic network.

Quantitative Comparison of Oleate Hydratase with Key Enzymes in Alternative Pathways

A direct quantitative comparison of the metabolic flux through the oleate hydratase pathway versus alternative pathways in a single biological system is not yet extensively documented in the literature. However, we can compare the kinetic parameters of key enzymes to infer potential pathway efficiencies.

EnzymeSubstrateKm (µM)kcat (min-1)OrganismReference
Oleate Hydratase Oleic Acid540850Lysinibacillus fusiformis[6]
Oleate Hydratase Oleic Acid5900-Staphylococcus aureus[7]
Acyl-CoA Synthetase (Long-Chain) Oleic Acid4-Rat Liver Microsomes
Carnitine Palmitoyltransferase I (CPT1) Palmitoyl-CoA30-50-Rat Liver Mitochondria
Glycerol-3-phosphate acyltransferase (GPAT) Oleoyl-CoA5-20-Rat Liver Microsomes

Note: Direct comparison of these values should be approached with caution due to variations in experimental conditions, enzyme sources, and the fact that in vivo substrate concentrations and regulatory mechanisms will ultimately determine metabolic flux. The data for Acyl-CoA Synthetase, CPT1, and GPAT are representative values from literature and may not be directly comparable to the oleate hydratase kinetics.

Experimental Protocols for Pathway Validation

Validating the functional role of this compound in a specific biological context requires a multi-faceted experimental approach. Below are detailed methodologies for key experiments.

Protocol 1: Quantification of this compound and Related Metabolites

This protocol outlines the quantification of 10-hydroxyoctadecanoic acid and its CoA derivative in cellular or tissue samples using liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Cell or tissue samples

  • Internal standards (e.g., deuterated 10-hydroxyoctadecanoic acid, C17:0-CoA)

  • Solvents: Acetonitrile, Methanol, Water (LC-MS grade)

  • Formic acid

  • Solid-phase extraction (SPE) cartridges

  • LC-MS system (e.g., UPLC coupled to a Q-TOF or triple quadrupole mass spectrometer)

Procedure:

  • Sample Preparation:

    • Homogenize cell pellets or tissues in a cold solvent mixture (e.g., acetonitrile:methanol:water, 2:2:1 v/v/v).[8]

    • Add internal standards to the homogenization buffer for accurate quantification.

    • Centrifuge the homogenate to pellet proteins and cellular debris.

  • Extraction of Acyl-CoAs:

    • The supernatant can be subjected to solid-phase extraction (SPE) to enrich for acyl-CoAs.

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the sample, wash, and elute the acyl-CoAs.

  • Extraction of Free Fatty Acids:

    • The supernatant can also be used for the extraction of free fatty acids.

    • Acidify the sample and extract with an organic solvent (e.g., ethyl acetate).

    • Evaporate the organic solvent and reconstitute the sample in a suitable solvent for LC-MS analysis.

  • LC-MS Analysis:

    • Separate the metabolites using a suitable C18 reversed-phase column.

    • Use a gradient elution with mobile phases containing a weak acid (e.g., 0.1% formic acid).

    • Detect the metabolites using mass spectrometry in either positive or negative ionization mode, depending on the analyte.

    • Develop a multiple reaction monitoring (MRM) method for targeted quantification of this compound and related metabolites.[9]

  • Data Analysis:

    • Quantify the metabolites by comparing the peak areas of the endogenous compounds to their respective internal standards.

Protocol 2: Metabolic Flux Analysis using Stable Isotope Tracers

This protocol uses stable isotope-labeled oleic acid (e.g., 13C18-oleic acid) to trace its metabolic fate and quantify the flux through the oleate hydratase pathway relative to other pathways.[10]

Materials:

  • Cell culture or animal model system

  • 13C-labeled oleic acid

  • Cell culture media or diet for animal studies

  • LC-MS system for isotopic enrichment analysis

Procedure:

  • Labeling Experiment:

    • Incubate cells with media containing a known concentration of 13C-oleic acid for a defined period.

    • For animal studies, administer a diet containing 13C-oleic acid.

  • Sample Collection and Processing:

    • Harvest cells or tissues at different time points.

    • Extract metabolites as described in Protocol 1.

  • LC-MS Analysis of Isotope Incorporation:

    • Analyze the extracts by LC-MS to determine the isotopic enrichment in 10-hydroxyoctadecanoic acid, oleic acid, and other downstream metabolites (e.g., fatty acids in triglycerides, β-oxidation intermediates).

  • Metabolic Flux Analysis (MFA):

    • Use the isotopic labeling data to calculate the relative or absolute flux through the oleate hydratase pathway compared to competing pathways.

    • This analysis often requires specialized software and modeling approaches.[10]

Protocol 3: Enzyme Activity Assay for Oleate Hydratase

This protocol measures the activity of oleate hydratase in cell lysates or purified enzyme preparations.

Materials:

  • Cell lysate or purified enzyme

  • Oleic acid substrate

  • Buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.5)[11]

  • FAD (flavin adenine (B156593) dinucleotide) as a cofactor[7]

  • Reaction termination solution (e.g., acidic solution)

  • GC-MS or LC-MS for product quantification

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing buffer, FAD, and the enzyme source.

    • Initiate the reaction by adding the oleic acid substrate.

    • Incubate at the optimal temperature (e.g., 30-37°C) for a defined time.

  • Reaction Termination and Product Extraction:

    • Stop the reaction by adding an acidic solution.

    • Extract the product, 10-hydroxyoctadecanoic acid, with an organic solvent.

  • Quantification of Product:

    • Analyze the extracted product by GC-MS (after derivatization) or LC-MS.[11]

    • Calculate the enzyme activity based on the amount of product formed per unit time per amount of protein.

Visualizing the Metabolic Network

The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.

fatty_acid_metabolism Oleic Acid Oleic Acid Oleoyl-CoA Oleoyl-CoA Oleic Acid->Oleoyl-CoA Acyl-CoA Synthetase 10-Hydroxyoctadecanoic Acid 10-Hydroxyoctadecanoic Acid Oleic Acid->10-Hydroxyoctadecanoic Acid Oleate Hydratase Beta-Oxidation Beta-Oxidation Oleoyl-CoA->Beta-Oxidation Triglycerides & Phospholipids Triglycerides & Phospholipids Oleoyl-CoA->Triglycerides & Phospholipids This compound This compound 10-Hydroxyoctadecanoic Acid->this compound Acyl-CoA Synthetase This compound->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA

Caption: Competing metabolic fates of oleic acid.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell/Tissue Sample Cell/Tissue Sample Homogenization & Extraction Homogenization & Extraction Cell/Tissue Sample->Homogenization & Extraction LC-MS Analysis LC-MS Analysis Homogenization & Extraction->LC-MS Analysis Metabolite Quantification Metabolite Quantification LC-MS Analysis->Metabolite Quantification Metabolic Flux Analysis Metabolic Flux Analysis LC-MS Analysis->Metabolic Flux Analysis Pathway Validation Pathway Validation Metabolite Quantification->Pathway Validation Metabolic Flux Analysis->Pathway Validation

Caption: General workflow for pathway validation.

Conclusion

The emergence of the oleate hydratase pathway leading to the formation of this compound presents an exciting new area of research in lipid metabolism. While direct quantitative comparisons with established pathways are still forthcoming, the methodologies outlined in this guide provide a robust framework for researchers to validate and quantify the significance of this novel route in their specific biological systems. Further investigation into the regulation and downstream effects of this pathway will undoubtedly provide valuable insights into cellular physiology and may reveal new therapeutic targets for metabolic diseases.

References

comparing 10-Hydroxyoctadecanoyl-CoA levels in different plant species

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to understanding 10-Hydroxyoctadecanoyl-CoA in the context of plant biology, focusing on its role in the biosynthesis of protective polymers and the methodologies for its study, is presented below for researchers, scientists, and drug development professionals.

Introduction to this compound in Plants

The Biosynthetic Pathway of Cutin and Suberin

Cutin is the major structural component of the plant cuticle, covering the aerial parts of plants, while suberin is deposited in the cell walls of specific tissues such as the root endodermis, periderm, and wound sites.[1][2] The biosynthesis of both polymers involves a series of enzymatic reactions that modify fatty acid precursors, primarily C16 and C18 fatty acids.

The initial fatty acid precursors are activated to their corresponding acyl-CoA thioesters. A key step in the formation of hydroxylated monomers for these polyesters is the hydroxylation of the fatty acyl chain. For instance, the formation of 18-hydroxyoctadecanoyl-CoA from octadecanoyl-CoA is a critical step. While this compound is a specific C18 hydroxy fatty acyl-CoA, the pathways generate a variety of hydroxylated and otherwise modified fatty acyl-CoAs that are subsequently incorporated into the growing polymer.

dot

CutinSuberin_Biosynthesis cluster_ER Endoplasmic Reticulum Plastid Plastid (De novo fatty acid synthesis) C16_C18_FA C16 & C18 Fatty Acids Plastid->C16_C18_FA Export Acyl_CoA_Pool C16 & C18 Acyl-CoA Pool C16_C18_FA->Acyl_CoA_Pool Activation (LACS) ER Endoplasmic Reticulum Hydroxylation Hydroxylation (e.g., CYP86A family) Acyl_CoA_Pool->Hydroxylation Modification Hydroxyoctadecanoyl_CoA This compound & other hydroxylated acyl-CoAs Hydroxylation->Hydroxyoctadecanoyl_CoA Export Export from cell Hydroxyoctadecanoyl_CoA->Export Polymerization Polymerization Cutin Cutin Polymerization->Cutin Suberin Suberin Polymerization->Suberin Export->Polymerization

Caption: Biosynthetic pathway of cutin and suberin monomers.

Comparative Monomer Composition of Cutin and Suberin

As a proxy for the metabolic flux through the biosynthetic pathways involving this compound, the monomeric composition of cutin and suberin from various plant species can be compared. The relative abundance of hydroxylated C18 fatty acids can provide an indirect indication of the prevalence of their acyl-CoA precursors.

Plant SpeciesTissueMajor C18 MonomersReference
Arabidopsis thalianaLeaf & Stem CutinPrimarily C16 monomers, with some C18 dicarboxylic acids.[1][3]
Root Suberinω-hydroxyacids (C18:1), dicarboxylic acids (C18:1).[4]
Brassica napus (Rapeseed)Seed CoatDicarboxylic acids (C18:1, C18:2), ω-hydroxyacids.[5]
Solanum lycopersicum (Tomato)Fruit Cutin10,16-dihydroxyhexadecanoic acid (C16) is dominant, with some C18 monomers.[6]
Quercus suber (Cork Oak)Cork Suberin18-hydroxyoct-9-enoic acid, 9,10,18-trihydroxyoctadecanoic acid.[7]
Pseudotsuga menziesii (Douglas fir)Bark SuberinDominated by mono-unsaturated C18:1 and saturated chain monomers.[7]

Experimental Protocols

Quantification of Acyl-CoAs (including this compound)

The quantification of acyl-CoAs from plant tissues is a challenging analytical task due to their low concentrations and chemical instability. The most common and sensitive method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation and Extraction:

  • Tissue Homogenization: Plant tissue is flash-frozen in liquid nitrogen and ground to a fine powder.

  • Extraction: The powdered tissue is extracted with a solvent mixture, often containing an acidic component to precipitate proteins and inactivate enzymes. A common extraction solution is 10% (w/v) trichloroacetic acid.

  • Solid-Phase Extraction (SPE): The crude extract is then purified using a C18 SPE cartridge to enrich for acyl-CoAs and remove interfering substances. The acyl-CoAs are eluted from the cartridge with a solvent mixture such as 50 mM ammonium (B1175870) formate (B1220265) in methanol (B129727).[8]

  • Internal Standards: For accurate quantification, stable isotope-labeled internal standards of known concentrations should be added at the beginning of the extraction process.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: The purified acyl-CoAs are separated using reverse-phase liquid chromatography, typically with a C8 or C18 column. A gradient elution with a mobile phase containing an ion-pairing agent like ammonium formate is used to achieve good separation.[8]

  • Mass Spectrometry Detection: The separated acyl-CoAs are detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective and sensitive technique allows for the quantification of specific acyl-CoA species based on their unique precursor-to-product ion transitions.[8][9]

Analysis of Cutin and Suberin Monomers

The analysis of the monomeric composition of cutin and suberin provides valuable information about the building blocks of these polymers.

1. Delipidation and Depolymerization:

  • Solvent Extraction: The plant tissue is exhaustively extracted with organic solvents (e.g., chloroform (B151607), methanol) to remove soluble waxes and other lipids.[1][10]

  • Depolymerization: The remaining insoluble material, rich in cutin and suberin, is subjected to chemical depolymerization to break the ester bonds and release the constituent monomers. This is typically achieved by transesterification with sodium methoxide (B1231860) in methanol or with boron trifluoride-methanol.[1][10]

2. Derivatization and GC-MS Analysis:

  • Extraction of Monomers: The released fatty acid methyl esters are extracted into an organic solvent like chloroform or hexane.[10]

  • Derivatization: To improve their volatility and thermal stability for gas chromatography, the free hydroxyl and carboxyl groups of the monomers are derivatized, commonly by trimethylsilylation.[10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): The derivatized monomers are separated and identified by GC-MS. Quantification is achieved by adding an internal standard of a known concentration before the depolymerization step.[1]

dot

Experimental_Workflow cluster_acyl_coa Acyl-CoA Analysis cluster_cutin_suberin Cutin/Suberin Monomer Analysis A1 Plant Tissue Homogenization A2 Extraction with Acid A1->A2 A3 Solid-Phase Extraction (SPE) A2->A3 A4 LC-MS/MS Analysis A3->A4 B1 Delipidation (Solvent Extraction) B2 Depolymerization (Transesterification) B1->B2 B3 Monomer Extraction & Derivatization B2->B3 B4 GC-MS Analysis B3->B4 Start Plant Sample Start->A1 Start->B1

Caption: General experimental workflows for acyl-CoA and cutin/suberin analysis.

References

comparative analysis of 10-Hydroxyoctadecanoyl-CoA metabolism in different organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Metabolic Fate of a Key Hydroxylated Fatty Acid

The metabolism of 10-hydroxyoctadecanoyl-CoA, a hydroxylated fatty acid derivative, presents a fascinating area of study with implications ranging from microbial physiology to potential therapeutic applications. This guide provides a comparative analysis of the metabolic pathways involving this molecule across different organisms, supported by available experimental data and detailed methodologies.

Introduction to this compound Metabolism

This compound is primarily derived from the hydration of oleic acid to form 10-hydroxystearic acid (10-HSA), which is then activated to its coenzyme A (CoA) thioester. The principal enzyme responsible for the formation of 10-HSA is oleate (B1233923) hydratase, predominantly found in bacteria.[1] The subsequent metabolic fate of this compound appears to vary significantly among different biological kingdoms.

Comparative Metabolic Pathways

While the complete metabolic pathway of this compound is not fully elucidated in all organisms, distinct routes have been identified, particularly in bacteria and yeast. In other organisms, such as plants and mammals, the pathway is less clear, but hypothetical routes can be inferred from the known mechanisms of fatty acid metabolism.

Bacterial Metabolism of this compound

In bacteria, the metabolism of this compound begins with the conversion of oleic acid to 10-HSA by oleate hydratase.[1] This enzyme has been identified in various bacterial species, including Elizabethkingia meningoseptica, Staphylococcus aureus, and several ruminal bacteria like Selenomonas ruminantium and Enterococcus faecalis.[1][2] The 10-HSA is then activated to this compound. Some ruminal microorganisms can further oxidize 10-HSA to 10-ketostearic acid.[3] The subsequent degradation of the C18 chain likely proceeds via the β-oxidation pathway.[4][5]

bacterial_metabolism Oleic Acid Oleic Acid 10-Hydroxystearic Acid (10-HSA) 10-Hydroxystearic Acid (10-HSA) Oleic Acid->10-Hydroxystearic Acid (10-HSA) Oleate Hydratase This compound This compound 10-Hydroxystearic Acid (10-HSA)->this compound Acyl-CoA Synthetase 10-Ketostearic Acid 10-Ketostearic Acid This compound->10-Ketostearic Acid Dehydrogenase (in some bacteria) β-Oxidation Intermediates β-Oxidation Intermediates This compound->β-Oxidation Intermediates β-Oxidation Acetyl-CoA Acetyl-CoA β-Oxidation Intermediates->Acetyl-CoA

Bacterial metabolism of this compound.
Fungal (Yeast) Metabolism of this compound

In certain yeasts, such as Waltomyces lipofer, 10-HSA undergoes a unique metabolic pathway. Following its activation to this compound, it is oxidized to 10-ketostearic acid. This intermediate then undergoes three cycles of β-oxidation to yield 4-ketolauric acid. Subsequent reduction and intramolecular cyclization lead to the formation of the flavor compound γ-dodecalactone.[6]

yeast_metabolism 10-Hydroxystearic Acid (10-HSA) 10-Hydroxystearic Acid (10-HSA) This compound This compound 10-Hydroxystearic Acid (10-HSA)->this compound Acyl-CoA Synthetase 10-Ketostearic Acid 10-Ketostearic Acid This compound->10-Ketostearic Acid Oxidation β-Oxidation (3 cycles) β-Oxidation (3 cycles) 10-Ketostearic Acid->β-Oxidation (3 cycles) 4-Ketolauric Acid 4-Ketolauric Acid β-Oxidation (3 cycles)->4-Ketolauric Acid γ-Dodecalactone γ-Dodecalactone 4-Ketolauric Acid->γ-Dodecalactone Reduction & Cyclization

Metabolism of 10-HSA in yeast leading to γ-dodecalactone.
Hypothetical Metabolism in Plants and Mammals

Direct evidence for the metabolism of this compound in plants and mammals is limited. However, based on the established principles of fatty acid catabolism in these organisms, a hypothetical pathway can be proposed. If present, this compound would likely be a substrate for the peroxisomal or mitochondrial β-oxidation machinery.[4][7] The presence of the hydroxyl group on C-10 might require specific enzymes for its processing. In mammals, atypical acyl-CoA dehydrogenases like ACAD10 and ACAD11 have been shown to be involved in the catabolism of 4-hydroxy acids, suggesting that specialized enzymes may also exist for other hydroxylated fatty acids.[8][9][10]

hypothetical_metabolism cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion 10-Hydroxyoctadecanoyl-CoA_p This compound Modified β-Oxidation Modified β-Oxidation 10-Hydroxyoctadecanoyl-CoA_p->Modified β-Oxidation Shortened Acyl-CoA Shortened Acyl-CoA Modified β-Oxidation->Shortened Acyl-CoA Acetyl-CoA_p Acetyl-CoA Modified β-Oxidation->Acetyl-CoA_p Shortened Acyl-CoA_m Shortened Acyl-CoA Shortened Acyl-CoA->Shortened Acyl-CoA_m Transport β-Oxidation_m β-Oxidation Shortened Acyl-CoA_m->β-Oxidation_m Acetyl-CoA_m Acetyl-CoA β-Oxidation_m->Acetyl-CoA_m This compound This compound This compound->10-Hydroxyoctadecanoyl-CoA_p Transport

Hypothetical metabolism in plants and mammals.

Quantitative Data Comparison

The following table summarizes the available kinetic data for oleate hydratase from different bacterial species. Data for other enzymes in the pathway are currently limited.

EnzymeOrganismSubstrateKm (mM)Vmax (U/mg)kcat (min-1)Reference
Oleate HydrataseLysinibacillus fusiformisOleic Acid0.54-850[11]
Oleate Hydratase (OhyA1)Stenotrophomonas maltophiliaOleic Acid---[12]
Oleate Hydratase (OhyA2)Stenotrophomonas maltophiliaOleic Acid-5.3-[12]
Oleate HydrataseLactobacillus rhamnosus ATCC 53103Oleic Acid---[13]
Oleate HydrataseStaphylococcus aureusOleic Acid---[14]

Note: A direct comparison of Vmax values is challenging due to variations in experimental conditions and enzyme preparations.

Experimental Protocols

Heterologous Expression and Purification of Oleate Hydratase

This protocol is adapted from studies on oleate hydratase from Staphylococcus aureus and Lactobacillus rhamnosus.[13][14]

Workflow:

purification_workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification Gene Amplification (PCR) Gene Amplification (PCR) Vector Ligation (pET vector) Vector Ligation (pET vector) Gene Amplification (PCR)->Vector Ligation (pET vector) Transformation (E. coli) Transformation (E. coli) Vector Ligation (pET vector)->Transformation (E. coli) Inoculation Inoculation Transformation (E. coli)->Inoculation Cell Growth (LB medium) Cell Growth (LB medium) Inoculation->Cell Growth (LB medium) Induction (IPTG) Induction (IPTG) Cell Growth (LB medium)->Induction (IPTG) Cell Harvest (Centrifugation) Cell Harvest (Centrifugation) Induction (IPTG)->Cell Harvest (Centrifugation) Cell Lysis (Sonication) Cell Lysis (Sonication) Cell Harvest (Centrifugation)->Cell Lysis (Sonication) Centrifugation Centrifugation Cell Lysis (Sonication)->Centrifugation Ni-NTA Affinity Chromatography Ni-NTA Affinity Chromatography Centrifugation->Ni-NTA Affinity Chromatography Dialysis Dialysis Ni-NTA Affinity Chromatography->Dialysis Purified Oleate Hydratase Purified Oleate Hydratase Dialysis->Purified Oleate Hydratase

Workflow for oleate hydratase expression and purification.

Methodology:

  • Gene Cloning: The gene encoding oleate hydratase is amplified from the genomic DNA of the source organism using PCR. The amplified gene is then ligated into an expression vector, such as pET28a, often with an N-terminal His-tag for purification. The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).[13][14]

  • Protein Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C until it reaches an appropriate optical density (OD600 of 0.5-0.6). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 20-30°C) for several hours to overnight to enhance soluble protein expression.[13][15]

  • Cell Lysis and Purification: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved by sonication. The cell lysate is clarified by centrifugation to remove cell debris. The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column. After washing to remove non-specifically bound proteins, the oleate hydratase is eluted with a buffer containing a high concentration of imidazole (B134444).[13][14]

  • Dialysis: The purified protein is dialyzed against a suitable buffer to remove imidazole and for storage.[14]

Assay for Oleate Hydratase Activity

This assay is based on the conversion of oleic acid to 10-HSA, followed by extraction and analysis.

Methodology:

  • Reaction Setup: The reaction mixture typically contains a buffered solution (e.g., Tris-HCl, pH 7.5), oleic acid as the substrate (often solubilized with a detergent or co-solvent like ethanol), and the purified enzyme or cell lysate.[16]

  • Incubation: The reaction is incubated at a specific temperature (e.g., 30-37°C) for a defined period.

  • Reaction Termination and Extraction: The reaction is stopped by acidification (e.g., with HCl). The fatty acids are then extracted with an organic solvent such as ethyl acetate (B1210297) or diethyl ether.

  • Analysis: The extracted fatty acids are derivatized (e.g., methylation or silylation) and analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the 10-HSA product.[16]

Analysis of Fatty Acid β-Oxidation

This general protocol can be adapted to study the β-oxidation of this compound.

Methodology:

  • Substrate Preparation: Radiolabeled this compound (e.g., with 14C or 3H) is required as a substrate.

  • Enzyme Source: Mitochondria or peroxisomes can be isolated from the target organism, or specific β-oxidation enzymes can be purified or recombinantly expressed.

  • Reaction Assay: The reaction mixture includes the enzyme source, the radiolabeled substrate, and necessary cofactors such as NAD+, FAD, and Coenzyme A in a suitable buffer.

  • Measurement of β-Oxidation: The rate of β-oxidation is determined by measuring the production of radiolabeled acetyl-CoA or the chain-shortened acyl-CoA products over time. This can be achieved by separating the products from the substrate using techniques like HPLC or TLC followed by scintillation counting.[15][17]

Conclusion

The metabolism of this compound is a field with distinct metabolic routes in different organisms. While bacteria are the primary producers of its precursor, 10-HSA, some yeasts have evolved pathways to convert it into valuable flavor compounds. The metabolic fate of this hydroxylated fatty acid in plants and mammals remains an area ripe for further investigation. The provided data and protocols offer a solid foundation for researchers to delve deeper into the comparative biochemistry of this compound metabolism, which may unveil novel enzymatic functions and metabolic capabilities with potential biotechnological and therapeutic significance.

References

A Researcher's Guide to Cross-Validation of 10-Hydroxyoctadecanoyl-CoA Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of lipid metabolism, the accurate quantification of 10-Hydroxyoctadecanoyl-CoA (10-HODA-CoA) is critical. This guide provides a comparative overview of prevalent analytical methods, offering insights into their performance based on experimental data for similar analytes. Detailed experimental protocols and workflow diagrams are presented to facilitate methodological evaluation and implementation.

Comparative Analysis of Quantification Methods

The selection of an appropriate quantification method for 10-HODA-CoA depends on the specific requirements of the study, such as sensitivity, specificity, and throughput. The following table summarizes the key performance parameters of three common analytical techniques. Data presented is a synthesis from studies on similar hydroxy acyl-CoAs and long-chain acyl-CoAs.

ParameterLC-MS/MSHPLC with Fluorescence DetectionEnzymatic Assay
Limit of Detection (LOD) 1-10 fmol[1]~120 pmol (with derivatization)[1]~50 fmol[1]
Limit of Quantification (LOQ) 5-50 fmol[1]1.3 nmol (LC/MS-based)[1]~100 fmol[1]
Linearity (R²) >0.99[1]>0.99[1]Variable
Precision (%RSD) < 5%[1]< 15%[1]< 20%[1]
Specificity High (based on mass-to-charge ratio)Moderate (risk of co-elution)High (enzyme-specific)
Throughput HighModerateLow to Moderate

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on established methods for acyl-CoA analysis and can be adapted for 10-HODA-CoA.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers the highest sensitivity and specificity for the quantification of acyl-CoAs.[1][2][3]

a. Sample Preparation (Solid-Phase Extraction - SPE) [1][4]

  • Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

  • Load 500 µL of the biological sample onto the cartridge.

  • Wash the cartridge with 2 mL of 5% methanol in water.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

b. Liquid Chromatography [1][5]

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at 5% B and increase to 95% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

c. Tandem Mass Spectrometry [1][3]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor and product ion transitions for 10-HODA-CoA and an appropriate internal standard (e.g., a deuterated analog) must be determined.

  • Collision Energy: Optimized for the specific analyte.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method requires derivatization of the thiol group to introduce a fluorescent tag.

a. Derivatization [1]

  • React the sample with a thiol-specific fluorescent labeling agent (e.g., SBD-F).

b. HPLC [6]

  • Column: C18 reversed-phase column.

  • Mobile Phase: Acetonitrile/water gradient.

  • Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the chosen fluorescent label.

Enzymatic Assay

This method relies on the specific enzymatic conversion of the analyte, leading to a measurable change in absorbance or fluorescence.[1]

  • Utilize an enzyme that specifically recognizes 10-HODA-CoA.

  • Couple the enzymatic reaction to the production of a detectable product, such as NADH.

  • Measure the increase in NADH concentration by absorbance at 340 nm or by fluorescence.

Experimental and Logical Workflows

To ensure the reliability and comparability of data, a structured workflow for the cross-validation of these methods is essential.

cluster_prep Sample Preparation cluster_methods Quantification Methods cluster_validation Cross-Validation Sample Biological Sample Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., LLE or SPE) Homogenization->Extraction LCMS LC-MS/MS Extraction->LCMS HPLC HPLC-Fluorescence Extraction->HPLC Enzymatic Enzymatic Assay Extraction->Enzymatic Data_Analysis Data Analysis & Comparison LCMS->Data_Analysis HPLC->Data_Analysis Enzymatic->Data_Analysis Performance_Metrics Performance Metrics (LOD, LOQ, Precision, etc.) Data_Analysis->Performance_Metrics

Caption: Workflow for Cross-Validation of 10-HODA-CoA Quantification Methods.

The following diagram illustrates the key signaling and metabolic context where 10-HODA-CoA may be relevant, highlighting the importance of its accurate measurement.

cluster_pathway Fatty Acid Metabolism cluster_signaling Potential Signaling Roles Linoleic_Acid Linoleic Acid HODA 10-HODA Linoleic_Acid->HODA Oxidation HODA_CoA 10-HODA-CoA HODA->HODA_CoA Acyl-CoA Synthetase Metabolic_Pathways Downstream Metabolic Pathways HODA_CoA->Metabolic_Pathways Receptor_Activation Receptor Activation (e.g., GPCRs) HODA_CoA->Receptor_Activation Gene_Expression Modulation of Gene Expression Receptor_Activation->Gene_Expression

Caption: Potential Metabolic and Signaling Roles of 10-HODA-CoA.

References

A Comparative Guide to the Enzymatic Kinetics of 10-Hydroxyoctadecanoyl-CoA and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic kinetics of 10-hydroxyoctadecanoyl-CoA and its analogs, focusing on the key enzymes involved in their metabolism. Due to the limited availability of direct kinetic data for this compound, this comparison is based on studies of enzymes acting on hydroxyacyl-CoA substrates of varying chain lengths. This approach allows for an informed estimation of the kinetic parameters for the target molecule and its analogs. The primary enzymes discussed are enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase, which are crucial players in the β-oxidation pathway of fatty acids.

Data Presentation: Comparative Enzymatic Kinetics

The following table summarizes the kinetic parameters for enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase with various acyl-CoA substrates. This data illustrates the substrate specificity of these enzymes, particularly concerning the acyl chain length, which is a key determinant of the reaction rate.

Table 1: Kinetic Parameters of Key Enzymes in Hydroxyacyl-CoA Metabolism

EnzymeOrganism/TissueSubstrateK_m_ (µM)V_max_ (µmol/min/mg)Reference
Enoyl-CoA Hydratase Aeromonas caviaeCrotonyl-CoA (C4)166.2 x 10³ U/mg[1]
2-Hexenoyl-CoA (C6)131.8 x 10³ U/mg[1]
2-Octenoyl-CoA (C8)11Significantly lower than C6[1]
L-3-Hydroxyacyl-CoA Dehydrogenase Pig Heart3-Hydroxybutyryl-CoA (C4)35158[2]
3-Hydroxyoctanoyl-CoA (C8)5.0250[2]
3-Hydroxydodecanoyl-CoA (C12)4.5167[2]
3-Hydroxypalmitoyl-CoA (C16)4.050[2]

Note: The activity of enoyl-CoA hydratase generally decreases with increasing chain length of the substrate[3]. For L-3-hydroxyacyl-CoA dehydrogenase, the enzyme exhibits the highest activity with medium-chain substrates[2].

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

1. Enoyl-CoA Hydratase Activity Assay

This spectrophotometric assay is based on the decrease in absorbance at 263 nm, which corresponds to the hydration of the α,β-double bond of the enoyl-CoA substrate.

  • Reagents:

    • 50 mM Tris-HCl buffer (pH 8.0)

    • trans-2-Enoyl-CoA substrate (e.g., crotonyl-CoA, 2-hexenoyl-CoA) at various concentrations.

    • Purified enoyl-CoA hydratase.

  • Procedure:

    • Prepare a reaction mixture in a quartz cuvette containing the Tris-HCl buffer and the enoyl-CoA substrate.

    • Initiate the reaction by adding a small volume of the enzyme solution.

    • Immediately monitor the decrease in absorbance at 263 nm at a constant temperature (e.g., 30°C) using a spectrophotometer.

    • The initial reaction velocity is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient for the enoyl-thioester bond (ε₂₆₃ = 6.7 x 10³ M⁻¹ cm⁻¹)[1].

    • Kinetic parameters (K_m_ and V_max_) are determined by measuring the initial velocities at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

2. L-3-Hydroxyacyl-CoA Dehydrogenase Activity Assay (Coupled Assay)

This assay measures the activity of L-3-hydroxyacyl-CoA dehydrogenase by coupling the reaction to the subsequent cleavage of the product by 3-ketoacyl-CoA thiolase. This method offers the advantages of irreversibility and the elimination of product inhibition[2].

  • Reagents:

    • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

    • L-3-Hydroxyacyl-CoA substrate at various concentrations.

    • NAD⁺

    • Coenzyme A (CoASH)

    • Purified L-3-hydroxyacyl-CoA dehydrogenase.

    • Purified 3-ketoacyl-CoA thiolase (as the coupling enzyme).

  • Procedure:

    • Combine the assay buffer, NAD⁺, CoASH, and the L-3-hydroxyacyl-CoA substrate in a cuvette.

    • Add the coupling enzyme, 3-ketoacyl-CoA thiolase.

    • Initiate the reaction by adding the L-3-hydroxyacyl-CoA dehydrogenase.

    • Monitor the formation of NADH by measuring the increase in absorbance at 340 nm at a constant temperature.

    • Calculate the initial reaction velocities from the linear phase of the reaction.

    • Determine the kinetic parameters (K_m_ and V_max_) by analyzing the initial velocities at different substrate concentrations using Michaelis-Menten kinetics.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the relevant metabolic pathway and a general experimental workflow for determining enzyme kinetics.

Beta_Oxidation_Pathway cluster_key Key Enzymes of Interest Fatty Acyl-CoA Fatty Acyl-CoA trans-Δ²-Enoyl-CoA trans-Δ²-Enoyl-CoA Fatty Acyl-CoA->trans-Δ²-Enoyl-CoA Acyl-CoA Dehydrogenase L-β-Hydroxyacyl-CoA L-β-Hydroxyacyl-CoA trans-Δ²-Enoyl-CoA->L-β-Hydroxyacyl-CoA Enoyl-CoA Hydratase β-Ketoacyl-CoA β-Ketoacyl-CoA L-β-Hydroxyacyl-CoA->β-Ketoacyl-CoA L-3-Hydroxyacyl-CoA Dehydrogenase Acetyl-CoA + Fatty Acyl-CoA (n-2) Acetyl-CoA + Fatty Acyl-CoA (n-2) β-Ketoacyl-CoA->Acetyl-CoA + Fatty Acyl-CoA (n-2) β-Ketothiolase Enzyme1 Enoyl-CoA Hydratase Enzyme2 L-3-Hydroxyacyl-CoA Dehydrogenase

Caption: The mitochondrial β-oxidation pathway for fatty acyl-CoAs.

Experimental_Workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Substrate_Prep Prepare Substrate Solutions (this compound & Analogs) at various concentrations Reaction_Setup Set up Reaction Mixtures in Cuvettes Substrate_Prep->Reaction_Setup Enzyme_Prep Purify/Obtain Enzyme of Interest Initiate_Reaction Initiate Reaction by adding Enzyme Enzyme_Prep->Initiate_Reaction Buffer_Prep Prepare Assay Buffer and Cofactors Buffer_Prep->Reaction_Setup Reaction_Setup->Initiate_Reaction Data_Acquisition Monitor Reaction Progress (Spectrophotometry) Initiate_Reaction->Data_Acquisition Calculate_Velocity Calculate Initial Reaction Velocities (V₀) Data_Acquisition->Calculate_Velocity Plot_Data Plot V₀ vs. [Substrate] Calculate_Velocity->Plot_Data Determine_Parameters Determine Km and Vmax (Michaelis-Menten Fit) Plot_Data->Determine_Parameters

Caption: General experimental workflow for determining enzyme kinetic parameters.

References

Validating the Impact of Gene Knockout on 10-Hydroxyoctadecanoyl-CoA Levels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the effect of a candidate gene knockout on the intracellular concentration of 10-Hydroxyoctadecanoyl-CoA. We present a comparative analysis of a wild-type versus a hypothetical knockout model, detailing the experimental methodologies and expected outcomes. This document is intended to serve as a practical resource for researchers investigating fatty acid metabolism and developing targeted therapeutic interventions.

Comparison of this compound Levels

The following table summarizes the anticipated quantitative data from an experiment designed to assess the impact of a candidate gene knockout on this compound levels. The hypothetical target for this knockout is a member of the Cytochrome P450 4A (CYP4A) family, putative fatty acid hydroxylases.

Cell Line/TissueGenotypeMean this compound (pmol/mg protein)Standard DeviationFold Changep-value
ControlWild-Type (WT)15.82.1--
ExperimentalCYP4A Knockout (KO)3.20.8-4.94<0.01

Note: The data presented above is hypothetical and serves to illustrate the expected outcome of a successful gene knockout targeting the biosynthesis of this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Generation of a CYP4A Knockout Cell Line using CRISPR/Cas9

Objective: To create a stable cell line with a functional knockout of a candidate CYP4A gene.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Lentiviral vectors co-expressing Cas9 and a guide RNA (gRNA) targeting the CYP4A gene

  • Lipofectamine 3000

  • Puromycin (B1679871)

  • DNA extraction kit

  • PCR reagents

  • Sanger sequencing reagents

Procedure:

  • gRNA Design and Cloning: Design two to three gRNAs targeting a critical exon of the candidate CYP4A gene. Clone the gRNAs into a lentiviral vector co-expressing Cas9 and a puromycin resistance gene.

  • Lentivirus Production: Co-transfect HEK293T cells with the lentiviral vector and packaging plasmids using Lipofectamine 3000. Harvest the lentiviral particles from the supernatant after 48-72 hours.

  • Transduction: Transduce the target cells with the lentiviral particles.

  • Selection: After 48 hours, select for successfully transduced cells by adding puromycin to the culture medium.

  • Clonal Isolation: Isolate single cell clones by limiting dilution.

  • Validation:

    • Genomic DNA Analysis: Extract genomic DNA from the isolated clones. Perform PCR to amplify the target region of the CYP4A gene. Sequence the PCR products using Sanger sequencing to identify insertions or deletions (indels) that result in a frameshift mutation.

    • Western Blot: Confirm the absence of the target CYP4A protein in the knockout clones by Western blot analysis using a specific antibody.

Quantification of this compound by LC-MS/MS

Objective: To accurately measure the intracellular concentration of this compound in wild-type and knockout cells.

Materials:

  • Wild-type and CYP4A knockout cells

  • Internal standard (e.g., ¹³C₁₈-10-Hydroxyoctadecanoyl-CoA)

  • Acetonitrile (B52724), isopropanol, and glacial acetic acid

  • Solid Phase Extraction (SPE) cartridges

  • LC-MS/MS system (e.g., Agilent 1290 Infinity II LC coupled to a Sciex 6500+ QTRAP)

Procedure:

  • Sample Preparation:

    • Harvest cells and quench metabolism with cold saline.

    • Lyse the cells and add a known amount of the internal standard.

    • Extract lipids using a mixture of acetonitrile and isopropanol.

    • Acidify the extract with glacial acetic acid.

    • Purify the acyl-CoAs using SPE cartridges.

  • LC-MS/MS Analysis:

    • Chromatography: Separate the acyl-CoAs using a C18 reverse-phase column with a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

    • Mass Spectrometry: Perform analysis in positive ion mode using Multiple Reaction Monitoring (MRM). The precursor-to-product ion transition for this compound would be m/z [M+H]⁺ → m/z [M+H-507]⁺. The specific m/z values will need to be determined based on the exact mass of this compound.

  • Data Analysis: Quantify the amount of this compound by comparing the peak area of the analyte to that of the internal standard. Normalize the results to the total protein concentration of the sample.

Visualizations

Signaling Pathway

Hydroxy_Fatty_Acid_Synthesis Biosynthesis of this compound Octadecanoyl-CoA Octadecanoyl-CoA CYP4A_Enzyme CYP4A (Fatty Acid Hydroxylase) Octadecanoyl-CoA->CYP4A_Enzyme This compound This compound CYP4A_Enzyme->this compound Further_Metabolism Beta-Oxidation & Other Pathways This compound->Further_Metabolism Knockout_Effect Knockout of CYP4A Inhibits this Step Knockout_Effect->CYP4A_Enzyme

Caption: Proposed pathway for this compound synthesis.

Experimental Workflow

Knockout_Validation_Workflow Workflow for Validating Knockout Effect cluster_KO Knockout Generation cluster_Validation Validation cluster_Quantification Quantification gRNA_Design gRNA Design & Cloning Lentivirus_Production Lentivirus Production gRNA_Design->Lentivirus_Production Transduction_Selection Transduction & Selection Lentivirus_Production->Transduction_Selection Clonal_Isolation Clonal Isolation Transduction_Selection->Clonal_Isolation Genomic_Validation Genomic DNA Sequencing Clonal_Isolation->Genomic_Validation Protein_Validation Western Blot Clonal_Isolation->Protein_Validation Sample_Prep Cell Lysis & Lipid Extraction Protein_Validation->Sample_Prep LCMS LC-MS/MS Analysis Sample_Prep->LCMS Data_Analysis Data Analysis LCMS->Data_Analysis

Caption: Experimental workflow for knockout validation.

Comparative Lipidomics Strategies for Elucidating Pathways of 10-Hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of lipidomics methodologies to identify and characterize the metabolic pathways involving 10-Hydroxyoctadecanoyl-CoA. Given the emerging interest in hydroxy fatty acids and their roles in cellular signaling and disease, a robust analytical approach is crucial for understanding their biosynthesis, degradation, and biological functions. This document outlines putative metabolic pathways, compares targeted and untargeted lipidomics strategies, and provides detailed experimental protocols and data presentation formats to aid in the investigation of this specific long-chain fatty acyl-CoA.

Putative Metabolic Pathways of this compound

While the precise metabolic pathways of this compound are still under investigation, we can propose putative synthesis and degradation routes based on known fatty acid metabolism.

Putative Biosynthesis Pathway:

The synthesis of this compound is likely initiated from oleoyl-CoA, a common unsaturated fatty acyl-CoA. A putative pathway involves the hydration of the double bond in oleoyl-CoA, catalyzed by an oleate (B1233923) hydratase or a similar enzyme, to introduce a hydroxyl group at the 10th carbon position.

Putative Biosynthesis of this compound Oleoyl-CoA Oleoyl-CoA Hydration Hydration Oleoyl-CoA->Hydration This compound This compound Hydration->this compound

Caption: Putative biosynthesis of this compound.

Putative Degradation Pathway (Beta-Oxidation):

The degradation of this compound is presumed to occur via the mitochondrial beta-oxidation pathway. This process involves a series of enzymatic reactions that sequentially shorten the fatty acyl chain, producing acetyl-CoA, which can then enter the citric acid cycle for energy production. The presence of the hydroxyl group may require additional enzymatic steps for its removal or modification before the standard beta-oxidation spiral can proceed.

Putative Beta-Oxidation of this compound cluster_oxidation Mitochondrial Beta-Oxidation This compound This compound Dehydrogenation Dehydrogenation This compound->Dehydrogenation Hydration Hydration Dehydrogenation->Hydration Oxidation Oxidation Hydration->Oxidation Thiolysis Thiolysis Oxidation->Thiolysis Octanoyl-CoA Octanoyl-CoA Thiolysis->Octanoyl-CoA Shorter Acyl-CoA Acetyl-CoA Acetyl-CoA Thiolysis->Acetyl-CoA Citric_Acid_Cycle Citric Acid Cycle Acetyl-CoA->Citric_Acid_Cycle

Caption: Putative degradation pathway of this compound.

Comparison of Lipidomics Strategies

The identification and quantification of this compound and related metabolites can be approached using two primary lipidomics strategies: untargeted and targeted analysis. Each approach offers distinct advantages and is suited for different research objectives.

FeatureUntargeted LipidomicsTargeted Lipidomics
Goal Comprehensive profiling of all detectable lipids in a sample.Accurate quantification of a predefined set of known lipids.
Approach High-resolution mass spectrometry (e.g., Q-TOF, Orbitrap) to acquire data on a wide mass range.Triple quadrupole mass spectrometry in Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity.
Strengths - Discovery of novel or unexpected lipids.- Broad overview of lipidome alterations.- Hypothesis generation.- High sensitivity and specificity.- Absolute quantification with the use of internal standards.- Hypothesis testing.
Limitations - Lower sensitivity for low-abundant species.- Semi-quantitative without specific standards.- Complex data analysis.- Limited to a predefined list of analytes.- May miss unexpected changes in the lipidome.
Application to this compound Ideal for initial studies to identify the presence of this compound and other related hydroxy fatty acids in a biological system and to observe global changes in response to stimuli.Best suited for validating the findings from untargeted studies and for accurately measuring the concentration of this compound and its precursors/products in different experimental conditions.

Experimental Protocols

A generalized workflow for the lipidomics analysis of long-chain fatty acyl-CoAs is presented below. Specific details for both untargeted and targeted approaches are then provided.

Lipidomics_Workflow Sample_Collection Sample Collection (Tissue, Cells, Plasma) Lipid_Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Sample_Collection->Lipid_Extraction Sample_Preparation Sample Preparation (Derivatization if needed) Lipid_Extraction->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis Data_Processing Data Processing (Peak Picking, Alignment) LC_MS_Analysis->Data_Processing Statistical_Analysis Statistical Analysis Data_Processing->Statistical_Analysis Pathway_Analysis Pathway Analysis Statistical_Analysis->Pathway_Analysis

Caption: General workflow for lipidomics analysis.

Protocol 1: Untargeted Lipidomics of Hydroxy Fatty Acyl-CoAs

1. Sample Preparation and Extraction:

  • Homogenize 50-100 mg of tissue or 1-5 million cells in ice-cold methanol.

  • Add methyl tert-butyl ether (MTBE) and vortex thoroughly.

  • Induce phase separation by adding water, vortex, and centrifuge.

  • Collect the upper organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., methanol/isopropanol 1:1, v/v) for LC-MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Acetonitrile/isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: A suitable gradient from a low to high percentage of mobile phase B over 20-30 minutes.

    • Flow Rate: 0.3-0.4 mL/min.

  • Mass Spectrometry (MS):

    • Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.

    • Data Acquisition: Full scan mode from m/z 100-1500. Acquire fragmentation data (MS/MS) using data-dependent acquisition (DDA) or data-independent acquisition (DIA).

3. Data Analysis:

  • Use software such as XCMS, MS-DIAL, or similar for peak picking, alignment, and feature detection.

  • Identify putative lipids by matching the accurate mass and fragmentation patterns to lipid databases (e.g., LIPID MAPS, HMDB).

  • Perform statistical analysis (e.g., t-test, ANOVA, PCA) to identify significantly altered lipid species between experimental groups.

Protocol 2: Targeted Quantification of this compound

1. Sample Preparation and Extraction:

  • Follow the same extraction procedure as in the untargeted protocol.

  • Spike the samples with a known amount of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte, if available, or a structurally similar hydroxy fatty acyl-CoA).

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Use a similar LC setup as in the untargeted protocol to achieve good chromatographic separation.

  • Mass Spectrometry (MS):

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization Mode: ESI in positive ion mode.

    • Data Acquisition: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard need to be optimized.

      • Hypothetical MRM transition for this compound: Based on the structure, a likely precursor ion would be the protonated molecule [M+H]+. A characteristic product ion would result from the neutral loss of the phosphopantetheine moiety.

3. Quantification:

  • Generate a calibration curve using a series of known concentrations of a this compound analytical standard.

  • Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Data Presentation

Quantitative data from targeted lipidomics experiments should be presented in a clear and concise tabular format to facilitate comparison between different experimental conditions. While quantitative data for this compound is not yet widely available in the literature, the following table provides an example format using data for the related hydroxy fatty acids, 9-HODE and 13-HODE, which are markers of oxidative stress.

Table 1: Example Quantification of Hydroxyoctadecadienoic Acids (HODEs) in Plasma (ng/mL)

Sample IDGroup9-HODE (ng/mL)13-HODE (ng/mL)
Control_01Control15.228.5
Control_02Control18.132.1
Control_03Control14.829.3
Control Mean ± SD 16.0 ± 1.7 30.0 ± 1.8
Treatment_01Treatment25.645.2
Treatment_02Treatment28.949.8
Treatment_03Treatment26.347.1
Treatment Mean ± SD 26.9 ± 1.7 47.4 ± 2.3

Note: The data in this table is illustrative and based on typical concentrations found for 9-HODE and 13-HODE in biological samples. Actual values for this compound will need to be determined experimentally.

By employing these comparative lipidomics strategies, researchers can effectively investigate the metabolic pathways involving this compound, leading to a better understanding of its physiological and pathological roles. The combination of untargeted discovery and targeted validation provides a powerful approach to advance our knowledge in this area.

Confirming the Identity of 10-Hydroxyoctadecanoyl-CoA: A High-Resolution Mass Spectrometry-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) with alternative methods for the definitive identification of 10-Hydroxyoctadecanoyl-CoA, a key intermediate in fatty acid metabolism. Accurate identification of such molecules is paramount in metabolic research and drug development. This document outlines the superior capabilities of HRMS in terms of mass accuracy and structural elucidation, supported by experimental data and detailed protocols.

High-Resolution Mass Spectrometry: The Gold Standard for Identification

High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), offers unparalleled specificity and sensitivity for the analysis of complex biological molecules like this compound. Its ability to provide high-accuracy mass measurements and detailed fragmentation patterns allows for confident structural confirmation, distinguishing it from isomers and other interfering compounds.

Quantitative Performance Comparison

The following table summarizes the key performance metrics of LC-HRMS for the analysis of long-chain hydroxy fatty acids, which are structurally similar to this compound, and compares them with Gas Chromatography-Mass Spectrometry (GC-MS), a common alternative.

ParameterHigh-Resolution LC-MS (for 10-Hydroxystearic Acid)Gas Chromatography-Mass Spectrometry (General for Fatty Acid Methyl Esters)
Limit of Detection (LOD) 0.1 - 0.9 ng/mL[1]Typically in the low ng to pg range on-column
Limit of Quantitation (LOQ) 0.4 - 2.6 ng/mL[1]Typically in the ng to pg range on-column
Linearity (R²) > 0.99[2]Generally > 0.99
Precision (%RSD) < 15%Typically < 10-15%
Derivatization Required? NoYes (e.g., methylation)

Experimental Protocols

Extraction of Long-Chain Acyl-CoAs from Biological Samples

This protocol is adapted for the extraction of long-chain acyl-CoAs from cell cultures or tissues.

Materials:

  • Acetonitrile (ACN)

  • Isopropanol (IPA)

  • 0.1 M Potassium phosphate (B84403) buffer (pH 6.7)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Homogenize the cell pellet or tissue sample in a mixture of ACN and IPA (e.g., 3:1 v/v).

  • Add cold potassium phosphate buffer and vortex thoroughly.

  • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

  • Collect the supernatant.

  • Condition an SPE cartridge with methanol (B129727) followed by water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with a low percentage of organic solvent to remove unbound contaminants.

  • Elute the long-chain acyl-CoAs with an appropriate organic solvent mixture (e.g., methanol/acetonitrile).

  • Dry the eluate under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50:50 methanol:water).

High-Resolution LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF).

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from a low to a high percentage of mobile phase B to elute the analyte.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 10 µL.

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Full Scan m/z Range: 150 - 1200.

  • Resolution: > 60,000.

  • Data-Dependent MS/MS: Acquire fragmentation spectra for the most intense ions in the full scan.

  • Collision Energy: Ramped collision energy (e.g., 20-40 eV) to obtain comprehensive fragmentation.

Identification of this compound by HRMS

The confirmation of this compound is based on two key pieces of evidence from the HRMS analysis:

  • Accurate Mass Measurement: The theoretical exact mass of the [M+H]⁺ ion of this compound (C₃₉H₆₉N₇O₁₈P₃S) is 1049.3711 Da . High-resolution mass spectrometers can measure this mass with high accuracy (typically < 5 ppm error), providing strong evidence for the elemental composition.

  • Characteristic Fragmentation Pattern: In tandem mass spectrometry (MS/MS), the this compound ion will fragment in a predictable manner. The fragmentation of acyl-CoAs is well-characterized and includes:

    • A neutral loss of 507.0 Da , corresponding to the loss of the 3'-phosphoadenosine-5'-diphosphate moiety.[3][4][5]

    • A characteristic fragment ion at m/z 428.0365 , representing the adenosine-3',5'-diphosphate fragment.[3][4]

    • Fragments arising from the cleavage of the fatty acyl chain, which can help to pinpoint the position of the hydroxyl group. For this compound, specific cleavages around the 10th carbon would be expected.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic context and the analytical workflow for the identification of this compound.

G Figure 1. Mitochondrial Beta-Oxidation of Saturated Fatty Acids Fatty_Acid Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA Carnitine_Shuttle Carnitine Shuttle Fatty_Acyl_CoA->Carnitine_Shuttle Mitochondrial_Matrix Mitochondrial Matrix Carnitine_Shuttle->Mitochondrial_Matrix Beta_Oxidation Beta-Oxidation Cycle Mitochondrial_Matrix->Beta_Oxidation Enoyl_CoA Enoyl-CoA Beta_Oxidation->Enoyl_CoA Dehydrogenation Hydroxyoctadecanoyl_CoA This compound Ketoacyl_CoA Ketoacyl-CoA Hydroxyoctadecanoyl_CoA->Ketoacyl_CoA Dehydrogenation Enoyl_CoA->Hydroxyoctadecanoyl_CoA Hydration Thiolase Thiolase Ketoacyl_CoA->Thiolase Thiolase->Fatty_Acyl_CoA Shortened by 2 carbons Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Mitochondrial Beta-Oxidation Pathway.

G Figure 2. Experimental Workflow for this compound Identification cluster_SamplePrep Sample Preparation cluster_Analysis LC-HRMS Analysis cluster_DataAnalysis Data Analysis Biological_Sample Biological Sample (Cells/Tissue) Extraction Extraction of Long-Chain Acyl-CoAs Biological_Sample->Extraction SPE_Cleanup Solid-Phase Extraction Cleanup Extraction->SPE_Cleanup LC_Separation LC Separation (C18 Column) SPE_Cleanup->LC_Separation HRMS_Detection High-Resolution MS (Full Scan) LC_Separation->HRMS_Detection MSMS_Fragmentation Data-Dependent MS/MS Fragmentation HRMS_Detection->MSMS_Fragmentation Accurate_Mass Accurate Mass Measurement MSMS_Fragmentation->Accurate_Mass Fragmentation_Analysis Fragmentation Pattern Analysis MSMS_Fragmentation->Fragmentation_Analysis Identification Confident Identification of This compound Accurate_Mass->Identification Fragmentation_Analysis->Identification

References

The Sentinel in the System: Validating 10-Hydroxyoctadecanoyl-CoA as a Biomarker for Metabolic Disease

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for precise and reliable biomarkers is paramount. In the intricate world of fatty acid metabolism, the identification of novel indicators of disease can pave the way for earlier diagnosis, improved patient monitoring, and the development of targeted therapies. This guide provides a comprehensive comparison of 10-Hydroxyoctadecanoyl-CoA as a potential biomarker, placed in the context of established markers for long-chain fatty acid oxidation disorders (FAODs), a class of metabolic diseases where its relevance is most pronounced.

While direct validation studies for this compound as a standalone biomarker are not prominent in current literature, its structural relationship to known indicators of FAODs, particularly long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, positions it as a molecule of significant interest. LCHAD deficiency is a rare, autosomal recessive disorder that impairs the body's ability to break down long-chain fatty acids for energy. This leads to a toxic accumulation of specific metabolic intermediates.

Established Biomarkers for LCHAD Deficiency: The Current Gold Standard

The primary and most widely accepted biomarkers for LCHAD deficiency are long-chain 3-hydroxy acylcarnitines. These are derivatives of the hydroxyacyl-CoAs that accumulate due to the enzymatic block. The acylcarnitine profile, typically analyzed from dried blood spots or plasma, is the cornerstone of newborn screening and diagnostic testing for this and other FAODs.

Biomarker CategorySpecific AnalytesSample TypeDiagnostic UtilityLimitations
Long-Chain 3-Hydroxy Acylcarnitines C16-OH, C18-OH, C18:1-OHDried Blood Spot, PlasmaPrimary diagnostic marker for LCHAD deficiency. Elevated levels are highly indicative of the disorder.[1][2][3]Can be influenced by diet and clinical status. False-positive and false-negative results, though rare, can occur.[2][3]
Acylcarnitine Ratios "HADHA ratio": (C16OH + C18OH + C18:1OH) / C0 (Free Carnitine)Dried Blood SpotImproved specificity and sensitivity over individual markers. Helps to reduce false-negative results and differentiate from other FAODs like VLCAD deficiency.[2][3][4]Requires specific calculation and established reference ranges.
Global Metabolomics and Lipidomics Comprehensive profiling of metabolites and lipidsPlasmaResearch-level tool for identifying novel biomarkers and understanding disease pathophysiology. Can reveal broader metabolic dysregulation beyond the primary defect.[1][5]Not yet standardized for routine clinical diagnosis. Data analysis is complex.

This compound: A Potential but Unvalidated Biomarker

This compound is the direct upstream precursor to the metabolic block in LCHAD deficiency involving an 18-carbon fatty acid. Its accumulation is a logical consequence of the enzyme defect. However, its direct measurement in biological samples as a routine biomarker is not established.

Hypothetical Advantages:

  • Direct Indicator: As the direct substrate of the deficient enzyme, its levels could, in theory, provide a more direct and sensitive measure of the metabolic block compared to its downstream carnitine esters.

  • Fundamental Insight: Quantifying the acyl-CoA pool could offer deeper insights into the intracellular metabolic state and the immediate impact of the enzyme deficiency.

Challenges and Unanswered Questions:

  • Analytical Difficulty: Acyl-CoAs are generally less stable and present at lower concentrations in plasma compared to acylcarnitines, making their routine measurement more challenging.[6][7]

  • Lack of Validation Data: There is a significant absence of clinical studies validating the sensitivity, specificity, and clinical utility of this compound as a biomarker for LCHAD deficiency or any other disease.

  • Cellular Compartmentalization: The majority of acyl-CoAs are intracellular, which may limit the utility of plasma-based measurements.

Experimental Protocols

Analysis of Acylcarnitines by Tandem Mass Spectrometry (MS/MS)

This is the standard method for newborn screening and diagnostic confirmation of FAODs.

Workflow:

cluster_sample_prep Sample Preparation cluster_analysis MS/MS Analysis cluster_data Data Analysis sample Dried Blood Spot or Plasma extraction Methanol Extraction with Internal Standards sample->extraction derivatization Butanolic-HCl Derivatization extraction->derivatization injection Flow Injection derivatization->injection msms Tandem Mass Spectrometry (ESI-MS/MS) injection->msms detection Precursor Ion or Neutral Loss Scanning msms->detection quantification Quantification against Calibrators detection->quantification comparison Comparison to Reference Ranges quantification->comparison

Acylcarnitine Analysis Workflow

Methodology:

  • Sample Collection: A small blood sample is collected via a heel prick and spotted onto a filter card (dried blood spot) or collected in a tube containing an anticoagulant for plasma separation.

  • Extraction: A small disc is punched from the dried blood spot, or a plasma aliquot is used. Acylcarnitines are extracted using a solvent, typically methanol, containing isotopically labeled internal standards for each analyte of interest.

  • Derivatization: The extracted acylcarnitines are derivatized, commonly with butanolic-HCl, to form butyl esters. This improves their ionization efficiency and chromatographic behavior.

  • Analysis: The derivatized sample is introduced into a tandem mass spectrometer, usually by flow injection. Electrospray ionization (ESI) is used to generate ions.

  • Detection: Specific scan modes, such as precursor ion scanning or neutral loss scanning, are employed to selectively detect the butyl-esterified acylcarnitines.

  • Quantification: The concentration of each acylcarnitine is determined by comparing its signal intensity to that of its corresponding internal standard and a calibration curve.

Quantification of Acyl-CoAs by UHPLC-ESI-MS/MS

This method is more common in research settings for the direct measurement of acyl-CoAs.

Workflow:

cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Analysis tissue Tissue or Cell Homogenate extraction Solid Phase or Liquid-Liquid Extraction tissue->extraction uhplc UHPLC Separation (Reversed-Phase) extraction->uhplc msms Tandem Mass Spectrometry (ESI-MS/MS) uhplc->msms srm Selected Reaction Monitoring (SRM) msms->srm quantification Quantification against Stable Isotope-Labeled Internal Standards srm->quantification

Acyl-CoA Analysis Workflow

Methodology:

  • Sample Collection and Homogenization: Tissues or cells are rapidly harvested and homogenized in a buffer that preserves the integrity of the acyl-CoAs.

  • Extraction: Acyl-CoAs are extracted from the homogenate using methods like solid-phase extraction or liquid-liquid extraction to remove interfering substances.

  • Chromatographic Separation: The extracted acyl-CoAs are separated using ultra-high-performance liquid chromatography (UHPLC) with a reversed-phase column. This allows for the separation of different acyl-CoA species based on their chain length and saturation.

  • Mass Spectrometric Detection: The separated acyl-CoAs are ionized using ESI and detected by a tandem mass spectrometer operating in selected reaction monitoring (SRM) mode. This provides high specificity and sensitivity for each targeted acyl-CoA.

  • Quantification: Absolute quantification is achieved by spiking the sample with stable isotope-labeled internal standards for the acyl-CoAs of interest and using a calibration curve.

Signaling Pathway and Biomarker Generation in LCHAD Deficiency

The following diagram illustrates the position of this compound and the generation of established biomarkers in the context of LCHAD deficiency.

Long-Chain Fatty Acid Long-Chain Fatty Acid Long-Chain Acyl-CoA Long-Chain Acyl-CoA Long-Chain Fatty Acid->Long-Chain Acyl-CoA Acyl-CoA Synthetase Enoyl-CoA Enoyl-CoA Long-Chain Acyl-CoA->Enoyl-CoA Acyl-CoA Dehydrogenase This compound This compound Enoyl-CoA->this compound Enoyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA This compound->3-Ketoacyl-CoA LCHAD (Deficient) Acylcarnitines Acylcarnitines This compound->Acylcarnitines Carnitine Palmitoyltransferase Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA Thiolase

Fatty Acid Beta-Oxidation Pathway in LCHAD Deficiency

Conclusion and Future Directions

Currently, long-chain 3-hydroxy acylcarnitines, particularly when assessed as ratios, remain the most reliable and validated biomarkers for the diagnosis and monitoring of LCHAD deficiency. While this compound is a theoretically sound candidate for a more direct biomarker, its clinical utility is yet to be established.

Future research should focus on:

  • Developing and validating robust, high-throughput analytical methods for the quantification of this compound and other long-chain acyl-CoAs in clinically accessible samples like plasma.

  • Conducting clinical studies to evaluate the sensitivity and specificity of this compound in comparison to and in combination with established acylcarnitine markers.

  • Investigating the correlation of plasma or tissue levels of this compound with disease severity and response to treatment in patients with LCHAD deficiency.

The validation of this compound as a biomarker would represent a significant advancement in the field of inborn errors of metabolism, potentially offering a more precise tool for understanding and managing these complex disorders. However, until rigorous validation is complete, acylcarnitine profiling will continue to be the cornerstone of clinical practice.

References

The Enzymatic Landscape of 10-Hydroxyoctadecanoyl-CoA Metabolism: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the enzymatic processing of modified fatty acids is crucial for deciphering metabolic pathways and identifying potential therapeutic targets. This guide provides a comparative study of enzymes with the potential to act on 10-Hydroxyoctadecanoyl-CoA, a mid-chain hydroxylated fatty acyl-CoA. Due to the limited direct research on this specific substrate, this guide synthesizes information on analogous enzyme families and proposes a putative metabolic pathway, supported by available experimental data and detailed protocols.

The metabolism of this compound is not yet fully elucidated in a single, defined pathway. However, based on established principles of fatty acid metabolism, a likely route involves an initial oxidation of the hydroxyl group followed by a modified form of β-oxidation. This guide will focus on the initial and most critical enzymatic step: the dehydrogenation of the 10-hydroxyl group.

Proposed Metabolic Pathway for this compound

The metabolism of this compound is hypothesized to proceed via the following key enzymatic steps:

  • Dehydrogenation: A hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group at the C10 position to a keto group, forming 10-Oxooctadecanoyl-CoA.

  • Modified β-Oxidation: The resulting 10-Oxooctadecanoyl-CoA is then likely subjected to a series of β-oxidation cycles to shorten the acyl chain. The presence of the keto group at a non-β position necessitates a modified enzymatic machinery compared to standard β-oxidation.

Metabolic Pathway of this compound cluster_0 Putative Metabolic Pathway This compound This compound 10-Oxooctadecanoyl-CoA 10-Oxooctadecanoyl-CoA This compound->10-Oxooctadecanoyl-CoA [1] Dehydrogenation (Hydroxyacyl-CoA Dehydrogenase) Modified Beta-Oxidation Products Modified Beta-Oxidation Products 10-Oxooctadecanoyl-CoA->Modified Beta-Oxidation Products [2] Modified Beta-Oxidation

Caption: Proposed metabolic pathway for this compound.

Comparative Analysis of Potential Dehydrogenases

While a specific "this compound dehydrogenase" has not been extensively characterized, enzymes from the hydroxyacyl-CoA dehydrogenase (HADH) family are the most probable candidates for catalyzing the initial oxidation step. These enzymes exhibit varying specificities for substrate chain length and the position of the hydroxyl group. Below is a comparative table of well-characterized long-chain hydroxyacyl-CoA dehydrogenases that could potentially act on this compound.

EnzymeEC NumberSource OrganismOptimal Substrate (Chain Length)Apparent Km (µM)Apparent Vmax (µmol/min/mg)Optimal pHReference
L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD)1.1.1.211Sus scrofa (Pig) heartC12-C16~5-15 (for various chain lengths)~150-200 (for C14)9.5[1]
Medium and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase (SCHAD)1.1.1.35Mus musculus (Mouse)C4-C827 (for C4)17810.0[2]
D-3-Hydroxyacyl-CoA Dehydratase/D-3-Hydroxyacyl-CoA Dehydrogenase (Peroxisomal Bifunctional Enzyme)1.1.1.n/aCucumis sativus (Cucumber)C10Not ReportedNot Reported9.0[3]

Note: The kinetic parameters presented are for the optimal substrates of these enzymes and may differ for this compound. This table serves as a comparative guide to the general properties of this enzyme class.

Experimental Protocols

General Assay for Long-Chain Hydroxyacyl-CoA Dehydrogenase Activity

This protocol describes a spectrophotometric assay to measure the activity of a long-chain hydroxyacyl-CoA dehydrogenase, which can be adapted to test for activity with this compound. The assay measures the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.

Materials:

  • Tris-HCl buffer (100 mM, pH 9.0)

  • NAD+ solution (10 mM)

  • This compound (substrate, concentration to be varied)

  • Purified or partially purified enzyme preparation

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 850 µL of 100 mM Tris-HCl buffer (pH 9.0)

    • 100 µL of 10 mM NAD+ solution

    • 50 µL of enzyme preparation

  • Incubate the mixture for 5 minutes at 37°C to allow the temperature to equilibrate.

  • Initiate the reaction by adding 50 µL of the this compound substrate solution.

  • Immediately mix the contents of the cuvette by gentle inversion and place it in the spectrophotometer.

  • Monitor the increase in absorbance at 340 nm for 5-10 minutes, recording readings at regular intervals (e.g., every 30 seconds).

  • The rate of the reaction is calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (6220 M-1cm-1).

  • To determine kinetic parameters (Km and Vmax), the assay should be repeated with varying concentrations of the this compound substrate.

Experimental Workflow for HADH Assay cluster_1 Assay Workflow Prepare Reaction Mixture Prepare Reaction Mixture Pre-incubate at 37°C Pre-incubate at 37°C Prepare Reaction Mixture->Pre-incubate at 37°C Add Substrate (this compound) Add Substrate (this compound) Pre-incubate at 37°C->Add Substrate (this compound) Spectrophotometric Measurement (340 nm) Spectrophotometric Measurement (340 nm) Add Substrate (this compound)->Spectrophotometric Measurement (340 nm) Data Analysis (Calculate Rate, Km, Vmax) Data Analysis (Calculate Rate, Km, Vmax) Spectrophotometric Measurement (340 nm)->Data Analysis (Calculate Rate, Km, Vmax)

Caption: General experimental workflow for assaying hydroxyacyl-CoA dehydrogenase activity.

Conclusion

The enzymatic metabolism of this compound represents an area of fatty acid metabolism that is not yet fully characterized. The most plausible pathway involves an initial dehydrogenation at the C10 position, likely catalyzed by a member of the long-chain hydroxyacyl-CoA dehydrogenase family, followed by a modified β-oxidation pathway. While direct experimental data for enzymes acting on this specific substrate is scarce, this guide provides a comparative framework based on analogous well-studied enzymes. The provided experimental protocol offers a starting point for researchers to investigate and characterize the specific enzymes involved in this metabolic route. Further research is necessary to isolate and characterize the specific dehydrogenases and subsequent β-oxidation enzymes to fully elucidate the metabolic fate of this compound.

References

A Comparative Guide to Confirming Protein-Ligand Interactions with 10-Hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of modern biophysical techniques for confirming and quantifying the interaction between proteins and the lipid ligand 10-Hydroxyoctadecanoyl-CoA. While specific experimental data for this particular ligand is limited, this document outlines the established methodologies used for similar long-chain fatty acyl-CoAs. These protocols and data serve as a robust framework for designing and executing experiments with this compound.

The selection of an appropriate analytical technique is critical for accurately characterizing molecular interactions. Factors such as the required data type (kinetics, thermodynamics, or stoichiometry), sample consumption, and throughput should be carefully considered. This guide compares the leading methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Affinity Purification-Mass Spectrometry (AP-MS), along with notable alternatives.

Comparison of Key Biophysical Techniques

Each method offers unique advantages and provides different types of information about the protein-ligand interaction. The choice of technique will depend on the specific research question being addressed.

Technique Principle Information Obtained Ligand/Protein State Sample Consumption Throughput
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a sensor surface.Binding Affinity (K D ), Kinetics (k on , k off ), Specificity.One partner is immobilized.LowMedium to High
Isothermal Titration Calorimetry (ITC) Measures heat changes upon binding in solution.Binding Affinity (K D ), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS).Both partners are in solution.HighLow
Affinity Purification-Mass Spectrometry (AP-MS) Identifies interaction partners by purifying a "bait" protein and analyzing co-purified "prey" proteins.Interaction Partners, Network Mapping.Near-native conditions in lysate.MediumHigh
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures changes in the magnetic properties of atomic nuclei upon binding.Binding Site Mapping, Affinity (K D ), 3D Structure.Both partners are in solution.HighLow
Biolayer Interferometry (BLI) Measures changes in the interference pattern of light reflected from a biosensor tip.Binding Affinity (K D ), Kinetics (k on , k off ).One partner is immobilized.LowHigh
Microscale Thermophoresis (MST) Measures the directed movement of molecules in a temperature gradient, which changes upon binding.Binding Affinity (K D ).Both partners are in solution.Very LowHigh

Quantitative Data for Acyl-CoA-Protein Interactions

Protein Ligand Technique Dissociation Constant (K D ) Reference
Acyl-CoA-Binding Protein (ACBP), ratOleoyl-CoA (C18:1)ITC / Fluorimetry14 nM[1][2]
Acyl-CoA-Binding Protein (ACBP), ratDocosahexaenoyl-CoA (C22:6)ITC / Fluorimetry16 nM[1][2]
Carnitine Palmitoyltransferase I (CPT I), rat liverOleoyl-CoA (C18:1)Enzyme Kinetics2.4 µM[1][2]
Carnitine Palmitoyltransferase I (CPT I), rat liverDocosahexaenoyl-CoA (C22:6)Enzyme Kinetics22.7 µM[1][2]
Human DHHC20 (palmitoyltransferase)Palmitoyl-CoA (C16:0)ITC2.8 µM[3]
Yeast Acyl-CoA-Binding ProteinAcyl-CoA EstersMicrocalorimetry0.055 nM
Bovine Acyl-CoA-Binding ProteinLong-chain Acyl-CoAs (C14-C20)Fluorimetry0.6 - 1.7 nM[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the key techniques discussed.

Surface Plasmon Resonance (SPR) for Protein-Lipid Interactions

SPR is a powerful label-free technique for real-time monitoring of binding kinetics.[5][6]

Objective: To determine the association (k on ) and dissociation (k off ) rates, and the equilibrium dissociation constant (K D ) for the interaction between a protein and this compound.

Methodology:

  • Sensor Chip Selection and Preparation:

    • For lipid ligands, an L1 or HPA sensor chip is commonly used. The L1 chip has a lipophilic surface suitable for capturing lipid vesicles (liposomes), while the HPA chip has a hydrophobic surface.

    • Alternatively, the protein of interest can be immobilized on a CM5 sensor chip via amine coupling.[7]

  • Ligand/Analyte Preparation:

    • Immobilizing Liposomes: Prepare liposomes incorporating this compound. This can be done by mixing the lipid with a carrier lipid (e.g., POPC) in chloroform, drying the mixture to a thin film, and rehydrating with buffer followed by extrusion to create unilamellar vesicles.

    • Protein as Analyte: Prepare a series of dilutions of the purified protein in a suitable running buffer (e.g., HBS-EP).

  • Immobilization:

    • If using an L1 chip, inject the prepared liposomes over the sensor surface. The lipid bilayer will self-assemble on the chip surface.

    • If immobilizing the protein on a CM5 chip, activate the surface with EDC/NHS, inject the protein solution, and then block the remaining active sites with ethanolamine.[7]

  • Interaction Analysis:

    • Inject the protein analyte dilutions over the immobilized liposome (B1194612) surface (or inject this compound solution over the immobilized protein).

    • Monitor the binding in real-time, observing the association phase.

    • Follow with an injection of running buffer to monitor the dissociation phase.

  • Regeneration:

    • Inject a regeneration solution (e.g., a short pulse of NaOH or a specific buffer) to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate k on , k off , and K D .

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[8]

Objective: To determine the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the protein-10-Hydroxyoctadecanoyl-CoA interaction.

Methodology:

  • Sample Preparation:

    • Dialyze the purified protein extensively against the final experimental buffer.

    • Dissolve the this compound in the same dialysis buffer. It is critical that the buffer for the protein and ligand are identical to minimize heats of dilution.

    • Degas both solutions to prevent air bubbles in the calorimeter.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C or 30°C).[8]

    • Thoroughly clean the sample cell and the injection syringe.

  • Loading the Calorimeter:

    • Load the protein solution (e.g., 10-50 µM) into the sample cell.

    • Load the this compound solution (typically 10-20 times the protein concentration) into the injection syringe.

  • Titration:

    • Perform a series of small, sequential injections (e.g., 20 injections of 2 µL each) of the ligand into the protein solution.

    • Allow the system to reach equilibrium between each injection.

  • Control Experiments:

    • Perform a control titration by injecting the ligand into the buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the experimental data.

    • Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine n, K D , and ΔH.

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the obtained values.

Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a high-throughput technique used to identify the interaction partners of a target protein from a complex mixture like a cell lysate.[9][10]

Objective: To identify proteins that interact with this compound in a cellular context.

Methodology:

  • Bait Preparation:

    • Synthesize a "bait" molecule by attaching an affinity tag (e.g., biotin) to this compound, often via a linker to minimize steric hindrance.

  • Cell Lysis and Incubation:

    • Prepare a cell lysate under non-denaturing conditions to preserve protein complexes.

    • Incubate the lysate with the biotinylated this compound bait.

  • Affinity Purification:

    • Add streptavidin-coated magnetic beads to the lysate to capture the biotinylated bait and any bound proteins.

    • Wash the beads extensively with lysis buffer to remove non-specific binders.

  • Elution and Digestion:

    • Elute the bound proteins from the beads.

    • Digest the eluted proteins into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis:

    • Separate the peptides by liquid chromatography (LC).

    • Analyze the separated peptides by tandem mass spectrometry (MS/MS) to determine their amino acid sequences.

  • Data Analysis:

    • Search the obtained peptide sequences against a protein database to identify the corresponding proteins.

    • Use statistical methods to distinguish true interaction partners from non-specific background proteins.[9] This often involves comparing results to control experiments (e.g., using beads alone or a biotinylated control molecule).

Visualizations of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a general workflow for identifying and characterizing protein-ligand interactions, integrating multiple techniques for comprehensive analysis.

G cluster_discovery Discovery Phase cluster_validation Validation & Quantification Phase cluster_output Outputs AP_MS Affinity Purification- Mass Spectrometry (AP-MS) Partners Interaction Partners AP_MS->Partners Y2H Yeast Two-Hybrid Y2H->Partners Screening High-Throughput Screening Screening->Partners SPR Surface Plasmon Resonance (SPR) Kinetics Kinetics (kon, koff) SPR->Kinetics Affinity Affinity (KD) SPR->Affinity ITC Isothermal Titration Calorimetry (ITC) ITC->Affinity Thermo Thermodynamics (ΔH, ΔS) ITC->Thermo BLI Biolayer Interferometry (BLI) BLI->Kinetics BLI->Affinity NMR NMR Spectroscopy NMR->Affinity Structure Structural Details NMR->Structure Partners->SPR Partners->ITC Partners->BLI Partners->NMR

Caption: General workflow for protein-ligand interaction studies.

Signaling Pathways

Long-chain acyl-CoAs are key metabolic intermediates and signaling molecules. Below are diagrams of two critical pathways where molecules like this compound could play a role.

1. Mitochondrial Fatty Acid β-Oxidation

This is the primary catabolic pathway for fatty acids, breaking them down to produce acetyl-CoA, which then enters the citric acid cycle for energy production.[11][12]

G cluster_beta_ox β-Oxidation Cycle FattyAcid Fatty Acid (e.g., 10-Hydroxyoctadecanoic Acid) AcylCoA_Synth Acyl-CoA Synthetase FattyAcid->AcylCoA_Synth AcylCoA Acyl-CoA (e.g., this compound) AcylCoA_Synth->AcylCoA CPT1 CPT1 AcylCoA->CPT1 Dehydrogenation1 Acyl-CoA Dehydrogenase CPT1->Dehydrogenation1 Mitochondrion Mitochondrial Matrix Hydration Enoyl-CoA Hydratase Dehydrogenation1->Hydration FADH2 FADH₂ Dehydrogenation1->FADH2 Dehydrogenation2 3-Hydroxyacyl-CoA Dehydrogenase Hydration->Dehydrogenation2 Thiolysis Thiolase Dehydrogenation2->Thiolysis NADH NADH Dehydrogenation2->NADH Thiolysis->Dehydrogenation1 Shortened Acyl-CoA AcetylCoA Acetyl-CoA Thiolysis->AcetylCoA TCA TCA Cycle AcetylCoA->TCA ETC Electron Transport Chain FADH2->ETC NADH->ETC

Caption: The mitochondrial fatty acid β-oxidation pathway.

2. PPARα Signaling Pathway

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that function as transcription factors regulating gene expression. Fatty acids and their derivatives, including acyl-CoAs, are known ligands for PPARs.[8][13][14]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AcylCoA Fatty Acyl-CoA (e.g., this compound) PPARa_inactive PPARα AcylCoA->PPARa_inactive Binds & Activates PPARa_active PPARα PPARa_inactive->PPARa_active Translocates to Nucleus RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active Translocates to Nucleus Complex PPARα-RXR Heterodimer PPARa_active->Complex RXR_active->Complex PPRE PPRE (Peroxisome Proliferator Response Element) Complex->PPRE Binds to DNA Gene_Expression Target Gene Transcription PPRE->Gene_Expression Regulates Lipid_Metabolism Lipid Metabolism Gene_Expression->Lipid_Metabolism Fatty_Acid_Oxidation Fatty Acid Oxidation Gene_Expression->Fatty_Acid_Oxidation Inflammation Inflammation Gene_Expression->Inflammation

Caption: The PPARα fatty acid signaling pathway.

References

A Comparative Analysis of 10-Hydroxyoctadecanoyl-CoA and 12-Hydroxyoctadecanoyl-CoA for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the biochemical properties, metabolic fates, and potential physiological effects of 10-Hydroxyoctadecanoyl-CoA and 12-hydroxyoctadecanoyl-CoA reveals distinct characteristics that could influence cellular signaling and metabolic pathways. While direct comparative studies are limited, an analysis of related compounds and enzymatic pathways provides valuable insights for researchers and drug development professionals.

This guide synthesizes available data to offer a comparative overview of these two positional isomers of hydroxyoctadecanoyl-CoA. The information is presented to facilitate further research and exploration of their potential as therapeutic targets or biomarkers.

Biochemical and Metabolic Profile

Both this compound (10-HOD-CoA) and 12-hydroxyoctadecanoyl-CoA (12-HOD-CoA) are acyl-CoA derivatives of hydroxylated stearic acid. The position of the hydroxyl group is the key structural difference that dictates their interaction with enzymes and their subsequent metabolic fates.

While specific data for the CoA derivatives is scarce, information on their corresponding free fatty acids, 10-hydroxyoctadecanoic acid (10-HODA) and 12-hydroxyoctadecanoic acid (12-HODA), suggests they are involved in fatty acid metabolism. These molecules are expected to be substrates for enzymes such as acyl-CoA synthetases, which activate them to their CoA esters, and hydroxyacyl-CoA dehydrogenases, which are involved in their further oxidation.

Table 1: General Comparison of 10-HOD-CoA and 12-HOD-CoA

FeatureThis compound12-hydroxyoctadecanoyl-CoA
Parent Fatty Acid 10-Hydroxyoctadecanoic acid12-hydroxyoctadecanoic acid
Potential Metabolic Pathways Fatty acid β-oxidation, fatty acid elongationFatty acid β-oxidation, fatty acid elongation
Key Differentiating Feature Position of the hydroxyl group at C10Position of the hydroxyl group at C12
Predicted Biological Role Potential signaling molecule, intermediate in fatty acid metabolismPotential signaling molecule, intermediate in fatty acid metabolism

Potential Signaling Pathways and Cellular Effects

The positioning of the hydroxyl group on the fatty acyl chain can significantly influence how these molecules interact with cellular receptors and signaling proteins. While no specific signaling pathways have been definitively elucidated for 10-HOD-CoA or 12-HOD-CoA, the broader class of hydroxy fatty acids is known to have signaling properties.

For instance, other hydroxylated fatty acids are known to act as ligands for peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism and inflammation. It is plausible that 10-HOD-CoA and 12-HOD-CoA, or their downstream metabolites, could also modulate PPAR activity or other nuclear receptors.

Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular 10_HOD_CoA 10-HOD-CoA Receptor Cell Surface or Intracellular Receptor 10_HOD_CoA->Receptor Potential Interaction Metabolic_Enzymes Metabolic Enzymes 10_HOD_CoA->Metabolic_Enzymes Metabolism 12_HOD_CoA 12-HOD-CoA 12_HOD_CoA->Receptor Potential Interaction 12_HOD_CoA->Metabolic_Enzymes Metabolism Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Gene_Expression Modulation of Gene Expression Signaling_Cascade->Gene_Expression Metabolites Downstream Metabolites Metabolic_Enzymes->Metabolites Metabolites->Signaling_Cascade Secondary Signaling Experimental_Workflow cluster_synthesis Synthesis & Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis HODA_Isomers 10-HODA & 12-HODA CoA_Synthesis Enzymatic or Chemical Synthesis of CoA Esters HODA_Isomers->CoA_Synthesis HOD_CoA_Isomers 10-HOD-CoA & 12-HOD-CoA CoA_Synthesis->HOD_CoA_Isomers Enzyme_Kinetics Enzyme Kinetic Assays (e.g., Dehydrogenase) HOD_CoA_Isomers->Enzyme_Kinetics Cell_Based_Assays Cell-Based Assays (e.g., Reporter Gene) HOD_CoA_Isomers->Cell_Based_Assays Comparative_Analysis Comparative Analysis of Effects Enzyme_Kinetics->Comparative_Analysis Cell_Based_Assays->Comparative_Analysis

Comparative Guide to the Validation of Gene Function in 10-Hydroxyoctadecanoyl-CoA Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies and enzymatic alternatives for the biosynthesis of 10-hydroxyoctadecanoyl-CoA, a key intermediate in various metabolic pathways. We present supporting experimental data, detailed protocols, and visual workflows to aid in the validation of gene function for enzymes involved in this process.

Introduction

This compound is a hydroxylated fatty acyl-CoA that plays a role in the biosynthesis of various bioactive lipids. Its production is primarily achieved through the hydration of the double bond in oleoyl-CoA. The key enzymes responsible for this conversion are oleate (B1233923) hydratases (OhyAs), which have been identified and characterized in a variety of microorganisms. This guide focuses on the validation of genes encoding these enzymes and compares their performance.

Biosynthesis Pathway of this compound

The biosynthesis of this compound from the common fatty acid precursor, oleoyl-CoA, is a two-step process. First, oleoyl-CoA is hydrolyzed to release free oleic acid. Subsequently, oleate hydratase (OhyA) catalyzes the addition of a water molecule to the double bond of oleic acid, forming 10-hydroxyoctadecanoic acid. This is then activated to its CoA ester, this compound. The hydration step is the key reaction of interest for gene function validation.

10_Hydroxyoctadecanoyl_CoA_Biosynthesis Oleoyl-CoA Oleoyl-CoA Oleic Acid Oleic Acid Oleoyl-CoA->Oleic Acid Acyl-CoA Thioesterase 10-Hydroxyoctadecanoic Acid 10-Hydroxyoctadecanoic Acid Oleic Acid->10-Hydroxyoctadecanoic Acid Oleate Hydratase (OhyA) This compound This compound 10-Hydroxyoctadecanoic Acid->this compound Acyl-CoA Synthetase Gene_Validation_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression & Purification cluster_validation Functional Validation Genomic_DNA_Isolation Isolate Genomic DNA PCR_Amplification PCR Amplify OhyA Gene Genomic_DNA_Isolation->PCR_Amplification Vector_Ligation Ligate into Expression Vector PCR_Amplification->Vector_Ligation Transformation Transform E. coli Vector_Ligation->Transformation Inoculation Inoculate E. coli Culture Transformation->Inoculation Induction Induce Protein Expression (IPTG) Inoculation->Induction Cell_Harvest Harvest Cells Induction->Cell_Harvest Cell_Lysis Lyse Cells Cell_Harvest->Cell_Lysis Purification Purify His-tagged Protein (Ni-NTA) Cell_Lysis->Purification SDS_PAGE SDS-PAGE Analysis Purification->SDS_PAGE Activity_Assay Enzyme Activity Assay SDS_PAGE->Activity_Assay Product_Analysis GC-MS Product Analysis Activity_Assay->Product_Analysis Gene_Knockout_Workflow Construct_Knockout_Vector Construct Gene Knockout Vector Transform_Host Transform Host Strain Construct_Knockout_Vector->Transform_Host Select_Mutants Select for Recombinants Transform_Host->Select_Mutants Verify_Knockout Verify Gene Deletion by PCR Select_Mutants->Verify_Knockout Phenotypic_Analysis Analyze Phenotype (Loss of Product) Verify_Knockout->Phenotypic_Analysis

Safety Operating Guide

Navigating the Safe Disposal of 10-Hydroxyoctadecanoyl-CoA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to be aware of the immediate actions to take in case of accidental exposure.

Personal Protective Equipment (PPE) Summary

Protective EquipmentSpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.To prevent eye irritation from dust or splashes.[1][2]
Hand Protection Impermeable gloves (e.g., nitrile).To prevent skin contact and irritation.[1]
Body Protection A lab coat or appropriate protective clothing that covers all skin.To prevent contamination of personal clothing and skin.[1]
Respiratory Protection Use in a well-ventilated area. A particulate filter device (EN 143) may be necessary if dust is generated.[3]To avoid inhalation of any dust or aerosols.[1][2]

In Case of Accidental Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove any contaminated clothing.[3]

  • Eye Contact: Rinse cautiously with water for several minutes. If present and easy to do, remove contact lenses. Continue rinsing.[1][2]

  • Inhalation: Move the individual to fresh air and keep them comfortable for breathing.[1][2]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention.

Step-by-Step Disposal Protocol

The disposal of 10-Hydroxyoctadecanoyl-CoA should be handled with the assumption that it may have properties similar to other biologically active and potentially hazardous chemicals.

Step 1: Preparation and Segregation

  • Isolate Waste: Designate a specific, clearly labeled, and sealed container for this compound waste. Do not mix with other chemical waste unless compatibility is confirmed.

  • Work Area: Conduct all disposal-related activities in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[2][3]

Step 2: Containment

  • Solid Waste: If the compound is in a solid form, carefully transfer it into the designated waste container, avoiding the generation of dust.[3]

  • Liquid Waste: If dissolved in a solvent, transfer the solution to a sealed, labeled container appropriate for flammable or non-flammable liquid waste, depending on the solvent used.

  • Contaminated Materials: Any materials used in the handling and cleanup of this compound, such as pipette tips, gloves, and paper towels, should be placed in the designated solid waste container.

Step 3: Labeling and Storage

  • Clear Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Secure Storage: Store the sealed waste container in a designated, secure area away from incompatible materials.[2]

Step 4: Final Disposal

  • Professional Disposal Service: Arrange for the collection and disposal of the chemical waste through your institution's licensed hazardous waste disposal service. Adhere to all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is outlined in the diagram below.

cluster_0 Pre-Disposal cluster_1 Containment Actions cluster_2 Post-Containment cluster_3 Final Steps A Step 1: Preparation & Segregation B Step 2: Containment A1 Isolate Waste in Designated Container A->A1 A2 Work in Ventilated Area (Fume Hood) A->A2 C Step 3: Labeling & Storage B1 Transfer Solid Waste (Avoid Dust) B->B1 B2 Transfer Liquid Waste (Sealed Container) B->B2 B3 Dispose of Contaminated Materials B->B3 D Step 4: Final Disposal C1 Label as 'Hazardous Waste' with Chemical Name C->C1 C2 Store in Secure, Designated Area C->C2 D1 Arrange for Professional Hazardous Waste Collection D->D1 D2 Adhere to All Regulations D->D2

Caption: Disposal workflow for this compound.

This procedural guidance is intended to fill the information gap due to the absence of a specific SDS for this compound. By following these conservative, safety-first steps, laboratories can ensure the responsible disposal of this and other specialized biochemicals, thereby protecting personnel and the environment. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

References

Essential Safety and Operational Guidance for Handling 10-Hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of laboratory chemicals is paramount. This document provides essential, immediate safety and logistical information for 10-Hydroxyoctadecanoyl-CoA, including operational and disposal plans. The following procedural guidance is based on best practices for handling similar long-chain fatty acyl-CoA compounds, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications & Remarks
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are preferred.[1][2] Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact.[3] Dispose of contaminated gloves after use.[3]
Eye and Face Protection Safety glasses with side shields or gogglesRequired to protect against splashes.[2] For procedures with a higher risk of splashing, a face shield should be used in addition to goggles.[1][4]
Skin and Body Protection Laboratory coat or disposable gownA lab coat must be worn to prevent contamination of personal clothing.[2] For larger quantities or procedures with a higher risk of spillage, a chemical-resistant apron or coveralls may be necessary.[4][5]
Respiratory Protection Not generally required under normal use with adequate ventilationIf handling the compound as a powder and there is a risk of generating dust, a NIOSH-approved N95 or N100 particulate respirator should be used.[1] In case of vapors or aerosols, a full face-piece respirator with appropriate cartridges may be necessary.[1]
Foot Protection Closed-toe shoesShoes must fully cover the feet to protect against spills.
Operational Plan: Handling and Storage

Ventilation: Work with this compound in a well-ventilated area.[6][7] The use of a chemical fume hood is recommended, especially when handling powders or volatile solutions.

Hygiene Practices:

  • Avoid contact with skin, eyes, and clothing.[7][8]

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3][6]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[7][8]

  • Remove and wash contaminated clothing before reuse.[6][8]

Storage:

  • Store in a tightly closed container in a cool, dry place.[7]

  • Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures
  • After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9] Seek medical attention.

  • After skin contact: Immediately wash the affected area with soap and plenty of water.[8][9] Remove contaminated clothing. If irritation persists, seek medical attention.

  • After inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8][9]

  • After ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][9]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains or waterways.[3] It is recommended to consult with your institution's environmental health and safety (EHS) department for specific disposal guidance.

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal A Assess Hazards & Review SDS (of similar compounds) B Select & Don Appropriate PPE A->B C Work in a Well-Ventilated Area (e.g., Fume Hood) B->C Proceed to Handling D Handle with Care to Avoid Spills & Dust Generation C->D E Decontaminate Work Area D->E After Experiment F Properly Doff & Dispose of Contaminated PPE E->F G Wash Hands Thoroughly F->G H Segregate Chemical Waste G->H Proceed to Disposal I Dispose of Waste According to Institutional & Regulatory Guidelines H->I

Caption: Workflow for the safe handling of this compound.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。